molecular formula C7H10O4 B064543 2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid CAS No. 175221-16-6

2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid

Cat. No.: B064543
CAS No.: 175221-16-6
M. Wt: 158.15 g/mol
InChI Key: FPGQQCQCZAQBBJ-CRCLSJGQSA-N
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Description

2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid is a high-value, chiral cyclopropane-based building block of significant interest in medicinal chemistry and drug discovery. This compound features a stereochemically defined cyclopropane ring, a structure known to impart conformational constraint and metabolic stability when incorporated into larger molecules. Its main applications include serving as a key synthetic intermediate for the construction of more complex bioactive targets, such as protease inhibitors, receptor agonists/antagonists, and other pharmacologically active compounds. The specific (1S,2R) stereochemistry is critical for achieving precise three-dimensional interactions with biological targets, making this synthon invaluable for structure-activity relationship (SAR) studies. The molecule contains two distinct functional handles—the carboxylic acid and the methyl ester—allowing for sequential and selective derivatization, facilitating its integration into peptide mimetics, macrocycles, and other complex molecular architectures. Researchers utilize this compound to develop novel therapeutic candidates, particularly in areas where rigid, conformationally locked scaffolds are required to enhance potency and selectivity. It is supplied with guaranteed high chemical purity and stereochemical integrity to ensure reproducible and reliable research outcomes.

Properties

IUPAC Name

2-[(1S,2R)-2-methoxycarbonylcyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-11-7(10)5-2-4(5)3-6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGQQCQCZAQBBJ-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571764
Record name [(1S,2R)-2-(Methoxycarbonyl)cyclopropyl]acetic acid
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Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175221-16-6
Record name Cyclopropaneacetic acid, 2-(methoxycarbonyl)-, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175221-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1S,2R)-2-(Methoxycarbonyl)cyclopropyl]acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40571764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining the enantiomerically pure compound 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid. This molecule is a valuable chiral building block in medicinal chemistry, and its rigid cyclopropane scaffold offers unique conformational constraints that are attractive for drug design. This document will delve into the key asymmetric cyclopropanation methodologies, including catalyst-controlled and substrate-controlled approaches, to achieve the desired (1S,2R) stereochemistry. Detailed mechanistic insights, experimental protocols, and data analysis are presented to equip researchers with the necessary knowledge for the successful synthesis and application of this compound.

Introduction: The Significance of Chiral Cyclopropanes in Medicinal Chemistry

The cyclopropane ring is a recurring structural motif in a multitude of pharmaceutical agents.[1] Its inherent strain and unique electronic properties impart a rigid conformation to molecules, which can be highly advantageous in optimizing ligand-receptor interactions.[2] By locking a molecule into a specific three-dimensional arrangement, the entropic penalty upon binding to a biological target can be minimized, potentially leading to enhanced potency and selectivity. Furthermore, the cyclopropane moiety can act as a bioisostere for other functional groups, offering a means to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2]

The synthesis of cyclopropanes with defined stereochemistry is of paramount importance, as different stereoisomers of a chiral drug can exhibit vastly different biological activities. The target of this guide, this compound (CAS: 175221-16-6), is a trans-disubstituted cyclopropane with two stereocenters.[3] The precise control over the (1S,2R) configuration is crucial for its intended application as a chiral building block in the synthesis of more complex and biologically active molecules. This guide will explore the chemical principles and practical methodologies for achieving this stereochemical control.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic disconnection of the target molecule points to the formation of the cyclopropane ring as the key strategic step. This can be achieved through the cyclopropanation of a suitable alkene precursor. The primary challenge lies in controlling the absolute and relative stereochemistry of the two stereocenters. Two main strategies are prevalent in the literature for asymmetric cyclopropanation:

  • Catalyst-Controlled Asymmetric Cyclopropanation: This approach utilizes a chiral catalyst to induce enantioselectivity in the reaction between an achiral alkene and a carbene source.

  • Substrate-Controlled Diastereoselective Cyclopropanation: In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct the cyclopropanation reaction in a diastereoselective manner.

The following sections will explore these strategies in the context of synthesizing this compound.

Catalyst-Controlled Asymmetric Cyclopropanation

The use of chiral transition metal catalysts, particularly those based on rhodium and ruthenium, is a powerful tool for the enantioselective synthesis of cyclopropanes.[1] Dirhodium tetracarboxylate catalysts, for instance, have been extensively studied for their ability to catalyze the decomposition of diazo compounds to generate metal carbenes, which then undergo cyclopropanation with alkenes.[1][4]

Rhodium-Catalyzed Asymmetric Cyclopropanation

A plausible catalytic cycle for the rhodium-catalyzed cyclopropanation is depicted below. The reaction is initiated by the reaction of a diazoacetate with the chiral dirhodium catalyst to form a chiral metal carbene intermediate. This intermediate then reacts with an alkene to form the cyclopropane product and regenerate the catalyst. The stereochemical outcome of the reaction is determined by the structure of the chiral ligands on the rhodium catalyst.

Rhodium-Catalyzed Cyclopropanation cluster_0 Catalytic Cycle Catalyst Chiral Rh₂(L*)₄ Catalyst Carbene Chiral Rhodium Carbene [Rh₂(L*)₄]=CHCO₂Me Catalyst->Carbene + Diazoacetate Diazo Diazoacetate (N₂CHCO₂Me) Carbene->Catalyst + Alkene - Cyclopropane Cyclopropane Cyclopropane Product Carbene->Cyclopropane + Alkene N2 N₂ Carbene->N2 - N₂ Alkene Alkene Precursor Substrate-Controlled Cyclopropanation cluster_1 Synthetic Pathway Start α,β-Unsaturated Acid Imide Chiral α,β-Unsaturated Imide Start->Imide + Auxiliary Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Cyclopropanation Diastereoselective Cyclopropanation Imide->Cyclopropanation CyclopropylImide Chiral Cyclopropyl Imide Cyclopropanation->CyclopropylImide Removal Auxiliary Removal CyclopropylImide->Removal Removal->Auxiliary Recycled Product Target Molecule Removal->Product

Sources

An In-Depth Technical Guide to 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid: A Chiral Building Block with Research Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid, a chiral cyclopropane derivative of interest in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule remains largely proprietary or unpublished in peer-reviewed literature, this document synthesizes available information, including its chemical identity and structure. It further contextualizes its potential applications by drawing upon the established roles of similar cyclopropane-containing motifs in drug discovery and development. The guide will address its structure, fundamental properties based on supplier information, and postulate its significance as a valuable building block for creating novel chemical entities.

Introduction: The Significance of Cyclopropane Scaffolds in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a recurring and valuable motif in medicinal chemistry. Its inherent ring strain and rigid conformation offer unique steric and electronic properties that can be strategically exploited in drug design. Incorporation of a cyclopropane moiety can lead to improved metabolic stability, enhanced binding affinity to biological targets, and the ability to serve as a conformationally restricted isostere for other chemical groups. These attributes have made cyclopropane derivatives attractive building blocks for the synthesis of novel therapeutics across various disease areas. This compound represents a specific, chirally pure example of such a building block, offering two distinct functional groups—a carboxylic acid and a methyl ester—for further chemical elaboration.

Molecular Structure and Chemical Identity

The fundamental identity of this compound is established through its systematic nomenclature and unique identifiers.

Chemical Structure

The structure of this compound is characterized by a cyclopropane ring substituted with an acetic acid group and a methoxycarbonyl group in a trans configuration. The stereochemistry is explicitly defined as (1S,2R), indicating the absolute configuration at the two chiral centers of the cyclopropane ring.

Caption: 2D structure of this compound.

Identifiers

A consistent set of identifiers ensures the precise identification of this compound in chemical databases and commercial catalogs.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 175221-16-6[1]
Molecular Formula C₇H₁₀O₄[1]
Molecular Weight 158.15 g/mol [1]
SMILES O=C(O)C[C@H]1C1[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in the public domain. The information is typically held by chemical suppliers. Based on its structure, the following are expected general properties:

  • Appearance: Likely a white to off-white solid.

  • Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Solubility in water is likely to be pH-dependent due to the carboxylic acid moiety.

  • Melting Point: Not publicly reported.

  • Boiling Point: Not publicly reported.

  • Purity: Commercially available with purities typically around 97%.[1]

Synthesis and Spectroscopic Characterization

Synthetic Approaches

While specific, peer-reviewed protocols for the synthesis of this compound are not readily found, the synthesis of chiral cyclopropane derivatives is a well-established field in organic chemistry. General approaches to such structures often involve:

  • Asymmetric Cyclopropanation: The use of chiral catalysts to control the stereochemistry of the cyclopropane ring formation from an appropriate alkene precursor.

  • Chiral Resolution: Separation of a racemic mixture of the trans-2-(methoxycarbonyl)cyclopropyl)acetic acid using chiral chromatography or by forming diastereomeric salts with a chiral amine, followed by separation and subsequent liberation of the desired enantiomer.

The logical flow for a potential chiral resolution-based synthesis is outlined below.

Synthesis_Workflow cluster_synthesis Synthetic Pathway start Racemic trans-2-(methoxycarbonyl) cyclopropyl)acetic acid resolution Chiral Resolution (e.g., Diastereomeric Salt Formation) start->resolution React with chiral amine separation Separation of Diastereomers (e.g., Crystallization or Chromatography) resolution->separation liberation Liberation of Enantiomer separation->liberation Acidification product 2-((1S,2R)-2-(methoxycarbonyl) cyclopropyl)acetic acid liberation->product

Caption: A conceptual workflow for the synthesis via chiral resolution.

Spectroscopic Data

Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound are not available in public databases. For a molecule with this structure, the following characteristic signals would be anticipated:

  • ¹H NMR: Signals corresponding to the cyclopropyl protons, the methylene protons of the acetic acid side chain, the methoxy protons of the ester, and a broad singlet for the carboxylic acid proton. The coupling constants between the cyclopropyl protons would be indicative of their trans relationship.

  • ¹³C NMR: Resonances for the cyclopropyl carbons, the methylene carbon, the two carbonyl carbons (acid and ester), and the methoxy carbon.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, C-H stretches, and two distinct C=O stretches for the carboxylic acid and the ester functionalities.

  • Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of methoxy, carboxyl, and other fragments.

Applications in Drug Discovery and Development

While there are no specific, published biological activities or drug development programs directly associated with this compound, its value lies in its potential as a chiral building block. The presence of two orthogonal functional groups allows for selective modification, making it a versatile scaffold for constructing more complex molecules.

Potential as a Conformationally Restricted Amino Acid Analogue

The cyclopropyl ring can act as a rigid spacer, locking the relative orientation of the carboxylic acid and the ester group. This conformational constraint is highly desirable in drug design for optimizing interactions with biological targets. It can be envisioned as a non-natural amino acid analogue for incorporation into peptidomimetics or as a scaffold for the synthesis of small molecule inhibitors.

A Versatile Synthetic Intermediate

The differential reactivity of the carboxylic acid and the methyl ester allows for a range of synthetic transformations:

  • Amide Coupling: The carboxylic acid can be readily coupled with amines to form amides, a common linkage in many drug molecules.

  • Ester Hydrolysis or Transesterification: The methyl ester can be hydrolyzed to the corresponding di-acid or transesterified with other alcohols to introduce different ester groups.

  • Reduction: Selective reduction of either the carboxylic acid or the ester can lead to the corresponding alcohol, opening up further synthetic possibilities.

The logical relationship of its functional groups to potential synthetic outcomes is illustrated below.

Synthetic_Potential cluster_derivatives Potential Derivatives center 2-((1S,2R)-2-(methoxycarbonyl) cyclopropyl)acetic acid amide Amide Derivatives center->amide Amide Coupling (at COOH) diacid Di-acid center->diacid Ester Hydrolysis (at COOMe) diester Diester center->diester Esterification (at COOH) amino_alcohol Amino Alcohol center->amino_alcohol Selective Reduction

Caption: Synthetic utility based on functional group reactivity.

Safety and Handling

Specific safety and handling information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a general precaution for a fine chemical of this nature, the following should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

This compound is a chiral building block with significant potential for application in synthetic and medicinal chemistry. While detailed experimental and biological data are currently scarce in the public domain, its structural features—a conformationally constrained cyclopropane ring and two versatile functional groups—make it an attractive starting material for the synthesis of novel and complex molecules. As the demand for three-dimensional scaffolds in drug discovery continues to grow, it is anticipated that the utility of such chiral cyclopropane derivatives will become more widely explored and documented in scientific literature. Researchers in the field are encouraged to consider this and similar building blocks for their potential to unlock new areas of chemical space and contribute to the development of next-generation therapeutics.

References

Sources

biological activity of cyclopropane carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Cyclopropane Carboxylic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the diverse biological activities of cyclopropane carboxylic acid derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the core mechanisms of action, structure-activity relationships, and the established experimental protocols used to evaluate the therapeutic potential of this unique chemical scaffold.

The Cyclopropane Ring: A Privileged Scaffold in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in organic chemistry and medicinal chemistry. Its inherent ring strain and unique electronic properties confer a rigid, three-dimensional geometry that can facilitate precise interactions with biological targets. When incorporated into a carboxylic acid derivative, the resulting molecule gains a valuable combination of structural rigidity and a key functional group for molecular recognition, making cyclopropane carboxylic acid derivatives a privileged scaffold in the design of novel therapeutic agents.

Diverse Biological Activities and Therapeutic Applications

Cyclopropane carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in a wide array of therapeutic areas.

Antiviral Activity

A significant area of interest for cyclopropane carboxylic acid derivatives is in the development of antiviral agents. Notably, these compounds have been investigated for their ability to inhibit key viral enzymes essential for replication.

One prominent example is their activity against the hepatitis C virus (HCV). Certain derivatives have been shown to target the HCV NS3/4A protease, an enzyme critical for viral polyprotein processing. The rigid cyclopropane scaffold can position key pharmacophoric groups in an optimal orientation to bind to the enzyme's active site, leading to potent inhibition.

Enzyme Inhibition

Beyond viral proteases, cyclopropane carboxylic acid derivatives are effective inhibitors of various other enzymes implicated in disease.

  • GABA Aminotransferase (GABA-AT) Inhibition: Certain derivatives act as inhibitors of GABA-AT, an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting this enzyme, these compounds can increase GABA levels in the brain, a mechanism that is being explored for the treatment of epilepsy and other neurological disorders.

  • Histone Deacetylase (HDAC) Inhibition: Some cyclopropane carboxylic acid derivatives have been identified as inhibitors of HDACs, a class of enzymes that play a crucial role in epigenetic regulation. Dysregulation of HDACs is linked to various cancers, making HDAC inhibitors a promising class of anticancer agents. The cyclopropane moiety in these inhibitors helps to orient the carboxylic acid group to effectively chelate the zinc ion in the HDAC active site.

Anticancer Activity

The anticancer potential of cyclopropane carboxylic acid derivatives extends beyond HDAC inhibition. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The precise mechanisms are often multifaceted and can involve the modulation of multiple signaling pathways.

Unraveling the Mechanism of Action: A Closer Look at Signaling Pathways

The biological effects of cyclopropane carboxylic acid derivatives are underpinned by their interactions with specific molecular targets and the subsequent modulation of intracellular signaling pathways.

A representative signaling pathway that can be modulated by these derivatives, particularly in the context of cancer, is the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Cyclopropane Carboxylic Acid Derivative Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Structure-Activity Relationship (SAR) Studies: Designing for Potency and Selectivity

The can be finely tuned by modifying their chemical structure. SAR studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Key structural modifications and their typical effects are summarized below:

Structural Modification Rationale and Typical Effect
Substitution on the Cyclopropane Ring Introduction of various substituents can influence steric and electronic properties, impacting binding affinity and selectivity for the target.
Modification of the Carboxylic Acid Group Esterification or conversion to an amide can alter the compound's polarity, membrane permeability, and metabolic stability. This can also be a strategy for prodrug design.
Introduction of Aromatic or Heterocyclic Moieties Appending larger ring systems can introduce additional binding interactions, such as pi-stacking or hydrogen bonding, with the target protein, often leading to increased potency.

Experimental Protocols for Biological Activity Assessment

The evaluation of the relies on a suite of well-established in vitro and in vivo assays.

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific enzyme.

Enzyme_Inhibition_Assay_Workflow Start Start: Prepare Reagents Step1 1. Serially dilute the cyclopropane carboxylic acid derivative. Start->Step1 Step2 2. Add the enzyme and the test compound to a microplate. Step1->Step2 Step3 3. Pre-incubate to allow for binding. Step2->Step3 Step4 4. Initiate the reaction by adding the substrate. Step3->Step4 Step5 5. Monitor the reaction progress (e.g., absorbance, fluorescence). Step4->Step5 Step6 6. Calculate the percentage of inhibition and determine the IC50 value. Step5->Step6 End End: Data Analysis Step6->End

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the cyclopropane carboxylic acid derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

  • Reaction Setup: In a 96-well microplate, add the enzyme solution and the diluted test compound or vehicle control.

  • Pre-incubation: Incubate the plate at a controlled temperature for a defined period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the enzyme's substrate to all wells to start the reaction.

  • Data Acquisition: Measure the product formation or substrate depletion over time using a microplate reader. The detection method will depend on the specific assay (e.g., colorimetric, fluorometric, luminescent).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the half-maximal inhibitory concentration (IC50).

Cell-Based Proliferation Assay

This protocol is used to assess the effect of a compound on the proliferation of cancer cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the cyclopropane carboxylic acid derivative and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a cell-titer glo reagent) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the percentage of cell viability. Determine the half-maximal growth inhibitory concentration (GI50) by plotting cell viability against the logarithm of the compound concentration.

Quantitative Data Summary

The following table provides a representative summary of the type of quantitative data generated from the assays described above. The values presented are hypothetical and for illustrative purposes only.

Compound ID Target Assay Type IC50 / GI50 (µM)
CPCA-001 HCV NS3/4A ProteaseEnzyme Inhibition0.5
CPCA-002 GABA-ATEnzyme Inhibition2.1
CPCA-003 HDAC1Enzyme Inhibition0.08
CPCA-004 A549 Lung Cancer CellsCell Proliferation5.7

Conclusion and Future Perspectives

Cyclopropane carboxylic acid derivatives represent a versatile and highly promising class of compounds in modern drug discovery. Their unique structural features and diverse biological activities have already led to significant advances in several therapeutic areas. Future research will likely focus on the development of more potent and selective derivatives through advanced medicinal chemistry strategies, including structure-based drug design and combinatorial chemistry. Furthermore, a deeper understanding of their mechanisms of action will continue to unveil new therapeutic opportunities for this remarkable chemical scaffold.

References

  • HCV Protease Inhibitors: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents. [Link]

  • Inhibitors of GABA Aminotransferase. Journal of Medicinal Chemistry. [Link]

  • Discovery of a Novel Series of Cyclopropane-Containing Histone Deacetylase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid as an Inhibitor of 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACCO)

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide elucidates the hypothesized mechanism of action of the novel compound 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid. Based on its structural analogy to the endogenous substrate of 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), the terminal enzyme in the plant ethylene biosynthesis pathway, we postulate that this molecule acts as a competitive inhibitor of ACCO. This guide will delve into the rationale behind this hypothesis, the molecular intricacies of the proposed interaction, and provide detailed experimental protocols to validate this mechanism.

Introduction: The Significance of Ethylene Biosynthesis and its Inhibition

Ethylene is a gaseous plant hormone that plays a pivotal role in a myriad of physiological processes, including fruit ripening, senescence, leaf abscission, and stress responses[1][2]. The biosynthesis of ethylene is a tightly regulated process, with the final step being the oxidation of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, catalyzed by ACC oxidase (ACCO)[2][3][4][5]. The ability to modulate ethylene production through the inhibition of ACCO holds significant potential for agricultural and horticultural applications, such as extending the shelf-life of fruits and vegetables, and for fundamental research into plant physiology[6].

The compound this compound possesses a cyclopropane ring, a key structural feature of the natural ACCO substrate, ACC. This structural similarity forms the basis of the hypothesis that it may act as a competitive inhibitor, binding to the active site of ACCO without undergoing catalytic turnover, thereby blocking ethylene production.

The Molecular Target: 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACCO)

Structure and Active Site

ACCO is a non-heme iron-containing enzyme that belongs to the 2-oxoglutarate-dependent dioxygenase superfamily[2][7]. The crystal structure of ACCO reveals a monomeric protein with a central iron atom in the active site. This ferrous iron (Fe(II)) is coordinated by a "2-His-1-carboxylate facial triad," consisting of two histidine residues and one aspartate residue (His177, Asp179, and His234 in Petunia hybrida ACCO)[3][7][8]. The active site is relatively open, allowing for the binding of the substrate and necessary co-factors[3][8].

Catalytic Mechanism

The catalytic cycle of ACCO is complex and requires the binding of several molecules to the active site:

  • Fe(II): The central catalytic metal ion.

  • ACC: The substrate.

  • Ascorbate: A reducing agent.

  • Bicarbonate (CO₂): An activator.

  • Oxygen (O₂): The oxidizing agent.

The proposed mechanism involves the coordination of ACC to the Fe(II) center, followed by the binding of oxygen. Ascorbate then reduces the bound oxygen, leading to the formation of a highly reactive ferryl intermediate (Fe(IV)=O). This intermediate abstracts a hydrogen atom from ACC, initiating a radical-based rearrangement that ultimately leads to the fragmentation of ACC into ethylene, carbon dioxide, and hydrogen cyanide[7].

Hypothesized Mechanism of Inhibition by this compound

We hypothesize that this compound acts as a competitive inhibitor of ACCO. This hypothesis is predicated on the following points:

  • Structural Mimicry: The cyclopropane ring and the carboxylic acid moiety of the inhibitor are structurally analogous to the corresponding features of the natural substrate, ACC. This similarity would allow the inhibitor to bind to the active site of ACCO.

  • Competitive Binding: By occupying the active site, the inhibitor would prevent the binding of ACC, thereby halting the catalytic cycle and the production of ethylene.

  • Catalytic Inertness: It is hypothesized that while the inhibitor can bind to the active site, it lacks the necessary chemical features to be oxidized by the ferryl intermediate. The presence of the methoxycarbonyl group and the acetic acid side chain may sterically hinder the proper orientation for catalysis or electronically deactivate the cyclopropane ring, preventing its fragmentation.

Diagram of the Hypothesized Inhibition

Inhibition_Mechanism cluster_Enzyme ACCO Active Site cluster_Substrates Natural Reaction Fe(II) Fe(II) Ethylene Ethylene Fe(II)->Ethylene Catalysis No Reaction No Reaction Fe(II)->No Reaction His177 His177 Asp179 Asp179 His234 His234 ACC ACC ACC->Fe(II) Binds O2 O2 O2->Fe(II) Ascorbate Ascorbate Ascorbate->Fe(II) Inhibitor 2-((1S,2R)-2-(methoxycarbonyl) cyclopropyl)acetic acid Inhibitor->Fe(II) Binds competitively

Caption: Hypothesized competitive inhibition of ACCO.

Experimental Validation Protocols

To rigorously test the hypothesis that this compound inhibits ACCO, a series of in vitro and in vivo experiments are proposed.

In Vitro ACCO Activity Assay

This assay directly measures the effect of the compound on the catalytic activity of purified ACCO.

Objective: To determine the inhibitory constant (Kᵢ) and the mode of inhibition of the test compound on ACCO.

Materials:

  • Purified recombinant ACCO enzyme

  • 1-aminocyclopropane-1-carboxylic acid (ACC)

  • This compound

  • Assay buffer (e.g., 50 mM MOPS, pH 7.2, 10% glycerol, 30 mM sodium ascorbate, 0.1 mM FeSO₄, 20 mM NaHCO₃)[9][10]

  • Gas-tight vials

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

  • Enzyme Preparation: Express and purify recombinant ACCO from a suitable host system (e.g., E. coli).

  • Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Reaction Setup: In gas-tight vials, prepare reaction mixtures containing the assay buffer, varying concentrations of the substrate (ACC), and varying concentrations of the inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified ACCO to each vial.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Ethylene Measurement: After incubation, take a headspace sample from each vial using a gas-tight syringe and inject it into the GC-FID to quantify the amount of ethylene produced[11][12][13][14].

  • Data Analysis:

    • Plot the reaction velocity (ethylene produced per unit time) against the substrate concentration for each inhibitor concentration.

    • Use non-linear regression to fit the data to Michaelis-Menten kinetics.

    • Generate Lineweaver-Burk or Dixon plots to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the inhibitory constant (Kᵢ).

Expected Outcome: If the compound is a competitive inhibitor, the Lineweaver-Burk plot will show a series of lines with different slopes intersecting at the same point on the y-axis.

Workflow for In Vitro ACCO Inhibition Assay

in_vitro_workflow start Start reagents Prepare Assay Buffer, Substrate (ACC), and Inhibitor Solutions start->reagents setup Set up reactions in gas-tight vials with varying [ACC] and [Inhibitor] reagents->setup initiate Initiate reaction with purified ACCO enzyme setup->initiate incubate Incubate at 30°C initiate->incubate measure Measure ethylene production by Gas Chromatography (GC-FID) incubate->measure analyze Analyze data: Michaelis-Menten, Lineweaver-Burk plots measure->analyze end Determine Ki and mode of inhibition analyze->end

Caption: Step-by-step workflow for the in vitro ACCO inhibition assay.

In Vivo Ethylene Production Assay

This assay assesses the ability of the compound to inhibit ethylene production in living plant tissue.

Objective: To determine if the test compound can penetrate plant tissue and inhibit endogenous ethylene biosynthesis.

Materials:

  • Plant material known to produce ethylene (e.g., tomato slices, carnation petals, or etiolated Arabidopsis seedlings)

  • This compound

  • Incubation buffer or growth medium

  • Gas-tight containers

  • Gas chromatograph (GC-FID)

Procedure:

  • Plant Material Preparation: Prepare uniform samples of the chosen plant material.

  • Treatment: Incubate the plant samples in solutions containing different concentrations of the test compound. Include a vehicle control (solvent only).

  • Incubation: Place the treated plant material in sealed, gas-tight containers and incubate under controlled conditions (light, temperature).

  • Ethylene Measurement: After a set incubation period, take a headspace sample from each container and inject it into the GC-FID to measure the accumulated ethylene[11][12][13][14].

  • Data Analysis: Plot the ethylene production against the concentration of the inhibitor. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of ethylene production).

Expected Outcome: A dose-dependent decrease in ethylene production in the presence of the test compound would support its role as an inhibitor of ethylene biosynthesis in vivo.

Downstream Physiological Consequences of ACCO Inhibition

Inhibition of ACCO, and thus ethylene production, is expected to have several observable physiological effects on plants, which can be used as secondary validation of the compound's mechanism of action.

Physiological ProcessExpected Effect of ACCO Inhibition
Fruit Ripening Delayed ripening, reduced softening, and delayed color change[1].
Flower Senescence Extended flower vase life, delayed petal wilting and discoloration[1].
Leaf Abscission Delayed leaf shedding[1].
Seedling Growth Reversal of the "triple response" (inhibition of root and hypocotyl elongation, and exaggerated apical hook) in etiolated seedlings[15].

Conclusion

The structural similarity of this compound to the natural substrate of ACC oxidase provides a strong rationale for hypothesizing that it acts as a competitive inhibitor of this key enzyme in the ethylene biosynthesis pathway. The experimental protocols detailed in this guide provide a clear roadmap for validating this hypothesis, from in vitro enzyme kinetics to in vivo physiological responses. Confirmation of this mechanism of action would not only advance our understanding of enzyme-inhibitor interactions but also open avenues for the development of novel plant growth regulators with significant agricultural and horticultural applications.

References

  • Zhang, Z., Ren, J. S., Clifton, I. J., & Schofield, C. J. (2004). Crystal structure and mechanistic implications of 1-aminocyclopropane-1-carboxylic acid oxidase--the ethylene-forming enzyme. Chemistry & biology, 11(10), 1383–1394. [Link]

  • Yoon, G. M., & Kieber, J. J. (2017). Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings. Methods in molecular biology (Clifton, N.J.), 1573, 1–8. [Link]

  • Ha, Y., & Schofield, C. J. (2018). 1-Aminocyclopropane Carboxylic Acid (ACC) Oxidase. In 2-Oxoglutarate-Dependent Oxygenases (pp. 425-437). Royal Society of Chemistry. [Link]

  • Yoon, G. M., & Kieber, J. J. (2017). Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings. Methods in molecular biology (Clifton, N.J.), 1573, 1–8. [Link]

  • Dilley, D. R., Wang, Z., Kadyrzhanova, D. K., Pekker, Y., Schwartz, J. R., & Beaudry, R. M. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 5, plt045. [Link]

  • Zhang, Z., Ren, J. S., Clifton, I. J., & Schofield, C. J. (2005). The structure of ACC oxidase. RCSB PDB. [Link]

  • Ratnasekhar, C., & Kumar, S. (2025). Ethylene Estimation of In-Vivo Cultured Plants by Gas Chromatography. Methods in Molecular Biology. [Link]

  • Ratnasekhar, C., & Kumar, S. (2025). Ethylene Estimation of In-Vivo Cultured Plants by Gas Chromatography. Methods in Molecular Biology. [Link]

  • Binder, B. M., & Schaller, G. E. (2017). Inhibitors of Ethylene Biosynthesis and Signaling. Methods in molecular biology (Clifton, N.J.), 1573, 215–227. [Link]

  • Ratnasekhar, C., & Kumar, S. (2025). Ethylene Estimation of In-Vivo Cultured Plants by Gas Chromatography. Methods in Molecular Biology. [Link]

  • Depaepe, T., et al. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Frontiers in Plant Science, 13, 969801. [Link]

  • Depaepe, T., et al. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Frontiers in Plant Science, 13, 969801. [Link]

  • Barros, R. S., & Kerbauy, G. B. (2013). Detection of 1-aminocyclopropane-1-carboxylate oxidase activity in seeds of Stylosanthes humilis H.B.K. Theoretical and Experimental Plant Physiology, 25(3), 231-239. [Link]

  • Shakeel, M., et al. (2023). Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses. Plants, 12(15), 2899. [Link]

  • Slideshare. (n.d.). Physiological effects and mechanisms of action of ethylene and abscisic acid. [Link]

  • Dilley, D. R., Wang, Z., Kadyrzhanova, D. K., Pekker, Y., Schwartz, J. R., & Beaudry, R. M. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 5, plt045. [Link]

  • Plant Physiology. (2025, December 24). Lecture 17: Ethylene: A Gaseous Hormone [Video]. YouTube. [Link]

  • Rocklin, A. M., Tierney, D. L., Kofman, V., Brunhuber, N. M., & Klinman, J. P. (2004). The nature of O2 activation by the ethylene-forming enzyme 1-aminocyclopropane-1-carboxylic acid oxidase. Proceedings of the National Academy of Sciences of the United States of America, 101(47), 16421–16426. [Link]

  • Biology Discussion. (n.d.). 11 Major Physiological Effects of Ethylene | Plants. [Link]

  • Van de Poel, B., et al. (2024). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way. bioRxiv. [Link]

  • Thrower, J. S., Blalock, R., & Klinman, J. P. (2001). Steady-state kinetics of substrate binding and iron release in tomato ACC oxidase. Biochemistry, 40(32), 9717–9724. [Link]

  • Li, F., et al. (2012). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Journal of Biological Chemistry, 287(47), 39574–39584. [Link]

  • Barros, R. S., & Kerbauy, G. B. (2013). Detection of 1-aminocyclopropane-1-carboxylate oxidase activity in seeds of Stylosanthes humilis H.B.K. Theoretical and Experimental Plant Physiology, 25(3), 231-239. [Link]

  • ResearchGate. (2018). ACC oxidase, ACC synthase and β CAS enzyme activity analysis protocol? [Link]

  • Kim, J., et al. (2023). Synthesis of 1-(2,2-Dimethylpropyl)-Cyclopropene (1-DCP) as an Ethylene Antagonist. ACS Omega, 8(32), 29013–29019. [Link]

  • Sharma, R., & Sharma, A. (2023). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers in Plant Science, 10, 695. [Link]

  • Patel, R. N. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(22), 13866–14000. [Link]

  • Sun, X., et al. (2017). Pyrazinamide and derivatives block ethylene biosynthesis by inhibiting ACC oxidase. Nature Communications, 8, 15758. [Link]

  • Google Patents. (n.d.). Process for preparation of [1-(mercaptomethyl)
  • Shestopalov, A. M., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1330. [Link]

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The Strategic Incorporation of Substituted Cyclopropylacetic Acids in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The cyclopropyl ring, a small yet powerful motif, has garnered significant attention in medicinal chemistry for its unique conformational and electronic properties. When incorporated into an acetic acid scaffold, the resulting substituted cyclopropylacetic acids offer a compelling structural framework for the design of novel therapeutics. This in-depth technical guide provides a comprehensive literature review on the synthesis, characterization, and application of these compounds in drug discovery. We will explore the rationale behind their use, delve into detailed synthetic methodologies, and examine their role as modulators of key biological targets, supported by quantitative data and mechanistic insights. This guide is intended to be a valuable resource for researchers and scientists in the pharmaceutical industry, providing both foundational knowledge and practical insights into the application of substituted cyclopropylacetic acids in the development of next-generation therapies.

The Cyclopropyl Moiety: A Game-Changer in Medicinal Chemistry

The three-membered ring of cyclopropane confers a unique set of properties that medicinal chemists can strategically leverage to overcome common challenges in drug design. Its inherent ring strain results in C-C bonds with increased p-character, leading to a rigid structure that can help to lock a molecule into a bioactive conformation.[1] This conformational constraint can enhance binding affinity and selectivity for the target protein.

Furthermore, the cyclopropyl group is often used as a bioisosteric replacement for other chemical groups, such as gem-dimethyl or vinyl groups, to improve metabolic stability. The C-H bonds of a cyclopropane ring are stronger than those in a typical alkane, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to improved pharmacokinetic profiles, including longer half-lives and reduced potential for drug-drug interactions.

Synthetic Strategies for Substituted Cyclopropylacetic Acids

The synthesis of substituted cyclopropylacetic acids can be approached through various routes, often tailored to the specific substitution pattern desired. Key strategies include the cyclopropanation of alkenes and the functionalization of pre-existing cyclopropane rings.

Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC)

1-Aminocyclopropane-1-carboxylic acid (ACC), a naturally occurring substituted cyclopropylacetic acid, is a key precursor to the plant hormone ethylene.[2][3] Its synthesis in the laboratory provides a foundational example of constructing this scaffold. A common approach involves the alkylation of a glycine equivalent with a 1,2-dihaloethane, followed by cyclization and hydrolysis.

Experimental Protocol: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid

This protocol is a generalized representation based on established synthetic routes.

  • Alkylation and Cyclization: A Schiff base of glycine ethyl ester is reacted with 1,2-dibromoethane in the presence of a phase-transfer catalyst and a strong base (e.g., sodium hydroxide). The phase-transfer catalyst facilitates the reaction between the aqueous base and the organic-soluble Schiff base.

  • Hydrolysis: The resulting cyclopropyl-containing intermediate is then subjected to acidic hydrolysis to remove the protecting group from the amine and hydrolyze the ester to the carboxylic acid.

  • Purification: The final product, 1-aminocyclopropane-1-carboxylic acid, is isolated and purified by crystallization.

Synthesis of 1-(Mercaptomethyl)cyclopropylacetic Acid: A Key Intermediate for Montelukast

The synthesis of 1-(mercaptomethyl)cyclopropylacetic acid is a critical step in the production of the asthma medication montelukast. Various patented methods exist for its preparation, often starting from 1,1-cyclopropanedimethanol.

Experimental Protocol: Synthesis of 1-(Mercaptomethyl)cyclopropylacetic Acid

This protocol is a composite of multi-step synthetic routes described in the literature.[4][5][6]

  • Formation of a Cyclic Sulfite: 1,1-Cyclopropanedimethanol is reacted with thionyl chloride in the presence of a base (e.g., triethylamine) to form the cyclic sulfite.[4]

  • Ring Opening with a Thiol Surrogate: The cyclic sulfite is then ring-opened using a nucleophilic thiol source, such as potassium thioacetate.[4]

  • Functional Group Interconversion and Hydrolysis: The resulting intermediate undergoes a series of functional group manipulations, which may include mesylation and cyanide displacement, followed by hydrolysis of the nitrile and thioester to yield 1-(mercaptomethyl)cyclopropylacetic acid.[5] A detailed procedure involves dissolving the intermediate in methanol with sodium hydroxide, followed by refluxing, acidification, and extraction to isolate the final product.[4][7]

Applications in Drug Discovery: Case Studies

The unique properties of substituted cyclopropylacetic acids have been successfully exploited in the development of several marketed drugs.

Montelukast: A Leukotriene Receptor Antagonist

Montelukast (Singulair®) is a selective and orally active leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis.[8] The 1-(mercaptomethyl)cyclopropylacetic acid moiety is a crucial component of its structure, contributing to its high binding affinity for the cysteinyl leukotriene CysLT1 receptor.[8][9]

Mechanism of Action:

Leukotrienes are inflammatory mediators that, upon binding to their receptors in the airways, cause bronchoconstriction, mucus secretion, and airway edema.[10][11] Montelukast competitively blocks the CysLT1 receptor, thereby inhibiting the downstream effects of leukotrienes and reducing inflammation in the airways.[12]

Montelukast_Mechanism Arachidonic_Acid Arachidonic Acid Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Arachidonic_Acid->Leukotrienes 5-Lipoxygenase CysLT1_Receptor CysLT1 Receptor Leukotrienes->CysLT1_Receptor Binds to Inflammatory_Response Bronchoconstriction, Mucus Secretion, Airway Edema CysLT1_Receptor->Inflammatory_Response Activates Montelukast Montelukast Montelukast->CysLT1_Receptor Antagonizes Ticagrelor_Mechanism ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds to G_protein_signaling Gi Protein Signaling P2Y12_Receptor->G_protein_signaling Activates Adenylyl_cyclase_inhibition Inhibition of Adenylyl Cyclase G_protein_signaling->Adenylyl_cyclase_inhibition cAMP_decrease Decreased cAMP Adenylyl_cyclase_inhibition->cAMP_decrease Platelet_Activation Platelet Activation and Aggregation cAMP_decrease->Platelet_Activation Leads to Ticagrelor Ticagrelor Ticagrelor->P2Y12_Receptor Allosterically Inhibits

Caption: Mechanism of action of Ticagrelor as a P2Y12 receptor antagonist.

Spectroscopic Characterization

The structural elucidation of substituted cyclopropylacetic acids relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the presence of the cyclopropyl ring. The protons on the cyclopropyl ring typically appear in the upfield region of the 1H NMR spectrum (around 0-1.5 ppm) with complex splitting patterns due to geminal and vicinal coupling. The methylene protons of the acetic acid moiety will also show characteristic chemical shifts and coupling.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

Table 1: Representative Spectroscopic Data for Cyclopropylacetic Acid

TechniqueKey Features
1H NMR Multiplet at ~0.1-0.6 ppm (cyclopropyl CH2), Multiplet at ~0.8-1.2 ppm (cyclopropyl CH), Doublet at ~2.2 ppm (CH2COOH)
13C NMR Resonances at ~4-10 ppm (cyclopropyl CH2), Resonance at ~12-18 ppm (cyclopropyl CH), Resonance at ~35-40 ppm (CH2COOH), Resonance at ~175-180 ppm (C=O)
IR (cm-1) ~3080 (cyclopropyl C-H stretch), ~2500-3300 (broad, O-H stretch), ~1700 (C=O stretch)

Note: Chemical shifts are approximate and can vary depending on the solvent and substitution pattern. A publicly available 1H NMR spectrum for cyclopropylacetic acid can be found for reference. [13]

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. [14][15]For substituted cyclopropylacetic acids, QSAR can be a powerful tool to guide the design of more potent and selective analogs. Descriptors used in QSAR models for these compounds often include:

  • Steric parameters: Molecular volume and surface area of the substituents on the cyclopropyl ring.

  • Electronic parameters: Hammett constants or calculated atomic charges to describe the electron-donating or -withdrawing nature of the substituents.

  • Hydrophobic parameters: LogP or calculated lipophilicity values, which are crucial for predicting membrane permeability and binding to hydrophobic pockets in target proteins.

By developing a robust QSAR model, researchers can predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Conclusion and Future Perspectives

Substituted cyclopropylacetic acids represent a valuable class of compounds in medicinal chemistry. Their unique structural and electronic properties have been successfully harnessed to develop drugs with improved efficacy and pharmacokinetic profiles. As our understanding of synthetic methodologies and biological targets continues to grow, we can anticipate the development of even more sophisticated substituted cyclopropylacetic acid-based therapeutics. Future research in this area will likely focus on the development of novel, stereoselective synthetic methods to access a wider range of analogs, as well as the application of advanced computational techniques to guide the design of next-generation drugs with enhanced potency, selectivity, and safety profiles.

References

  • Zhang, H., Liu, J. O., et al. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3598-3602.
  • National Center for Biotechnology Information. (n.d.). Montelukast. In StatPearls. Retrieved from [Link]

  • Medicine LibreTexts. (2023, February 2). 5.13: Leukotriene Receptor Antagonists. In Pharmacology for Nurses.
  • Medcrine. (2023, May 25). What is the mechanism of action of leukotriene inhibitors, such as montelukast (singulair)?
  • Medcrine. (2023, May 23). Montelukast and Zafirlukast: Leukotriene Receptors Antagonists.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Ticagrelor: A P2Y12 Receptor Antagonist Explained.
  • Zhang, H., Liu, J. O., et al. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents.
  • Zhang, H., Liu, J. O., et al. (2012).
  • National Center for Biotechnology Information. (2023, June 4). Leukotriene Receptor Antagonists.
  • Armstrong, D., et al. (2016). Ticagrelor: agonising over its mechanisms of action. Blood, 128(24), 2773-2775.
  • Wikipedia. (n.d.). Montelukast.
  • Amadio, P., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6709.
  • Gragnano, F., et al. (2023). P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. Journal of Clinical Medicine, 12(13), 4381.
  • MedKoo Biosciences. (n.d.). Ticagrelor Synthetic Routes.
  • Gurbel, P. A., & Tantry, U. S. (2010). Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist. Expert Review of Cardiovascular Therapy, 8(4), 473-484.
  • ChemicalBook

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An In-depth Technical Guide to the Stereochemistry of 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the stereochemistry, potential synthesis, characterization, and applications of the chiral molecule 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the unique properties of cyclopropane scaffolds.

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and rigid conformational nature impart unique physicochemical properties to molecules.[1] Incorporating a cyclopropyl group can lead to enhanced metabolic stability, increased potency, and improved target-binding affinity by locking the molecule into a bioactive conformation.[1] Furthermore, the cyclopropyl group can act as a bioisosteric replacement for other functionalities, such as double bonds or gem-dimethyl groups, offering a valuable tool for fine-tuning the pharmacological profile of a drug candidate. The specific stereochemistry of substituents on the cyclopropane ring is often critical for biological activity, making stereocontrolled synthesis a key challenge and a primary focus of this guide.

The molecule of interest, this compound, presents a trans-1,2-disubstituted cyclopropane core with two distinct stereocenters. The defined (1S,2R) configuration dictates a specific three-dimensional arrangement of the methoxycarbonyl and acetic acid groups, which is crucial for its potential interactions with biological targets.

Stereochemical Analysis and Nomenclature

The IUPAC name, this compound, precisely defines the stereochemistry of the molecule.[2] Let's break down the nomenclature:

  • Cyclopropyl : Refers to the three-membered carbon ring.

  • trans-1,2-disubstituted : The methoxycarbonyl and acetic acid groups are on opposite faces of the cyclopropane ring.

  • (1S,2R) : These are the Cahn-Ingold-Prelog (CIP) priority assignments for the two stereogenic centers on the cyclopropane ring. This specific configuration defines one of the two possible enantiomers of the trans-diastereomer.

The chemical structure is as follows:

Chemical Formula : C₇H₁₀O₄[2] Molecular Weight : 158.15 g/mol [2] CAS Number : 175221-16-6[2]

Proposed Synthetic Strategy

Synthesis of racemic trans-2-(methoxycarbonyl)cyclopropyl)acetic acid

The synthesis would likely begin with the creation of the cyclopropane ring, followed by functional group manipulation. A common method for forming such a system is through the reaction of a diazo compound with an alkene.

Experimental Protocol (Hypothetical):

  • Cyclopropanation: Reaction of methyl acrylate with ethyl diazoacetate in the presence of a suitable catalyst (e.g., a rhodium or copper catalyst) would yield a mixture of cis- and trans-diethyl cyclopropane-1,2-dicarboxylate. The trans isomer is often the major product.

  • Isomer Separation: The cis and trans isomers would be separated using column chromatography.

  • Selective Hydrolysis: The resulting racemic trans-diethyl cyclopropane-1,2-dicarboxylate would undergo selective hydrolysis of one of the ester groups. This can be achieved by using a stoichiometric amount of a base (e.g., sodium hydroxide) in a mixed solvent system (e.g., ethanol/water) at controlled temperatures. This would yield racemic trans-2-(ethoxycarbonyl)cyclopropyl)acetic acid.

  • Esterification: To obtain the target methoxycarbonyl group, the remaining carboxylic acid could be protected, followed by transesterification or hydrolysis and subsequent esterification with methanol. A more direct route would be to start with a mixed diester if a suitable synthetic method is available.

Chiral Resolution

With the racemic trans-2-(methoxycarbonyl)cyclopropyl)acetic acid in hand, the next critical step is the separation of the enantiomers. Diastereomeric salt formation is a classical and effective method for resolving carboxylic acids.[3]

Experimental Protocol (Hypothetical):

  • Salt Formation: The racemic acid would be dissolved in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) and treated with a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, or a chiral alkaloid like brucine or strychnine).[3][4]

  • Fractional Crystallization: The resulting diastereomeric salts will have different solubilities. Through careful fractional crystallization, the less soluble diastereomeric salt can be isolated as a solid. The selection of the solvent is crucial for achieving good separation.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate the desired enantiomer, this compound. The chiral amine can be recovered from the aqueous layer by basification and extraction.

  • Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved acid would be determined using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral alcohol and analysis by achiral gas chromatography (GC) or NMR spectroscopy.[5]

Diagram of the Proposed Synthetic and Resolution Workflow

G cluster_synthesis Synthesis of Racemic trans-Acid cluster_resolution Chiral Resolution A Methyl Acrylate + Ethyl Diazoacetate B Cyclopropanation (Rh or Cu catalyst) A->B C Racemic trans-diethyl cyclopropane-1,2-dicarboxylate B->C D Selective Hydrolysis (e.g., NaOH/EtOH) C->D E Racemic trans-2-(ethoxycarbonyl) cyclopropyl)acetic acid D->E F Racemic Acid + Chiral Amine (e.g., (R)-α-phenylethylamine) E->F G Diastereomeric Salt Formation F->G H Fractional Crystallization G->H I Less Soluble Diastereomeric Salt H->I J Acidification (e.g., HCl) I->J K 2-((1S,2R)-2-(methoxycarbonyl) cyclopropyl)acetic acid J->K G A 2-((1S,2R)-2-(methoxycarbonyl) cyclopropyl)acetic acid (Chiral Building Block) B Selective modification of Carboxylic Acid Group (e.g., Amide Formation) A->B C Selective modification of Ester Group (e.g., Reduction, Hydrolysis) A->C D Complex Chiral Target Molecule 1 B->D E Complex Chiral Target Molecule 2 C->E

Caption: Potential utility as a versatile chiral building block in complex molecule synthesis.

Conclusion

This compound is a chiral molecule whose stereochemically defined structure makes it a person of interest for applications in medicinal chemistry and organic synthesis. While detailed experimental data is scarce in publicly accessible literature, this guide has provided a scientifically grounded framework for its stereochemical analysis, a plausible synthetic and resolution strategy, anticipated analytical characteristics, and potential applications. The insights provided herein are intended to serve as a valuable resource for researchers working with cyclopropane-containing molecules and to stimulate further investigation into the properties and utility of this specific compound.

References

  • [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. (1999). Se Pu, 17(1), 43-45.]([Link])

Sources

The Cyclopropane Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Therapeutic Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a three-membered carbocycle, has emerged from a structural curiosity to a cornerstone of modern medicinal chemistry. Its unique stereoelectronic properties, including conformational rigidity and metabolic stability, have established it as a privileged scaffold in the design of novel therapeutics. This in-depth technical guide provides a comprehensive exploration of the diverse therapeutic targets of cyclopropane-containing compounds. We will delve into the molecular mechanisms of action of key drugs, examine the signaling pathways they modulate, and provide detailed experimental protocols for target identification and validation. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the rational design and application of this versatile structural motif in the pursuit of innovative medicines.

Part 1: The Unique Physicochemical Properties of the Cyclopropane Ring and Their Implications in Drug Design

The utility of the cyclopropane ring in drug design stems from its distinct physicochemical properties, which medicinal chemists leverage to overcome common challenges in drug development.

Conformational Rigidity and Pre-organization for Target Binding

The strained three-membered ring of cyclopropane imparts significant conformational rigidity to a molecule.[1][2] This "conformational locking" can pre-organize a drug molecule into a bioactive conformation that is optimal for binding to its biological target.[1] By reducing the entropic penalty associated with binding, the cyclopropyl group can enhance binding affinity and potency.[3][4] This is a crucial strategy in the development of highly specific enzyme inhibitors and receptor ligands.[1]

Metabolic Stability

A significant advantage of incorporating a cyclopropane moiety is the enhancement of metabolic stability.[1][3] The cyclopropyl group is generally resistant to common metabolic degradation pathways, such as oxidation by cytochrome P450 enzymes, that often plague more flexible aliphatic chains.[1][2] This increased stability can lead to a longer in vivo half-life, allowing for less frequent dosing and improved patient compliance.[1]

Bioisosterism: The Cyclopropane Ring as a Versatile Mimic

The cyclopropane ring can serve as a bioisostere for various functional groups, including alkenes, gem-dimethyl groups, and even phenyl rings in certain contexts.[5][6] This allows for the fine-tuning of a drug candidate's properties while maintaining or improving its biological activity. For instance, replacing a metabolically labile double bond with a cyclopropane ring can enhance stability without drastically altering the molecule's overall shape and electronic properties.[5]

Role in Modulating Physicochemical Properties

The introduction of a cyclopropyl group can also modulate key physicochemical properties such as lipophilicity, solubility, and pKa.[3][7] These modifications can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately leading to better bioavailability and therapeutic efficacy.

Part 2: Key Therapeutic Targets of Cyclopropane-Containing Compounds

The versatility of the cyclopropane scaffold is evident in the wide array of biological targets that have been successfully modulated by drugs containing this motif.

Enzymes

Case Study: Tranylcypromine

Tranylcypromine is a non-selective, irreversible inhibitor of monoamine oxidase (MAO) used in the treatment of major depressive disorder.[3][8][9] MAO-A and MAO-B are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[10][11]

  • Mechanism of Action: By irreversibly inhibiting both MAO-A and MAO-B, tranylcypromine prevents the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft.[3][9][12] This enhanced monoaminergic neurotransmission is believed to be the primary mechanism behind its antidepressant effects.[11]

  • Signaling Pathway: The increased levels of serotonin, norepinephrine, and dopamine in the brain modulate various downstream signaling pathways implicated in mood regulation.[13][14] This includes pathways involved in neurogenesis and synaptic plasticity, which are often impaired in depressive disorders.[11]

MAO_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines Vesicles Vesicles Monoamines->Vesicles Packaging MAO MAO Monoamines->MAO Degradation Synaptic Cleft Synaptic Cleft Vesicles->Synaptic Cleft Release Tranylcypromine Tranylcypromine Tranylcypromine->MAO Inhibition Receptors Receptors Synaptic Cleft->Receptors Binding Signaling Cascade Signaling Cascade Receptors->Signaling Cascade Therapeutic Effect Therapeutic Effect Signaling Cascade->Therapeutic Effect

Monoamine Oxidase Inhibition Pathway

Case Studies: Telaprevir and Grazoprevir (HCV NS3/4A Protease)

Telaprevir and grazoprevir are direct-acting antiviral agents that target the hepatitis C virus (HCV) NS3/4A serine protease.[2][15][16] This enzyme is crucial for viral replication, as it cleaves the HCV polyprotein into mature non-structural proteins.[2][17][18]

  • Mechanism of Action: Both telaprevir and grazoprevir are peptidomimetic inhibitors that bind to the active site of the NS3/4A protease, blocking its function.[2][15][16] Telaprevir acts as a reversible, covalent inhibitor, while grazoprevir is a potent, noncovalent macrocyclic inhibitor.[17][19] By inhibiting polyprotein processing, these drugs prevent the formation of the viral replication complex, thus halting viral propagation.[2][17]

  • Signaling Pathway: The HCV NS3/4A protease also plays a role in evading the host's innate immune response by cleaving key signaling proteins such as TRIF and MAVS.[2] By inhibiting the protease, telaprevir and grazoprevir may also help restore the host's antiviral signaling pathways, leading to the clearance of the virus.[17]

HCV_Protease_Pathway HCV Polyprotein HCV Polyprotein HCV NS3/4A Protease HCV NS3/4A Protease HCV Polyprotein->HCV NS3/4A Protease Cleavage Mature Viral Proteins Mature Viral Proteins HCV NS3/4A Protease->Mature Viral Proteins Viral Replication Viral Replication Mature Viral Proteins->Viral Replication Telaprevir/Grazoprevir Telaprevir/Grazoprevir Telaprevir/Grazoprevir->HCV NS3/4A Protease Inhibition ALK_ROS1_Pathway ALK/ROS1 Fusion Protein ALK/ROS1 Fusion Protein RAS-MAPK Pathway RAS-MAPK Pathway ALK/ROS1 Fusion Protein->RAS-MAPK Pathway PI3K-AKT Pathway PI3K-AKT Pathway ALK/ROS1 Fusion Protein->PI3K-AKT Pathway JAK-STAT Pathway JAK-STAT Pathway ALK/ROS1 Fusion Protein->JAK-STAT Pathway Lorlatinib Lorlatinib Lorlatinib->ALK/ROS1 Fusion Protein Inhibition Cell Proliferation & Survival Cell Proliferation & Survival RAS-MAPK Pathway->Cell Proliferation & Survival PI3K-AKT Pathway->Cell Proliferation & Survival JAK-STAT Pathway->Cell Proliferation & Survival

ALK/ROS1 Signaling Inhibition

Case Study: Betrixaban (Factor Xa)

Betrixaban is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. [20][21][22]It is used for the prophylaxis of venous thromboembolism (VTE). [23][20]

  • Mechanism of Action: Betrixaban binds directly to the active site of FXa, inhibiting its ability to convert prothrombin to thrombin. [23][20][21]This leads to a reduction in thrombin generation and subsequent fibrin clot formation. [5][7]

  • Signaling Pathway: The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. [7][8]FXa is at the convergence of the intrinsic and extrinsic pathways, making it a key therapeutic target. [3][5]By inhibiting FXa, betrixaban effectively disrupts this cascade. [5][7]

Coagulation_Cascade Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Prothrombin Prothrombin Factor Xa->Prothrombin Conversion Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Conversion Fibrin Clot Fibrin Clot Fibrinogen->Fibrin Clot Betrixaban Betrixaban Betrixaban->Factor Xa Inhibition

Inhibition of the Coagulation Cascade
G-Protein Coupled Receptors (GPCRs)

Case Study: Eletriptan (5-HT1B/1D)

Eletriptan is a selective agonist of the serotonin 5-HT1B and 5-HT1D receptors, used for the acute treatment of migraine headaches. [24][25][26]

  • Mechanism of Action: Eletriptan's therapeutic effect is attributed to its agonist activity at 5-HT1B/1D receptors located on intracranial blood vessels and sensory nerves of the trigeminal system. [26][27]Activation of these receptors leads to vasoconstriction of dilated cerebral blood vessels and inhibition of the release of pro-inflammatory neuropeptides, thereby alleviating migraine pain. [9][28]

  • Signaling Pathway: 5-HT1B/1D receptors are Gαi-coupled GPCRs. [19][29]Their activation by eletriptan leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effector proteins, resulting in the observed physiological effects. [19]

Case Study: Montelukast (CysLT1)

Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). [30][31][32]It is used for the treatment of asthma and allergic rhinitis. [4]

  • Mechanism of Action: Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent pro-inflammatory mediators that cause bronchoconstriction, mucus secretion, and airway edema. [1][4][33]Montelukast competitively blocks the binding of these leukotrienes to the CysLT1 receptor, thereby inhibiting their inflammatory effects. [4][33]

  • Signaling Pathway: The CysLT1 receptor is a Gαq-coupled GPCR. [20][33]Its activation leads to an increase in intracellular calcium levels and the activation of downstream signaling pathways, such as the protein kinase C (PKC) pathway, which mediate the inflammatory response. [25][33]By blocking this receptor, montelukast prevents the initiation of these signaling cascades. [33]

Covalent Inhibition and Novel Target Discovery

The strained nature of the cyclopropane ring can be exploited to design covalent inhibitors. In some cases, the ring can act as a "strained electrophile," susceptible to nucleophilic attack by a residue in the target protein, leading to irreversible inhibition. [20] Chemoproteomic approaches, such as activity-based protein profiling (ABPP), have been instrumental in identifying novel targets for cyclopropane-containing covalent probes. [34][35][36][37]These techniques utilize probes with a reactive cyclopropane warhead and a reporter tag to label and identify protein targets in complex biological systems. [26][34][35]This has led to the discovery of new ligandable cysteines and the identification of previously "undruggable" targets. [20]

Part 3: Methodologies for Target Identification and Validation

The identification and validation of the molecular targets of cyclopropane-containing compounds are crucial steps in the drug discovery process. A variety of in vitro and cellular assays are employed for this purpose.

Target-Based Screening Approaches

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of a compound against MAO-A and MAO-B. [10][21][38]

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • Kynuramine (substrate for MAO-A)

    • Benzylamine (substrate for MAO-B)

    • Phosphate buffer (pH 7.4)

    • Test compound dissolved in DMSO

    • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in phosphate buffer.

    • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

    • Add the test compound or control solution to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

    • Monitor the increase in absorbance at the appropriate wavelength (316 nm for the product of kynuramine, 4-hydroxyquinoline; 250 nm for the product of benzylamine, benzaldehyde) over time.

    • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protocol: Serotonin 5-HT1B/1D Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a compound for the 5-HT1B and 5-HT1D receptors.

  • Reagents and Materials:

    • Cell membranes expressing human recombinant 5-HT1B or 5-HT1D receptors

    • Radioligand (e.g., [3H]-GR125743)

    • Binding buffer (e.g., Tris-HCl with additives)

    • Test compound dissolved in DMSO

    • Non-specific binding control (e.g., serotonin)

    • 96-well filter plates

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), test compound, or non-specific binding control.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding and the percent displacement by the test compound.

    • Plot the percent displacement against the logarithm of the compound concentration to determine the Ki value.

Phenotypic Screening and Target Deconvolution

This workflow outlines a general strategy for identifying the cellular targets of a cyclopropane-containing covalent inhibitor using a chemoproteomic approach. [34][35][37][39]

Chemoproteomics_Workflow Probe Synthesis Probe Synthesis Cell Treatment Cell Treatment Probe Synthesis->Cell Treatment 1. Synthesize alkyne-tagged probe Cell Lysis Cell Lysis Cell Treatment->Cell Lysis 2. Treat cells with probe Click Chemistry Click Chemistry Cell Lysis->Click Chemistry 3. Lyse cells Affinity Purification Affinity Purification Click Chemistry->Affinity Purification 4. Conjugate biotin-azide Proteomic Analysis Proteomic Analysis Affinity Purification->Proteomic Analysis 5. Enrich with streptavidin beads Target Validation Target Validation Proteomic Analysis->Target Validation 6. Digest and analyze by LC-MS/MS

Chemoproteomics Workflow for Target ID
  • Probe Synthesis: An alkyne handle is incorporated into the structure of the cyclopropane-containing covalent inhibitor.

  • Cell Treatment: Live cells are treated with the alkyne-tagged probe, allowing it to covalently bind to its cellular targets. A competition experiment is often included where cells are pre-treated with the parent inhibitor without the tag.

  • Cell Lysis: The cells are lysed to release the proteins.

  • Click Chemistry: The alkyne-tagged proteins are conjugated to a biotin-azide reporter tag via a copper-catalyzed click reaction.

  • Affinity Purification: The biotinylated proteins are enriched from the cell lysate using streptavidin-coated beads.

  • Proteomic Analysis: The enriched proteins are eluted, digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Target Validation: Candidate targets are validated through subsequent biochemical and cellular assays.

Part 4: Future Perspectives and Emerging Targets

The success of cyclopropane-containing drugs has solidified the cyclopropane moiety as a valuable tool in drug discovery. Future research will likely focus on several key areas:

  • Cyclopropane-Containing Natural Products: Natural products continue to be a rich source of inspiration for drug discovery. [13][40]Many natural products containing cyclopropane rings exhibit potent biological activities, and further investigation of their mechanisms of action will likely reveal novel therapeutic targets. [28][32]

  • Novel Applications in Underexplored Target Classes: While enzymes and GPCRs have been the most common targets for cyclopropane-containing drugs, there is significant potential for their application in other target classes, such as ion channels, nuclear receptors, and protein-protein interactions.

  • Advancements in Synthetic Methodologies: The development of new and efficient synthetic methods for the stereoselective synthesis of complex cyclopropane-containing scaffolds will continue to expand the accessible chemical space for drug discovery. [30][39]

References

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (URL not available)
  • Tranylcypromine - Wikipedia. [Link]

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - NIH. [Link]

  • Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed. [Link]

  • Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC. [Link]

  • Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC - NIH. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. [Link]

  • Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem - NIH. [Link]

  • Hepatitis C virus protease NS3/4A cleaves mitochondrial antiviral signaling protein off the mitochondria to evade innate immunity | PNAS. [Link]

  • Pathophysiology of the cysteinyl leukotrienes and effects of leukotriene receptor antagonists in asthma. - COPSAC. [Link]

  • Proteome-wide Ligand and Target Discovery by Using Strain-Enabled Cyclopropane Electrophiles - PubMed. [Link]

  • Montelukast, a potent leukotriene receptor antagonist, causes dose-related improvements in chronic asthma. Montelukast Asthma Study Group - PubMed. [Link]

  • Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - NIH. [Link]

  • Serotonin, 5HT1 agonists, and migraine: new data, but old questions still not answered - PubMed Central. [Link]

  • HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf - NIH. [Link]

  • Chemoproteomics - Wikipedia. [Link]

  • Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions - Longdom Publishing. [Link]

  • PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed. [Link]

  • Biosynthesis of cyclopropane in natural products - PubMed. [Link]

  • Natural Compounds Containing a Condensed Cyclopropane Ring. Natural and Synthetic Aspects - Ingenta Connect. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. [Link]

  • Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis - OPEN Foundation. [Link]

  • Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential - PMC - PubMed Central. [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013) - Assay Genie. [Link]

  • Cysteinyl Leukotrienes in Allergic Inflammation - PMC - NIH. [Link]

  • Targeting the 5-HT1B/1D and 5-HT1F receptors for acute migraine treatment - PubMed. [Link]

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). [Link]

  • Chemical Proteomics for Target Validation - World Preclinical Congress. [Link]

  • BIOSYNTHESIS OF CYCLOPROPANE COMPOUNDS. VI. PRODUCT INHIBITION OF CYCLOPROPANE FATTY ACID SYNTHETASE BY S-ADENOSYLHOMOCYSTEINE AND REVERSAL OF INHIBITION BY A HYDROLYTIC ENZYME - PubMed. [Link]

  • PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant - OSTI.GOV. [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC - NIH. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - SciSpace. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks. [Link]

  • Eletriptan: Uses, Dosage, Side Effects & Interactions - Minicule. [Link]

  • Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC - NIH. [Link]

  • Betrixaban: An Oral Factor Xa Inhibitor - OAText. [Link]

  • Localization-based Signaling Pathway Dependence of ROS1 Fusions and a Novel Role for Ras in EML4-ALK-Driven Lung Cancer - eScholarship. [Link]

  • Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action - Psych Scene Hub. [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification | Request PDF. [Link]

  • ROS1 and ALK Fusions in Colorectal Cancer, with Evidence of Intratumoral Heterogeneity for Molecular Drivers - AACR Journals. [Link]

  • Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC - NIH. [Link]

  • Associations Among Monoamine Neurotransmitter Pathways, Personality Traits, and Major Depressive Disorder - PMC - PubMed Central. [Link]

  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket | Journal of Medicinal Chemistry - ACS Publications. [Link]

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Methodological & Application

The Strategic Application of 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic Acid in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for stereochemically pure molecules is a cornerstone of modern drug discovery and development. Chiral cyclopropane derivatives, in particular, have emerged as valuable pharmacophores and versatile building blocks in the synthesis of complex molecular architectures.[1][2] Among these, 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid stands out as a pre-functionalized, stereochemically defined synthon, offering a powerful tool for introducing the constrained cyclopropyl motif with precise control over stereochemistry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this chiral building block in asymmetric synthesis. We will delve into its preparation, key applications with detailed protocols, and the underlying principles that govern its reactivity.

Introduction: The Significance of the Chiral Cyclopropane Moiety

The cyclopropane ring, the smallest of the carbocycles, imparts unique conformational rigidity and electronic properties to molecules. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity to biological targets, and novel pharmacological profiles. The stereoisomers of a cyclopropane-containing drug can exhibit vastly different biological activities, underscoring the critical importance of asymmetric synthesis in their preparation.

This compound (CAS: 175221-16-6) is a bifunctional molecule featuring a trans-1,2-disubstituted cyclopropane ring with two distinct carboxylic acid functionalities, one of which is protected as a methyl ester. This differential protection allows for selective chemical manipulation of the free carboxylic acid, making it an ideal starting point for a variety of synthetic transformations.

PropertyValue
IUPAC Name This compound
CAS Number 175221-16-6[3]
Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
Stereochemistry (1S, 2R)

Enantioselective Synthesis of the Building Block

The accessibility of this compound in high enantiopurity is crucial for its application in asymmetric synthesis. While numerous methods exist for the synthesis of chiral cyclopropanes, enzymatic desymmetrization of prochiral precursors has proven to be a highly effective strategy for producing this specific building block.

A key approach involves the lipase-catalyzed asymmetric hydrolysis of a prochiral diester, such as dimethyl cis-1,2-cyclopropanedicarboxylate. This enzymatic resolution capitalizes on the ability of lipases to selectively hydrolyze one of the two enantiotopic ester groups, leading to the formation of the desired monoester in high enantiomeric excess (ee).

Protocol: Enzymatic Desymmetrization for the Synthesis of this compound

This protocol is a representative example and may require optimization based on the specific lipase and reaction conditions.

Materials:

  • Dimethyl cis-1,2-cyclopropanedicarboxylate

  • Porcine Pancreatic Lipase (PPL) or other suitable lipase

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Sodium hydroxide (NaOH) solution (e.g., 0.5 M) for pH titration

  • Ethyl acetate

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • pH meter

  • Autotitrator (recommended)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend dimethyl cis-1,2-cyclopropanedicarboxylate in the phosphate buffer.

  • Enzyme Addition: Add the lipase to the suspension. The optimal enzyme loading should be determined empirically.

  • Hydrolysis and pH Control: Maintain the pH of the reaction mixture at 7.5 by the controlled addition of NaOH solution using an autotitrator. The consumption of NaOH is indicative of the progress of the hydrolysis.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of the diester.

  • Work-up: Once the desired conversion is reached (typically around 50% to maximize enantiomeric excess of the remaining monoester), acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO4 or Na2SO4, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral resolving agent followed by NMR analysis.

G Prochiral_Diester Dimethyl cis-1,2-cyclopropanedicarboxylate Reaction_Vessel Enzymatic Hydrolysis Prochiral_Diester->Reaction_Vessel Lipase Lipase (e.g., PPL) Phosphate Buffer (pH 7.5) Lipase->Reaction_Vessel Product This compound Reaction_Vessel->Product Byproduct Methanol Reaction_Vessel->Byproduct

Caption: Workflow for the enzymatic synthesis of the chiral building block.

Applications in Asymmetric Synthesis

The synthetic utility of this compound lies in the selective manipulation of its two functional groups. The free carboxylic acid provides a handle for various transformations, while the methyl ester can be hydrolyzed or transformed at a later stage.

Synthesis of Chiral Amides and Peptidomimetics

The free carboxylic acid can be readily coupled with a wide range of amines to form chiral amides. This is a powerful strategy for the synthesis of peptidomimetics where the cyclopropane ring acts as a conformationally restricted dipeptide isostere.

Materials:

  • This compound

  • Amine (R-NH2)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound and HOBt (or HOAt) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Carbodiimide Addition: Add DCC (or EDC) to the cooled solution and stir for 30 minutes at 0 °C.

  • Amine Addition: Add the desired amine and a base such as TEA or DIPEA to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: If using DCC, filter off the precipitated dicyclohexylurea (DCU). Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired chiral amide.

G Building_Block 2-((1S,2R)-2-(methoxycarbonyl) cyclopropyl)acetic acid Reaction Amide Coupling Building_Block->Reaction Amine R-NH2 Amine->Reaction Coupling_Reagents DCC/HOBt or EDC/HOAt Base (e.g., DIPEA) Coupling_Reagents->Reaction Product Chiral Amide Derivative Reaction->Product

Caption: General workflow for the synthesis of chiral amides.

Elaboration into More Complex Chiral Building Blocks

The free carboxylic acid can be reduced to the corresponding alcohol, which can then be further functionalized. This opens up avenues for the synthesis of a variety of chiral cyclopropyl-containing molecules.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH3·THF) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: Cool the solution to 0 °C and slowly add a solution of BH3·THF.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude alcohol by column chromatography.

The resulting chiral alcohol, methyl (1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate, can be used in a variety of subsequent transformations, such as etherification, esterification of the hydroxyl group, or oxidation to the corresponding aldehyde.

Application in the Synthesis of Bioactive Molecules

The strategic use of this compound has been demonstrated in the synthesis of several biologically active compounds, including antiviral and anticancer agents. For instance, the cyclopropane moiety can serve as a key structural element in nucleoside analogues, where its conformational rigidity mimics the ribose sugar.[4]

While specific, publicly available protocols detailing the direct use of this exact molecule in the synthesis of a marketed drug are often proprietary, the synthetic transformations outlined above represent fundamental and widely applicable methods for its incorporation into complex targets. The choice of subsequent synthetic steps will be dictated by the specific structure of the target molecule.

Conclusion

This compound is a valuable and versatile chiral building block for asymmetric synthesis. Its pre-defined stereochemistry and differentially protected functional groups provide a reliable and efficient means of introducing the cyclopropane motif into a wide range of molecules. The protocols detailed in this application note offer a starting point for researchers to explore the rich chemistry of this synthon and to apply it to the synthesis of novel and biologically important compounds. The continued development of enantioselective methods for its synthesis and the exploration of its reactivity will undoubtedly lead to further innovations in the fields of medicinal chemistry and natural product synthesis.

References

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, [Link][2]

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic & Biomolecular Chemistry, [Link][5]

  • Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters, [Link][1]

  • Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. Journal of Medicinal Chemistry, [Link][4]

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Pharmaceuticals, [Link]

  • Synthesis and Antiviral Activity of Certain Second Generation Methylenecyclopropane Nucleosides. Bioorganic & Medicinal Chemistry, [Link]

  • Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses. Molecules, [Link]

  • Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents. Journal of Medicinal Chemistry, [Link]

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Application Notes and Protocols for 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CMCPAA-202601

Version: 1.0

Introduction: The Strategic Value of the Cyclopropyl Scaffold in Modern Drug Discovery

In the landscape of contemporary drug development, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Medicinal chemists increasingly turn to rigid scaffolds to impart conformational constraint on drug candidates, thereby reducing the entropic penalty upon binding to their biological targets. The cyclopropyl group, a three-membered carbocycle, is a premier example of such a scaffold. Its inherent ring strain and unique electronic properties make it a valuable bioisostere for various functional groups, offering a tool to fine-tune the physicochemical properties of a molecule.[1]

This document provides a detailed guide on the applications of 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid (herein referred to as CMCPAA), a chiral building block that combines the conformational rigidity of the cyclopropane ring with the versatile functionality of a carboxylic acid and a methyl ester. While direct incorporation of CMCPAA into a marketed drug is not extensively documented, its structural motifs are highly representative of key components in successful therapeutics, particularly in the realm of antiviral agents. These notes will explore the utility of this and closely related scaffolds, providing both the strategic rationale and practical protocols for their implementation in drug discovery programs.

Core Physicochemical and Stereochemical Attributes

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 175221-16-6
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
Stereochemistry (1S, 2R)
Appearance White to off-white solid
Key Functional Groups Carboxylic acid, Methyl ester, Cyclopropane

The defined stereochemistry of CMCPAA is of critical importance. The (1S,2R) configuration provides a precise three-dimensional arrangement of the substituents on the cyclopropane ring. This spatial orientation is crucial for establishing specific interactions with the chiral environment of a protein's active site, leading to improved target affinity and selectivity.

Application Focus: A Key Building Block for Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

A prominent application of scaffolds similar to CMCPAA is in the development of direct-acting antivirals (DAAs) targeting the Hepatitis C virus (HCV). Specifically, the NS3/4A serine protease is a prime target for therapeutic intervention, as it is essential for viral replication. Several potent HCV NS3/4A protease inhibitors incorporate cyclopropyl-fused proline analogs or other constrained cyclopropyl moieties at the P2 position of the inhibitor. These moieties are designed to fit into the S2 subsite of the protease active site.

The cyclopropyl ring in these inhibitors serves to:

  • Provide conformational rigidity: This pre-organizes the ligand into a bioactive conformation, enhancing binding affinity.

  • Improve metabolic stability: The cyclopropyl group is generally less susceptible to metabolic degradation compared to more flexible alkyl chains.[2]

  • Enhance potency: The unique stereoelectronic properties of the cyclopropane ring can lead to favorable interactions with the target protein.[3]

While not containing the exact CMCPAA structure, the principles behind the design of drugs like Glecaprevir and Grazoprevir highlight the value of this type of substituted cyclopropyl scaffold. Glecaprevir, for instance, features a complex cyclopropyl amino acid derivative that is critical for its pan-genotypic activity.[4][5]

Illustrative Workflow: Integration of a CMCPAA-like Scaffold into a Protease Inhibitor

The following diagram illustrates a generalized workflow for incorporating a constrained cyclopropyl moiety, such as that derived from CMCPAA, into a macrocyclic HCV protease inhibitor.

G cluster_0 Scaffold Synthesis & Functionalization cluster_1 Peptide Coupling & Macrocyclization cluster_2 Final Deprotection & Purification A This compound (CMCPAA) B Protection of Carboxylic Acid (e.g., as tert-butyl ester) A->B Esterification C Conversion of Ester to Amide (Amidation with desired amine) B->C Activation & Coupling E Coupling of Functionalized Cyclopropyl Moiety (P2) C->E Introduction of P2 Scaffold D Peptide Fragment (P1-P3-P4 residues) D->E Peptide Bond Formation F Macrocyclization (e.g., Ring-Closing Metathesis or Amidation) E->F G Deprotection of Protecting Groups F->G H Purification (e.g., HPLC) G->H I Final API H->I

Caption: Generalized workflow for incorporating a CMCPAA-derived scaffold into a macrocyclic protease inhibitor.

Experimental Protocols

The following protocols are illustrative and based on established synthetic methodologies for cyclopropyl-containing proline analogs and related structures found in the literature.[6] Researchers should adapt these protocols to their specific target molecules and laboratory conditions.

Protocol 1: Synthesis of a Protected (1S,2R)-Cyclopropyl Proline Analog Intermediate

This protocol describes a hypothetical pathway to convert CMCPAA into a protected diamine, a versatile intermediate for incorporation into peptide-like structures.

Objective: To synthesize a protected (1S,2R)-1-(aminomethyl)-2-(methoxycarbonyl)cyclopropylamine derivative from CMCPAA.

Materials:

  • This compound (CMCPAA)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol

  • Toluene, anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Boc anhydride (Boc₂O)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

Step 1: Curtius Rearrangement to form Boc-protected amine

  • In a round-bottom flask under an inert atmosphere (N₂), dissolve CMCPAA (1 eq.) and triethylamine (1.2 eq.) in anhydrous toluene.

  • Cool the mixture to 0°C.

  • Add diphenylphosphoryl azide (1.1 eq.) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Add anhydrous tert-butanol (5 eq.) and heat the mixture to 80°C for 12-16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/EtOAc gradient) to yield the Boc-protected amino ester.

Step 2: Reduction of the Methyl Ester to the Primary Alcohol

  • In a separate flask under N₂, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0°C.

  • Add a solution of the Boc-protected amino ester from Step 1 (1 eq.) in anhydrous THF dropwise.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction at 0°C by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

  • Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

Step 3: Conversion of the Alcohol to the Final Protected Diamine (via Mesylation and Azide Displacement/Reduction - not detailed) The resulting alcohol can be converted to a second amine functionality through standard procedures such as mesylation, followed by azide displacement and subsequent reduction (e.g., hydrogenation or Staudinger reduction). This would yield a versatile protected diamine intermediate ready for peptide coupling.

Protocol 2: In Vitro Assay for HCV NS3/4A Protease Inhibition

This protocol outlines a general method for evaluating the inhibitory activity of a synthesized compound containing the CMCPAA scaffold against the HCV NS3/4A protease.

Objective: To determine the IC₅₀ value of a test compound against HCV NS3/4A protease.

Materials:

  • Recombinant HCV NS3/4A protease (genotype 1b is common)

  • FRET-based peptide substrate (e.g., Ac-DE-D(Edans)EE-Abu-ψ-[COO]AS-C(Dabcyl)-NH₂)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Danoprevir)[7]

  • 384-well, low-volume, black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted in 10 steps with a 3-fold dilution factor.

  • In the microplate, add 50 nL of the diluted test compound or DMSO (vehicle control) to each well.

  • Add 10 µL of the assay buffer containing the NS3/4A protease to each well. The final enzyme concentration should be in the low nanomolar range (e.g., 1-5 nM), optimized for linear substrate cleavage over the assay time.

  • Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the FRET substrate in assay buffer to each well. The final substrate concentration should be at or below its Kₘ value.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (Excitation: ~340 nm, Emission: ~490 nm) every minute for 30-60 minutes.

  • Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.

  • Normalize the velocities to the DMSO control (100% activity) and a high concentration of a known inhibitor (0% activity).

  • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathway and Target Interaction

The diagram below illustrates the role of the HCV NS3/4A protease in the viral life cycle and its inhibition by a DAA. The cyclopropyl-containing moiety of the inhibitor is shown interacting with the S2 subsite of the protease active site.

G cluster_0 HCV Life Cycle cluster_1 Mechanism of Inhibition polyprotein HCV Polyprotein structural Structural Proteins polyprotein->structural Cleavage nonstructural Non-Structural Proteins (NS2-NS5B) polyprotein->nonstructural Cleavage replication Viral Replication Complex nonstructural->replication assembly New Virion Assembly replication->assembly ns3_4a NS3/4A Protease ns3_4a->nonstructural Cleaves active_site Active Site (S2 Subsite) ns3_4a->active_site inhibitor Protease Inhibitor (e.g., with Cyclopropyl Moiety) inhibitor->ns3_4a Inhibits inhibitor->active_site Binds to

Caption: Inhibition of HCV NS3/4A protease by a DAA, disrupting the viral life cycle.

Conclusion

This compound represents a valuable chiral building block for medicinal chemistry. Its rigid cyclopropyl core and versatile functional handles make it an attractive scaffold for the design of potent and selective enzyme inhibitors. As illustrated by the successful development of HCV NS3/4A protease inhibitors containing similar structural motifs, the principles of conformational constraint and stereochemical control are powerful tools in modern drug discovery. The protocols and strategic insights provided herein are intended to guide researchers in leveraging the potential of this and related cyclopropyl-containing scaffolds in their own drug development programs.

References

  • Prongay, A. J., Guo, Z., Yao, N., Pichardo, J., Fischmann, T., Corey, S., ... & Madison, V. (2007). Discovery of the HCV NS3/4A protease inhibitor (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034) II. Key steps in structure-based optimization. Journal of medicinal chemistry, 50(10), 2310–2318. [Link]

  • Google Patents. (2014). Preparation methods of 1-(mercaptomethyl)
  • Gagné, A., & Charette, A. B. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega, 7(6), 5136–5143. [Link]

  • Llinàs-Brunet, M., Bailey, M., Fazal, G., Gorys, V., Goulet, S., Halmos, T., ... & Thibeault, D. (2005). Hepatitis C virus NS3-4A serine protease inhibitors: use of a P2-P1 cyclopropyl alanine combination for improved potency. Bioorganic & medicinal chemistry letters, 15(20), 4515–4519. [Link]

  • Raboisson, P., de Kock, H., Rosenquist, Å., Nilsson, M., Salvador-Oden, L., A K, ... & Vrang, L. (2011). Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350. Bioorganic & medicinal chemistry letters, 21(21), 6439-6444. [Link]

  • Google Patents. (2019). Method for preparing glecaprevir synthetic intermediate and amine salt thereof (WO2019084740A1).
  • Kallemeyn, J. M., Chen, Y., D'Andrea, S. V., DeGoey, D. A., Flosi, W. J., Greb, A. M., ... & Randolph, J. T. (2018). Development of a Large-Scale Route to Glecaprevir: Synthesis of the Macrocycle via Intramolecular Etherification. Organic Process Research & Development, 22(8), 960-972. [Link]

  • Gagné, A., & Charette, A. B. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega, 7(6), 5136–5143. [Link]

  • Llinàs-Brunet, M., Bailey, M. D., Bolger, G., Brochu, C., Faucher, A. M., Ghiro, E., ... & Thibeault, D. (2004). Structure−Activity Study on a Novel Series of Macrocyclic Inhibitors of the Hepatitis C Virus NS3 Protease Leading to the Discovery of BILN 2061. Journal of medicinal chemistry, 47(25), 6584-6594. [Link]

  • ResearchGate. (2011). Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. [Link]

  • Miller, M. W., D'Andrea, S. V., DeGoey, D. A., Flosi, W. J., Greb, A. M., Kallemeyn, J. M., ... & Randolph, J. T. (2007). Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. Bioorganic & medicinal chemistry, 15(10), 3390–3412. [Link]

  • S-Amzulescu, E., Goudreau, N., L'Heureux, L., Rancourt, J., & Llinas-Brunet, M. (2004). Structure-activity relationships for the selectivity of hepatitis C virus NS3 protease inhibitors. The Journal of antibiotics, 57(11), 743–751. [Link]

  • Chun, B. K., & Ghosh, A. K. (2007). Asymmetric synthesis of cyclopropyl-fused 2'-C-methylcarbanucleosides as potential anti-HCV agents. Nucleosides, nucleotides & nucleic acids, 26(8-9), 1021–1024. [Link]

  • National Center for Biotechnology Information. (n.d.). Glecaprevir. PubChem Compound Database. [Link]

  • Havale, S. H., & Shinde, S. V. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process. Der Pharma Chemica, 7(10), 292-295. [Link]

  • Beaulieu, P. L., Bös, M., Bousquet, Y., Duceppe, J. S., Giroux, S., Gillard, J., ... & Wernic, D. (2004). Synthesis of (1 R, 2 S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of organic chemistry, 69(18), 5869–5876. [Link]

  • Romano, K. P., Ali, A., & Schiffer, C. A. (2019). Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir. Proceedings of the National Academy of Sciences of the United States of America, 116(36), 17752–17757. [Link]

  • Wang, G., St. Jean, D. J., Jr, Meanwell, N. A., Krystal, M., & Cockett, M. (2013). Aryl uracil inhibitors of hepatitis C virus NS5B polymerase: synthesis and characterization of analogs with a fused 5,6-bicyclic ring motif. Bioorganic & medicinal chemistry letters, 23(12), 3487–3490. [Link]

Sources

The Strategic Application of 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Constrained Chiral Scaffolds

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is paramount. Chiral cyclopropane rings have emerged as privileged motifs, imparting a unique combination of conformational rigidity and three-dimensional complexity to bioactive molecules.[1] This constrained scaffold can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties. Within this valuable class of building blocks, 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid stands out as a versatile and strategically functionalized intermediate. Its defined stereochemistry and orthogonal carboxylic acid and methyl ester functionalities provide a robust platform for the divergent synthesis of complex molecular targets, particularly in the development of novel therapeutics.

Physicochemical and Structural Properties

A summary of the key properties of this chiral building block is presented below.

PropertyValue
IUPAC Name This compound
CAS Number 175221-16-6[2]
Molecular Formula C7H10O4[2]
Molecular Weight 158.15 g/mol [2]
SMILES O=C(O)C[C@H]1C1[2]
Appearance White to off-white solid (predicted)
Solubility Soluble in methanol, ethyl acetate, dichloromethane (predicted)

Asymmetric Synthesis: A Plausible Chemoenzymatic Approach

While multiple strategies exist for the synthesis of chiral cyclopropanes, chemoenzymatic methods offer exceptional levels of stereocontrol, often under mild and environmentally benign conditions. Biocatalysis, in particular, has been shown to be highly effective in shortening synthetic routes to active pharmaceutical ingredients.[3] An adapted biocatalytic approach, inspired by the synthesis of related chiral cyclopropanes, presents a highly efficient route to this compound.

The following workflow outlines a plausible and efficient synthesis.

G cluster_0 Step 1: Asymmetric Cyclopropanation cluster_1 Step 2: Selective Hydrolysis cluster_2 Step 3: Esterification and Final Product start Commercially available starting materials olefin Methyl acrylate start->olefin diazo Ethyl diazoacetate start->diazo step1 Biocatalytic Cyclopropanation olefin->step1 diazo->step1 enzyme Engineered Myoglobin Catalyst enzyme->step1 product1 Diethyl (1S,2R)-cyclopropane-1,2-dicarboxylate step1->product1 hydrolysis Enzymatic or mild basic hydrolysis product1->hydrolysis product2 2-((1S,2R)-2-(ethoxycarbonyl)cyclopropyl)acetic acid hydrolysis->product2 esterification Methanol, Acid catalyst product2->esterification final_product This compound esterification->final_product

Caption: Chemoenzymatic synthesis workflow.

Protocol: Synthesis of this compound

Materials:

  • Methyl acrylate

  • Ethyl diazoacetate

  • Engineered Myoglobin Catalyst (e.g., variants described in relevant literature)

  • Dichloromethane (DCM), anhydrous

  • Phosphate buffer (pH 8.0)

  • Sodium dithionite

  • Lipase (e.g., from Candida antarctica)

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Asymmetric Cyclopropanation: In a reaction vessel under an inert atmosphere, dissolve the engineered myoglobin catalyst in phosphate buffer. Add methyl acrylate and a solution of ethyl diazoacetate in DCM. A reducing agent such as sodium dithionite is added portion-wise to maintain the catalytic cycle. The reaction is stirred at room temperature until complete conversion of the starting materials is observed by TLC or GC-MS analysis.

  • Work-up and Purification: The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product, diethyl (1S,2R)-cyclopropane-1,2-dicarboxylate, is purified by flash column chromatography on silica gel.

  • Selective Hydrolysis: The purified diester is subjected to selective enzymatic hydrolysis using a lipase in a suitable buffer system. The reaction is monitored by HPLC to ensure selective hydrolysis of one ester group.

  • Final Esterification: The resulting mono-acid mono-ester is then esterified using methanol with a catalytic amount of sulfuric acid to yield the final product, this compound.

  • Final Purification: The final product is purified by crystallization or flash column chromatography.

Characterization and Quality Control

Due to the absence of directly published spectroscopic data for this specific molecule, the following characterization data is predicted based on closely related structures and standard chemical shift values. This data serves as a guideline for quality control during synthesis.

AnalysisPredicted Data
¹H NMR (400 MHz, CDCl₃)δ 10-12 (br s, 1H, COOH), 3.68 (s, 3H, OCH₃), 2.50-2.60 (m, 2H, CH₂COOH), 1.90-2.00 (m, 1H, CH-CO₂Me), 1.60-1.70 (m, 1H, CH-CH₂), 1.20-1.30 (m, 2H, cyclopropyl CH₂)
¹³C NMR (100 MHz, CDCl₃)δ 178.5 (COOH), 172.0 (CO₂Me), 52.0 (OCH₃), 35.0 (CH₂COOH), 25.0 (CH-CO₂Me), 22.0 (CH-CH₂), 15.0 (cyclopropyl CH₂)
FT-IR (neat, cm⁻¹)3300-2500 (br, O-H stretch), 1735 (C=O stretch, ester), 1705 (C=O stretch, acid), 1170 (C-O stretch)
High-Resolution Mass Spectrometry (HRMS) Calculated for C₇H₁₀O₄ [M+H]⁺: 159.0601, Found: (to be determined)
Optical Rotation [α]D²⁰: (to be determined) in CHCl₃

Application in Synthesis: Amide Bond Formation

The presence of a free carboxylic acid allows for a wide range of coupling reactions, with amide bond formation being one of the most common and critical transformations in drug discovery. The following protocol details a standard procedure for coupling this compound with a primary amine.

G cluster_0 Amide Coupling Protocol start This compound step1 Amide Bond Formation start->step1 amine Primary or Secondary Amine (R-NH₂) amine->step1 coupling Coupling Reagents (e.g., HATU, HOBt, EDC) and Base (e.g., DIEA) in an aprotic solvent (e.g., DMF or DCM) coupling->step1 product Target Amide step1->product

Caption: General workflow for amide coupling.

Protocol: HATU-Mediated Amide Coupling

Materials:

  • This compound

  • Primary or secondary amine (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated sodium bicarbonate solution (aq)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.0 eq), HATU (1.1 eq), and DIEA (2.0 eq) at 0 °C under an inert atmosphere.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

Conclusion: A Versatile Tool for Drug Discovery

This compound represents a powerful and versatile chiral building block for the synthesis of complex molecular targets. Its well-defined stereochemistry and orthogonal functionalities provide medicinal chemists with a reliable platform for introducing the valuable cyclopropane motif. The protocols outlined herein, based on established and robust synthetic methodologies, demonstrate the practical utility of this building block in constructing novel chemical entities with the potential for significant therapeutic impact.

References

  • Cheeseman, M., Davies, I. R., Axe, P., Johnson, A. L., & Aggarwal, V. K. (2009). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry, 7(17), 3537–3548. Available from: [Link]

  • Blaser, A., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(10), 5567-5652. Available from: [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Patani, George A.; LaVoie, Edmond J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of [1-(mercaptomethyl)cyclopropyl]acetic acid. This document delves into the synthetic strategies, detailed protocols, and critical considerations for process optimization, with a focus on scientific integrity and practical, field-proven insights.

Introduction: The Significance of a Key Intermediate

[1-(Mercaptomethyl)cyclopropyl]acetic acid is a crucial building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Montelukast.[1][2] Montelukast is a potent and selective leukotriene D4 receptor antagonist used for the chronic treatment of asthma and the relief of symptoms of allergic rhinitis.[3][4] Leukotrienes are inflammatory mediators that contribute to bronchoconstriction and inflammation in the airways.[3][4][5][6][7] The unique cyclopropane moiety of this intermediate is integral to the final drug's structure and activity.[1] Given the therapeutic importance of Montelukast, the development of efficient, scalable, and cost-effective synthetic routes for [1-(mercaptomethyl)cyclopropyl]acetic acid is of paramount importance for industrial production.

This guide will explore various synthetic approaches, with a focus on a practical and scalable method, and discuss the nuances of transitioning from laboratory-scale synthesis to large-scale manufacturing.

Synthetic Strategies: Pathways to the Target Molecule

Several synthetic routes for [1-(mercaptomethyl)cyclopropyl]acetic acid have been developed, predominantly starting from 1,1-cyclopropanedimethanol.[2][8][9] The core of these strategies involves the sequential introduction of the acetic acid and mercaptomethyl functionalities onto the cyclopropane ring.

A common and well-documented approach involves the following key transformations:

  • Formation of a Cyclic Sulfite: 1,1-cyclopropanedimethanol is reacted with thionyl chloride to form a cyclic sulfite. This step activates the hydroxyl groups for subsequent nucleophilic substitution.[8][10]

  • Cyanide Displacement: The cyclic sulfite is then opened with a cyanide source, such as sodium or potassium cyanide, to introduce a cyanomethyl group and a hydroxymethyl group.[8]

  • Activation of the Remaining Hydroxyl Group: The newly formed hydroxymethyl group is typically converted into a better leaving group, for instance, by mesylation.

  • Introduction of the Sulfur Moiety: The leaving group is displaced by a sulfur nucleophile, such as potassium thioacetate or thiourea.[2][10][11] The use of less odorous reagents like thiourea is often preferred in large-scale operations over thioacetic acid.[2]

  • Hydrolysis: Finally, the nitrile and the thioester (or its equivalent) are hydrolyzed under basic conditions to yield the desired [1-(mercaptomethyl)cyclopropyl]acetic acid.[10]

The following diagram illustrates a common synthetic workflow:

G A 1,1-Cyclopropanedimethanol B Cyclic Sulfite Intermediate A->B Thionyl Chloride C [1-(Hydroxymethyl)cyclopropyl]acetonitrile B->C NaCN or KCN D Activated Hydroxymethyl Intermediate (e.g., Mesylate) C->D Mesyl Chloride, Base E [1-(Acetylthiomethyl)cyclopropyl]acetonitrile D->E Potassium Thioacetate F [1-(Mercaptomethyl)cyclopropyl]acetic Acid E->F Basic Hydrolysis (e.g., NaOH)

Caption: A representative synthetic pathway for [1-(mercaptomethyl)cyclopropyl]acetic acid.

Detailed Protocol: A Scalable Synthesis Approach

This protocol is based on an optimized route that aims to improve efficiency and reduce the use of highly toxic or odorous reagents, making it more suitable for large-scale production.[2]

Step 1: Synthesis of Cyclic Sulfite from 1,1-Cyclopropanedimethanol
  • Rationale: This step activates the diol for subsequent nucleophilic attack. The formation of the cyclic sulfite provides a good leaving group for the introduction of the nitrile.

  • Procedure:

    • To a cooled (0-5 °C) solution of 1,1-cyclopropanedimethanol (1.0 eq) and a suitable base such as triethylamine (2.2 eq) in an appropriate solvent (e.g., dichloromethane), add thionyl chloride (1.1 eq) dropwise while maintaining the temperature.

    • Stir the reaction mixture at this temperature for 1-2 hours until the reaction is complete (monitored by TLC or GC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic sulfite, which can often be used in the next step without further purification.

Step 2: Synthesis of [1-(Hydroxymethyl)cyclopropyl]acetonitrile
  • Rationale: Ring-opening of the cyclic sulfite with cyanide introduces the carbon atom required for the acetic acid side chain. This reaction sets the stage for the differential functionalization of the two methyl groups. An optimized procedure for this step involves increasing the reaction temperature to reduce the reaction time significantly.[2]

  • Procedure:

    • Dissolve the crude cyclic sulfite from the previous step in a suitable solvent like DMF or DMSO.

    • Add sodium cyanide (1.1 eq) and heat the mixture to approximately 90 °C.

    • Maintain the temperature for 18-20 hours, monitoring the reaction progress by TLC or HPLC.

    • After completion, cool the reaction mixture and perform an aqueous workup to extract the product.

Step 3: Activation and Thiolation using Thiourea
  • Rationale: The use of thiourea as the sulfur source is a key modification for large-scale synthesis as it avoids the pungent and corrosive nature of thioacetic acid.[2] The hydroxyl group is first activated, for example by mesylation, to facilitate the displacement by thiourea.

  • Procedure:

    • The crude [1-(hydroxymethyl)cyclopropyl]acetonitrile is first converted to its mesylate by reacting with methanesulfonyl chloride in the presence of a base.

    • The resulting mesylate is then reacted with thiourea in a suitable solvent like ethanol. The mixture is heated to reflux for 1.5-2 hours.

    • Upon cooling, the intermediate isothiuronium salt is formed, which can be precipitated and collected.

Step 4: Hydrolysis to [1-(Mercaptomethyl)cyclopropyl]acetic Acid
  • Rationale: This final step involves the hydrolysis of both the isothiuronium salt to the free thiol and the nitrile to the carboxylic acid. This is typically achieved under strong basic conditions.

  • Procedure:

    • Suspend the isothiuronium salt from the previous step in an aqueous solution of a strong base, such as sodium hydroxide.

    • Heat the mixture to reflux for approximately 5 hours.

    • Monitor the reaction for completion (e.g., by HPLC).

    • After the reaction is complete, cool the mixture to 0 °C and carefully acidify with a mineral acid (e.g., HCl) to a pH of 2.

    • Extract the product with a suitable organic solvent (e.g., toluene).

    • Dry the combined organic layers and concentrate to obtain the crude product.

    • Crystallize the product from a non-polar solvent like n-heptane to yield pure [1-(mercaptomethyl)cyclopropyl]acetic acid.[2] The final product is a white to off-white crystalline powder with a melting point of approximately 45 °C.[12]

Process Optimization and Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to an industrial-scale process presents several challenges. The following table summarizes key considerations and potential solutions:

Challenge Consideration Potential Solution Reference
Reagent Toxicity and Odor The use of thioacetic acid and sodium cyanide poses significant health and environmental risks, especially on a large scale.Replace thioacetic acid with less odorous and toxic reagents like thiourea. Implement robust containment and scrubbing systems for handling cyanide.[2][11]
Reaction Time and Energy Consumption Long reaction times at elevated temperatures increase energy costs and can lead to by-product formation.Optimize reaction conditions, such as increasing the temperature in the cyanation step to reduce reaction time from 40 hours to 18 hours.[2]
By-product Formation The formation of by-products can reduce the yield and purity of the final product, necessitating complex purification procedures.Careful control of reaction stoichiometry and temperature can minimize side reactions.[8]
Aqueous Extractions and Solvent Switches Multiple extraction and solvent-switching steps can be cumbersome and inefficient for large-scale production.Develop biphasic reaction systems to simplify workup procedures.[8][10]
Purification Chromatographic purification is generally not feasible for large-scale production.Develop robust crystallization methods for the final product and key intermediates to ensure high purity.[8][10]

Synthesis of Related Compounds: The Rise of Biocatalysis

The cyclopropane motif is present in a variety of other pharmaceutically active compounds.[13][14] For the synthesis of chiral cyclopropane-containing drugs, biocatalytic methods are emerging as a powerful and sustainable alternative to traditional chemical synthesis.[13][14][15]

Engineered enzymes, such as myoglobin-based catalysts, have been shown to catalyze the cyclopropanation of olefins with high diastereo- and enantioselectivity.[13][15] These biocatalytic approaches can often achieve the synthesis of complex chiral cyclopropane cores in a single step, outperforming multi-step chemical routes.[13][15] The use of whole-cell biotransformations further enhances the scalability of these processes.[15]

Safety Precautions

The synthesis of [1-(mercaptomethyl)cyclopropyl]acetic acid involves the use of hazardous materials. It is imperative that all procedures are carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Handle with extreme care.

  • Sodium Cyanide: Highly toxic. Avoid contact with skin and inhalation. In case of contact, seek immediate medical attention.

  • Strong Acids and Bases: Corrosive. Handle with care to avoid burns.

  • Organic Solvents: Flammable and may be toxic. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The large-scale synthesis of [1-(mercaptomethyl)cyclopropyl]acetic acid is a well-established yet challenging process that is critical for the production of the important anti-asthmatic drug, Montelukast. By optimizing reaction conditions, selecting appropriate reagents to minimize hazards, and developing robust purification methods, this key intermediate can be produced efficiently and economically on an industrial scale. The continued development of novel synthetic methods, including biocatalysis, promises to further improve the sustainability and efficiency of producing this and other valuable cyclopropane-containing pharmaceuticals.

References

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC - NIH. (n.d.).
  • Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts - University of Rochester. (2016, November 25).
  • Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate Javad Mokhtari Aliabad* - Sciforum. (n.d.).
  • Montelukast intermediate (2-[1-(Mercaptomethyl)cyclopropyl] acetic acid) Online - Scimplify. (n.d.).
  • US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents. (n.d.).
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  • A Process For Preparation Of Montelucast Intermediate - Quick Company. (n.d.).
  • 1-(Mercaptomethyl)cyclopropaneacetic acid | 162515-68-6 | FM25095 - Biosynth. (n.d.).
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Application Note: Leveraging the Unique Chemistry of Cyclopropane Derivatives for Potent and Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The cyclopropane ring, a three-membered carbocycle, is a privileged motif in medicinal chemistry, appearing in over 60 marketed pharmaceutical agents.[1] Its prevalence is due to a unique combination of high ring strain (~27.5 kcal/mol), rigid conformation, and distinct electronic properties.[2][3] These features make cyclopropane derivatives powerful tools in the study of enzyme mechanisms and as scaffolds for potent and selective inhibitors. This guide provides an in-depth overview of the chemical principles behind the use of cyclopropyl groups in enzyme inhibition, details common mechanisms of action, and offers field-proven protocols for their characterization.

The Cyclopropyl Group: A Strained Ring with Strategic Advantages

The utility of the cyclopropane ring in inhibitor design stems directly from its unusual chemical properties, which can be strategically exploited to achieve high potency and selectivity.

The Power of Ring Strain

The carbon-carbon bonds in a cyclopropane ring are forced into a 60° angle, a significant deviation from the ideal sp³ bond angle of 109.5°. This deviation creates substantial angle and torsional strain, collectively known as ring strain, which weakens the C-C bonds.[4] This inherent strain energy can be harnessed as a thermodynamic driving force. In a mechanism-based inactivator, the enzyme's own catalytic action can trigger the opening of the strained ring, leading to the formation of a highly reactive species that covalently modifies the enzyme, causing irreversible inhibition.[5]

Bioisosterism and Conformational Rigidity

The cyclopropyl group serves as a versatile bioisostere, a chemical substituent that can replace another group without significantly altering the biological activity.[6] Its rigid, three-dimensional structure can mimic other functional groups and lock a molecule into a specific, bioactive conformation, which can enhance binding affinity to the target enzyme.[1][7] Common bioisosteric applications include:

  • Alkene and Alkyne Mimic: The π-character of the bent "banana" bonds in cyclopropane allows it to mimic the geometry of double and triple bonds.

  • Carbonyl and Gem-Dimethyl Group Replacement: Its defined stereochemistry and steric bulk can effectively replace these common groups, often improving metabolic stability and other pharmacokinetic properties.[8]

Mechanisms of Inhibition

Cyclopropane derivatives can inhibit enzymes through several distinct mechanisms, the most powerful of which involve the formation of a covalent bond with the enzyme.

Mechanism-Based Inactivation (Suicide Inhibition)

This is a hallmark of many cyclopropane-based inhibitors. The inhibitor, designed to be a substrate for the target enzyme, is catalytically converted into a reactive intermediate. This intermediate, formed by the opening of the cyclopropane ring, then rapidly reacts with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation.[9] This process is highly specific because the inhibitor must first be recognized and processed by the target enzyme to become activated.

A prominent example is the inhibition of flavin-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1), by trans-2-phenylcyclopropylamine (tranylcypromine).[10] The enzyme oxidizes the cyclopropylamine, initiating a ring-opening cascade that results in a stable covalent adduct with the FAD cofactor.[10]

cluster_0 Enzyme Active Site E Enzyme (E) EI_complex E•I Complex (Initial Binding) E->EI_complex I Cyclopropane Inhibitor (I) I->EI_complex k1 (Binding) EI_complex->E k-1 (Dissociation) EI_reactive E•I* (Activated Intermediate) EI_complex->EI_reactive k2 (Enzymatic Catalysis) E_inactivated E-I (Covalent Adduct) EI_reactive->E_inactivated k3 (Covalent Modification)

Caption: Mechanism-based inactivation by a cyclopropane derivative.

Case Studies: Cyclopropane Derivatives in Action

Epigenetic Modulators: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a flavin-dependent demethylase that plays a critical role in transcriptional regulation and is a key target in oncology.[11][12] Several potent LSD1 inhibitors are based on a cyclopropylamine scaffold, inspired by the monoamine oxidase inhibitor tranylcypromine.[10] These compounds act as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor essential for catalysis.[10][13]

CompoundTargetIC50 (nM)MechanismReference
Tranylcypromine (PCPA)LSD1~2000Covalent (FAD Adduct)[10]
ORY-1001 (Iadademstat)LSD1< 20Covalent (FAD Adduct)Clinical Trials
GSK2879552LSD117Covalent (FAD Adduct)[13] (Implied)
Compound 9 (Li et al., 2022)LSD124.4Covalent (Suspected)[13]
Metabolic Enzymes: Inactivation of Cytochrome P450s

Cytochrome P450 (CYP) enzymes are a major family of metabolic enzymes. Certain drugs containing cyclopropylamine moieties can act as mechanism-based inactivators of CYPs.[14] The inactivation mechanism often involves single-electron oxidation of the amine by the CYP, leading to radical-mediated ring opening and subsequent covalent modification of the heme or apoprotein.[15] This is a critical consideration in drug development, as unintended CYP inactivation can lead to significant drug-drug interactions.[16]

Experimental Protocols for Characterizing Cyclopropane-Based Inhibitors

A systematic approach is required to characterize the potency and mechanism of a novel cyclopropane-based inhibitor. This workflow progresses from initial potency determination to detailed kinetic analysis and finally, direct confirmation of the inhibitory mechanism.

Caption: Experimental workflow for characterizing irreversible inhibitors.

Protocol: Determining IC50 Values for Initial Potency Assessment

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[17][18] It is a standard measure for comparing inhibitor potency.[19]

Objective: To determine the concentration of a cyclopropane derivative that inhibits 50% of the target enzyme's activity.

Materials:

  • Purified target enzyme

  • Enzyme substrate (preferably fluorogenic or chromogenic)

  • Assay buffer

  • Cyclopropane inhibitor stock solution (in DMSO)

  • 96-well microplates (black plates for fluorescence assays)

  • Plate reader

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution series of the inhibitor in assay buffer. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant across all wells (typically ≤1%).[20]

  • Enzyme & Inhibitor Pre-incubation: Add a fixed amount of enzyme to each well. Then, add the serially diluted inhibitor solutions. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Incubation: Incubate the plate for a fixed period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated. For suspected irreversible inhibitors, this step is critical.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measure Activity: Immediately begin monitoring the change in signal (e.g., fluorescence or absorbance) over time using a plate reader. The reaction should be in the linear range.[20]

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the rates to the "no inhibitor" control (set to 100% activity).

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[20]

Protocol: Elucidating the Mechanism of Inactivation (Kinetics of Irreversible Inhibition)

For inhibitors that show time-dependent inhibition, it is crucial to determine the kinetic parameters that define their efficiency: the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).[21][22]

Objective: To determine kinact and KI for a mechanism-based inactivator.

Procedure:

  • Setup: Prepare several different, fixed concentrations of the inhibitor.

  • Time-Course Experiment: For each inhibitor concentration, mix the enzyme and inhibitor at time zero.

  • Aliquot Sampling: At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), remove an aliquot of the enzyme-inhibitor mixture.

  • Dilution and Activity Measurement: Immediately dilute the aliquot into a solution containing a high concentration of substrate. This dilution effectively stops the inactivation process and allows for the measurement of the remaining enzyme activity.

    • Rationale: Diluting the sample significantly lowers the inhibitor concentration, preventing further inactivation during the activity measurement. The high substrate concentration helps to outcompete any remaining reversible binding.

  • Data Plotting (Part 1): For each inhibitor concentration, plot the natural logarithm (ln) of the remaining enzyme activity (%) versus the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation (-kobs).[23][24]

  • Data Plotting (Part 2): Plot the calculated kobs values against the corresponding inhibitor concentrations.

  • Kinetic Parameter Determination: Fit this second plot to the Michaelis-Menten equation for inactivation: kobs = (kinact * [I]) / (KI + [I])

    • The plateau of the curve gives kinact.

    • The inhibitor concentration at half of kinact gives KI.[22][25]

Protocol: Verifying Covalent Modification via Mass Spectrometry

The definitive proof of mechanism-based inactivation is the direct observation of a covalent adduct between the inhibitor and the enzyme.[26] High-resolution mass spectrometry (HRMS) is the gold standard for this confirmation.[27][28]

Objective: To confirm the formation of a covalent adduct and identify the modified residue(s).

Materials:

  • Purified target enzyme

  • Cyclopropane inhibitor

  • Reaction buffer

  • Quenching solution (e.g., formic acid)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation: Incubate the target enzyme with a stoichiometric excess of the inhibitor under conditions that promote inactivation (determined from kinetic studies). Include a control sample of the enzyme incubated with vehicle (DMSO) only.

  • Reaction Quenching & Desalting: Stop the reaction and prepare the sample for MS analysis. This typically involves desalting using a C4 ZipTip or similar chromatography medium.

  • Intact Protein Analysis:

    • Analyze the desalted protein by LC-MS.

    • Deconvolute the resulting mass spectra to determine the precise mass of the protein.

    • Analysis: Compare the mass of the inhibitor-treated enzyme with the control enzyme. An increase in mass corresponding to the molecular weight of the inhibitor (or a fragment thereof, if a leaving group is lost) confirms covalent modification.[26][27]

  • Peptide Mapping (Optional but Recommended):

    • Rationale: To identify the specific amino acid residue that has been modified.

    • Procedure: Digest the control and inhibitor-treated proteins into smaller peptides using a protease like trypsin.

    • Analyze the peptide digests by LC-MS/MS.[28][29]

    • Search the MS/MS data against the protein's sequence, specifying a variable modification on nucleophilic residues (e.g., Cys, Ser, Lys, His) with a mass shift equal to that of the inhibitor adduct. The identification of a modified peptide confirms the site of covalent attachment.[30]

Conclusion

Cyclopropane derivatives represent a powerful class of enzyme inhibitors whose utility is derived from the unique chemical properties of the strained three-membered ring. Their ability to act as mechanism-based inactivators provides a route to highly potent and selective agents. A systematic characterization workflow, combining initial potency screening (IC50), detailed kinetic analysis (kinact/KI), and definitive confirmation by mass spectrometry, is essential for advancing these compounds in drug discovery and chemical biology research.

References
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  • Grogan, G., et al. (2008). Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. ResearchGate. [Link]

  • Li, Y., et al. (2022). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. International Journal of Molecular Sciences. [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. [Link]

  • Scott, J. S., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Pennsylvania State University. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]

  • Wikipedia contributors. (2024). IC50. Wikipedia. [Link]

  • Boteju, L. W., et al. (1994). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of Medicinal Chemistry. [Link]

  • Bennet, A. J., et al. (2016). Structural Snapshots for Mechanism-Based Inactivation of a Glycoside Hydrolase by Cyclopropyl Carbasugars. Angewandte Chemie International Edition. [Link]

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  • Liu, H. W., & Walsh, C. T. (2011). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Angewandte Chemie International Edition. [Link]

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  • Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal. [Link]

  • Wang, Y., et al. (2022). Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021. European Journal of Medicinal Chemistry. [Link]

  • Lopes, M., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Frontiers in Chemistry. [Link]

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  • Valero, E., et al. (1992). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal. [Link]

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creating conformationally restricted peptidomimetics with cyclopropane amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Engineering Peptidomimetics: A Guide to Creating Conformationally Restricted Peptides with Cyclopropane Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Abstract

Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics aim to overcome these limitations by mimicking the structure and function of natural peptides while incorporating non-natural elements to enhance their drug-like properties. This guide provides a comprehensive overview and detailed protocols for the use of cyclopropane amino acids (CAAs) as powerful tools for creating conformationally restricted peptidomimetics. By introducing a rigid cyclopropane ring into the peptide backbone or side chain, it is possible to lock the molecule into a specific, biologically active conformation. This pre-organization can lead to significant gains in binding affinity, selectivity, and resistance to enzymatic degradation. We will explore the underlying principles of this conformational restriction, provide step-by-step protocols for the synthesis of CAA building blocks and their incorporation into peptides, detail methods for structural characterization, and discuss their application in drug discovery.

The Principle: Why Use Cyclopropane Amino Acids?

The therapeutic efficacy of a peptide is intrinsically linked to the three-dimensional structure it adopts when binding to its biological target. In solution, linear peptides exist as an ensemble of rapidly interconverting conformers, and only a fraction of these may be in the "active" conformation. This conformational freedom comes at an entropic cost upon binding, which can weaken the interaction.

The introduction of a cyclopropane ring provides a robust solution to this challenge.[1] The unique structural features of the cyclopropane moiety—three carbon atoms in a rigid plane with shorter, stronger C-C and C-H bonds—act as a "molecular staple".[1] This rigidity dramatically limits the rotational freedom of adjacent bonds in the peptide backbone.[2][3][4]

Key Advantages of Cyclopropane Incorporation:

  • Enforced Conformation: Depending on the substitution pattern (e.g., cis or trans), the cyclopropane ring can stabilize specific secondary structures like β-turns or extended conformations.[5][6][7] This pre-organizes the peptidomimetic into a shape that is more complementary to its target receptor.

  • Improved Metabolic Stability: The non-natural cyclopropane structure is resistant to cleavage by proteases, which are evolved to recognize and hydrolyze standard peptide bonds, thus increasing the in-vivo half-life of the drug candidate.[1][8]

  • Enhanced Receptor Selectivity: By locking the peptide into a single, well-defined shape, off-target binding that might occur with other flexible conformers is minimized.[9]

  • Increased Cell Permeability: Strategic use of cyclopropane tethers has been shown to drastically improve the ability of cyclic peptides to cross cell membranes, a major hurdle in drug delivery.[10]

The following diagram illustrates the fundamental concept of how a cyclopropane ring restricts the conformational freedom of a peptide backbone compared to a flexible, natural peptide.

G cluster_0 Flexible Natural Peptide cluster_1 Multiple Low-Energy Conformations cluster_2 Conformationally Restricted Peptidomimetic cluster_3 Single, Pre-organized Conformation A Residue i-1 B Glycine A->B C Residue i+1 B->C Conf1 Conf. 1 B->Conf1 Conf2 Conf. 2 B->Conf2 Conf3 Conf. 3 B->Conf3 Conf4 Conf. 4 B->Conf4 D Residue i-1 E Cyclopropane Amino Acid D->E F Residue i+1 E->F ActiveConf Active Conformation E->ActiveConf

Caption: Conformational restriction by a cyclopropane amino acid.

Protocol: Synthesis of Cyclopropane Amino Acid Building Blocks

A modular and scalable route is essential for generating a library of CAA building blocks for peptidomimetic design. The following protocol is based on an improved method that avoids neurotoxic reagents and precious metal catalysts, proceeding through a versatile bicyclic carbamate intermediate.[9]

Workflow Overview:

G Start Commercially Available Epichlorohydrin Step1 Cyclopropanation Start->Step1 Intermediate1 Cyclopropyl Carboxamide Step1->Intermediate1 Step2 Hofmann Rearrangement Intermediate1->Step2 Intermediate2 Bicyclic Carbamate Intermediate Step2->Intermediate2 Step3 N-Protection (e.g., Boc, Fmoc) Intermediate2->Step3 Intermediate3 Protected Carbamate Step3->Intermediate3 Step4 Ring Opening (e.g., with HBr) Intermediate3->Step4 Final Diversifiable Protected CAA Building Block Step4->Final

Caption: Synthetic workflow for a protected CAA building block.

Detailed Protocol:

Part A: Synthesis of Bicyclic Carbamate Intermediate

  • Cyclopropanation: Start with commercially available chiral epichlorohydrin to furnish chiral cyclopropane amino acids.[9] A common method involves reaction with a suitable nucleophile to form a cyclopropane ring, followed by conversion to a primary carboxamide.

  • Hofmann Rearrangement: The key step is an intramolecular isocyanate trapping via a Hofmann rearrangement of the cyclopropyl carboxamide. This is typically achieved using an oxidant like (diacetoxyiodo)benzene in the presence of an alcohol. This rearrangement efficiently forms the strained bicyclic carbamate in an enantioenriched and diastereopure manner.[9]

Part B: N-Protection and Ring-Opening

  • N-Protection: The secondary amine within the bicyclic carbamate must be protected before ring-opening. For Solid-Phase Peptide Synthesis (SPPS), the Fmoc group is standard. React the carbamate with Fmoc-Cl or Fmoc-OSu in the presence of a mild base (e.g., NaHCO₃) in a suitable solvent like dioxane/water.

  • Ring-Opening Bromination: The protected bicyclic carbamate can be opened with a nucleophilic bromide source, such as lithium bromide with a Lewis acid like BF₃·OEt₂, to yield the protected 2,3-methano-β-amino acid with a terminal bromide.[9] This bromide is a versatile functional handle.

    • Reaction: To a solution of the Fmoc-protected carbamate in anhydrous acetonitrile at 0 °C, add LiBr and BF₃·OEt₂.

    • Workup: Stir until completion (monitored by TLC), then quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. Purify by column chromatography.

Part C: Further Diversification (Optional)

  • The terminal bromide can be displaced via SN2 reactions with various heteroatomic nucleophiles (e.g., azides, thiols) to generate a diverse range of side chains.[9]

  • Alternatively, the bromide can be converted to an alcohol, which can then be oxidized to an aldehyde or carboxylic acid, providing access to analogues of aspartic acid.[9]

Protocol: Incorporation of CAAs into Peptides via SPPS

Once the protected CAA building block is synthesized, it can be incorporated into a peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS) protocols.

  • Resin Preparation: Start with a pre-loaded resin (e.g., Tryptophan-loaded 2-chlorotrityl chloride resin for C-terminal Trp peptides).[9] Swell the resin in a suitable solvent like Dichloromethane (DCM).

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid on the resin using a 20% piperidine in Dimethylformamide (DMF) solution. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activation: Activate the protected CAA building block (1.5-3 equivalents) in a solution of a coupling reagent like HBTU/HOBt or HATU in DMF, with a base such as DIPEA.

    • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-4 hours. The coupling of sterically hindered CAAs may require longer reaction times or double coupling.

    • Monitoring: Confirm completion of the coupling reaction using a qualitative test like the Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetic anhydride solution.

  • Iteration: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptidomimetic using LC-MS and analytical HPLC.

Structural Characterization and Conformational Analysis

Verifying that the synthesized peptidomimetic adopts the desired constrained conformation is a critical validation step. This is primarily achieved through NMR spectroscopy for solution-state analysis and X-ray crystallography for solid-state analysis.

A. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for studying the conformation of peptides in solution.[11][12] For a detailed structural analysis, a combination of 1D and 2D NMR experiments is required.[13]

  • Key Experiments:

    • ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in assigning proton resonances within each amino acid residue.

    • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Extends the correlation to the entire spin system of a residue.

    • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most crucial experiment for conformational analysis. It identifies protons that are close in space (< 5 Å), regardless of whether they are bonded. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful distance restraints for structure calculation.[7]

    • ¹H-¹³C HSQC/HMBC (Heteronuclear Correlation): Helps in assigning carbon resonances and confirming sequence connectivity.

  • Data Interpretation:

    • The pattern of NOEs (e.g., between an amide proton NHᵢ and the alpha proton Hαᵢ₋₁ of the preceding residue) reveals the backbone torsion angles (φ, ψ) and the overall secondary structure.

    • For cyclopropane-containing peptides, specific NOEs between the cyclopropyl protons and adjacent backbone or side-chain protons will confirm the local conformation imposed by the ring.[5][7]

B. X-ray Crystallography

X-ray crystallography provides an atomic-resolution three-dimensional structure of the peptidomimetic in the solid state.[14] While it requires obtaining high-quality crystals, which can be a bottleneck, the resulting electron density map provides unambiguous proof of the molecular conformation.[15]

  • Workflow:

    • Crystallization: The purified peptide is subjected to a wide array of conditions (precipitants, pH, temperature) to induce the formation of single, well-ordered crystals.[14]

    • Data Collection: The crystal is exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded.[14]

    • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, into which the molecular model of the peptidomimetic is built and refined.[15]

  • Value: An X-ray structure provides precise bond lengths, bond angles, and torsion angles, offering definitive evidence of the conformational constraint imposed by the cyclopropane ring. It can also reveal how the peptidomimetic interacts with its target protein if co-crystallized.[5][7]

Parameter NMR Spectroscopy X-ray Crystallography
State SolutionSolid
Key Information Inter-proton distances (NOE), coupling constants, dynamicsAtomic coordinates, bond lengths, bond angles
Primary Use Determine average solution conformation and flexibilityDetermine precise solid-state conformation
Main Challenge Spectral overlap in large molecules, interpretation can be complexGrowing diffraction-quality crystals

Application in Drug Discovery: Case Study of HIV-1 Protease Inhibitors

The utility of cyclopropane-derived peptidomimetics has been powerfully demonstrated in the development of potent enzyme inhibitors.[5] A notable example is in the design of HIV-1 protease inhibitors.

Background: HIV-1 protease is a critical enzyme for viral maturation, making it a key drug target. Inhibitors often mimic the natural peptide substrate and bind to the enzyme's active site in an extended conformation.

The Challenge: Flexible peptide-based inhibitors suffer from poor oral bioavailability and are susceptible to degradation.

The Cyclopropane Solution: Researchers designed pseudopeptides where dipeptide segments were replaced with 1,2,3-trisubstituted cyclopropane rings designed to enforce the required extended conformation.[5][7]

Results:

  • Potency: The resulting peptidomimetics were found to be highly potent competitive inhibitors of wild-type HIV-1 protease, with Kᵢ values in the low nanomolar and even sub-nanomolar range, equipotent to the more flexible parent inhibitors.[7]

  • Structural Validation: Both NMR and X-ray crystallography studies confirmed that the cyclopropane-containing inhibitors adopted a preferred extended conformation in solution, which closely resembled the conformation observed when bound to the protease active site.[5][7] This demonstrated that the cyclopropane ring successfully pre-organized the ligand into its biologically active shape.

Compound Structure Type Inhibitory Potency (Kᵢ or IC₅₀) Conformation
Parent Inhibitor (e.g., 14 in[7]) Flexible Pseudopeptide~0.22 nMFlexible, adopts extended form upon binding
Analogue with Cyclopropane (e.g., 9 in[7]) Constrained Peptidomimetic~0.33 nMPre-organized in an extended conformation
Analogue with Cyclopropane (e.g., 10 in[7]) Constrained Peptidomimetic~0.18 nMPre-organized in an extended conformation

This case study clearly establishes that cyclopropanes can be used as structural constraints to reduce the flexibility of linear pseudopeptides and enforce the biologically active conformation, leading to highly potent molecules.[7]

References

  • St. Martin, F., et al. (2000). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research, 33(6), 353-361. [Link]

  • Gagnon, D., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 24(31), 5769–5773. [Link]

  • Yuen, T. Y., et al. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]

  • Martin, S. F., et al. (1999). Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Enkephalin Analogues. The Journal of Organic Chemistry, 64(21), 7802-7814. [Link]

  • Hillier, M. C., et al. (2000). Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Ras Farnesyltransferase Inhibitors. The Journal of Organic Chemistry, 65(26), 9013-9020. [Link]

  • ACDLabs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

  • Oishi, T., et al. (2021). Helix-forming aliphatic homo-δ-peptide foldamers based on conformational restriction of cyclopropane. ChemRxiv. [Link]

  • Bretscher, L. E., et al. (1990). The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. Journal of Medicinal Chemistry, 33(6), 1551-1555. [Link]

  • Uesugi, M., et al. (2017). Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. Chemistry – A European Journal, 23(13), 3034-3041. [Link]

  • Oishi, T., et al. (2021). Helix-forming aliphatic homo-δ-peptides foldamers based on conformational restriction of cyclopropane. ResearchGate. [Link]

  • Oishi, T., et al. (2021). (a) Conformational restriction by steric effects due to the structural... ResearchGate. [Link]

  • Martin, S. F., et al. (1998). Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors. Journal of Medicinal Chemistry, 41(10), 1581-1597. [Link]

  • Oishi, S., et al. (2020). Visualized and Quantitative Conformational Analysis of Peptidomimetics. Scientific Reports, 10(1), 1-11. [Link]

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
  • Brown, C. J., et al. (2020). Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. The Journal of Organic Chemistry, 85(3), 1556-1566. [Link]

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
  • Brown, C. J., et al. (2020). Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. PubMed. [Link]

  • Nielsen, D. S., et al. (2016). Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases. Chemistry – A European Journal, 22(38), 13531-13537. [Link]

  • Martin, S. F., et al. (2000). Synthesis and properties of cyclopropane-derived peptidomimetics. PubMed. [Link]

  • Tandon, M., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(15), 7011-7044. [Link]

  • Lenci, E., et al. (2022). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules, 27(19), 6527. [Link]

  • Balaram, P. (1984). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 703-717. [Link]

  • Yu, M., et al. (2001). Chem3D representation of the X-ray structure of cyclopropane 8a. ResearchGate. [Link]

  • Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]

  • Betzi, S., et al. (2019). Protein X-ray Crystallography and Drug Discovery. Molecules, 24(9), 1747. [Link]

Sources

Application Notes & Protocols: Biocatalytic Methods for Active Pharmaceutical Ingredient Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Paradigm Shift Towards Greener Pharmaceutical Synthesis

The synthesis of Active Pharmaceutical Ingredients (APIs) is a complex endeavor, often characterized by multi-step chemical routes that generate significant waste and rely on harsh reaction conditions.[1] The pharmaceutical industry, under increasing pressure to develop more sustainable and cost-effective manufacturing processes, has found a powerful ally in biocatalysis.[2][3] Biocatalysis, the use of natural catalysts like enzymes or whole cells to perform chemical transformations, offers a compelling alternative to traditional chemocatalysis.[4][5]

The advantages are manifold: enzymes operate under mild conditions (physiological pH and temperature), often in aqueous media, and exhibit unparalleled regio-, stereo-, and enantioselectivity.[1][6][7] This exquisite selectivity frequently obviates the need for cumbersome protection/deprotection steps, leading to shorter, more efficient, and economically attractive synthetic routes.[8][9] Consequently, biocatalysis has evolved from an academic curiosity to an indispensable industrial tool, enabling the production of complex chiral molecules with higher purity, increased yields, and a significantly reduced environmental footprint.[6][10] This guide provides an in-depth exploration of key biocatalytic methods, complete with detailed protocols and the scientific rationale behind their application in modern API synthesis.

Section 1: Oxidoreductases - The Masters of Asymmetric Reduction

Oxidoreductases are a cornerstone of industrial biocatalysis, prized for their ability to catalyze redox reactions with high stereoselectivity.[11] Among them, Ketoreductases (KREDs), also known as Alcohol Dehydrogenases (ADHs), are widely used for the asymmetric reduction of prochiral ketones to furnish enantiomerically pure chiral alcohols—critical building blocks for a vast number of APIs.[8][12]

Causality in KRED-Mediated Reductions

The utility of KREDs stems from their reliance on a hydride cofactor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH) or NADH.[11] The enzyme binds both the ketone substrate and the cofactor in a precisely oriented manner within its active site, facilitating the stereospecific transfer of a hydride ion to one face of the carbonyl group. This mechanism ensures the formation of a single enantiomer of the alcohol product.[12]

A critical challenge is the high cost of the NAD(P)H cofactor, which makes its use in stoichiometric amounts economically unviable.[11] Therefore, a robust in situ cofactor regeneration system is essential for any industrial-scale process. This is typically achieved by coupling the primary KRED reaction with a secondary dehydrogenase that oxidizes a cheap sacrificial substrate, thereby regenerating the expensive cofactor. Common regeneration systems include glucose dehydrogenase (GDH) with glucose or a second ADH with a sacrificial alcohol like 2-propanol (isopropanol).[8]

Case Study: Synthesis of a Chiral Alcohol Intermediate for Montelukast

One of the most prominent industrial applications of a KRED is in the synthesis of a key chiral alcohol intermediate for Montelukast (Singulair®), a widely used asthma medication.[8] An engineered ADH was developed to reduce a complex ketone precursor with near-perfect stereoselectivity (99.9% e.e.) and high yield (97.2%) on a 223 kg scale.[8] The process cleverly uses 2-propanol as the sacrificial hydride source, which also serves as a cosolvent, with the equilibrium being driven by the removal of the acetone coproduct.[8]

KRED_Workflow cluster_main Primary Reaction cluster_regen Cofactor Regeneration Cycle Ketone Prochiral Ketone KRED_NADPH KRED-NADPH (Active Enzyme) Ketone->KRED_NADPH Product Chiral Alcohol (>99% e.e.) KRED_NADPH->Product KRED_NADP KRED-NADP+ (Oxidized Enzyme) Sacrificial_Substrate Sacrificial Substrate (e.g., Isopropanol) Regen_Enzyme Regeneration Enzyme (e.g., ADH) Byproduct Byproduct (e.g., Acetone)

Protocol 1: General Procedure for KRED-Mediated Asymmetric Ketone Reduction

This protocol provides a generalized workflow for screening and optimizing the reduction of a prochiral ketone to a chiral alcohol using a commercially available KRED kit.

Materials:

  • Ketoreductase (KRED) screening kit (containing multiple KRED variants)

  • NADP+ or NAD+ cofactor

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Substrate: Prochiral ketone of interest

  • Cosolvent (e.g., DMSO, Isopropanol)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Analytical standards of substrate and expected product

  • Reaction vessels (e.g., 2 mL HPLC vials or microtiter plates)

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 M stock solution of D-glucose in deionized water.

    • Prepare a 50 mg/mL stock solution of the ketone substrate in a suitable cosolvent (e.g., DMSO).

    • Prepare a 10 mg/mL stock solution of NADP+ in 100 mM potassium phosphate buffer.

  • Reaction Setup (Screening Scale - 200 µL):

    • In a clean HPLC vial, add 170 µL of 100 mM potassium phosphate buffer (pH 7.0).

    • Add 10 µL of the 1 M D-glucose stock solution (final concentration: 50 mM).

    • Add 5 µL of the 10 mg/mL NADP+ stock solution (final concentration: ~0.25 mg/mL).

    • Add 1-2 mg of GDH powder.

    • Add 1-2 mg of the selected KRED variant.

    • Vortex briefly to dissolve the enzymes.

    • Initiate the reaction by adding 5 µL of the 50 mg/mL substrate stock solution (final concentration: ~12.5 mg/mL or ~1.25%).

  • Reaction Incubation:

    • Seal the vial and place it in an orbital shaker or on a stir plate.

    • Incubate at a controlled temperature (typically 25-30°C) for 16-24 hours.

  • Workup and Extraction:

    • Quench the reaction by adding 200 µL of ethyl acetate.

    • Vortex vigorously for 1 minute to extract the product and remaining substrate.

    • Centrifuge the vial to separate the aqueous and organic layers.

    • Carefully transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis:

    • Analyze the dried organic extract by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a suitable chiral column to determine conversion and enantiomeric excess (e.e.).

Explanation of Causality:

  • Buffer (pH 7.0): Most KREDs exhibit optimal activity at or near neutral pH, mimicking physiological conditions.[7]

  • Cosolvent: Many organic substrates have poor aqueous solubility. A minimal amount of a water-miscible organic solvent like DMSO is used to aid substrate solubilization without denaturing the enzyme.[8]

  • Glucose/GDH System: This is the cofactor regeneration engine. GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP+ back to the active NADPH form needed by the KRED.[13] This catalytic cycle ensures the reaction can proceed to high conversion without stoichiometric addition of the expensive cofactor.

  • Extraction: Ethyl acetate is a common solvent for extracting moderately polar organic products from aqueous reaction media. The subsequent drying step is crucial to prevent water from interfering with GC/HPLC analysis.

Section 2: Transaminases - Forging Chiral Amines

Chiral amines are ubiquitous structural motifs in pharmaceuticals, present in approximately 40% of all APIs.[14] Transaminases (TAms), specifically ω-transaminases, have revolutionized the synthesis of these compounds by providing a direct and highly stereoselective route from prochiral ketones.[15][16]

Causality in TAm-Mediated Aminations

Transaminases operate via a "ping-pong" mechanism utilizing a pyridoxal-5'-phosphate (PLP) cofactor.[14] In the first half-reaction, the PLP cofactor accepts an amino group from an amine donor (e.g., L-alanine, isopropylamine), converting the enzyme into its pyridoxamine-5'-phosphate (PMP) form and releasing a ketone byproduct (e.g., pyruvate, acetone). In the second half-reaction, the PMP-form of the enzyme binds the ketone substrate and transfers the amino group, generating the chiral amine product and regenerating the PLP-form of the enzyme.[17]

The reaction is reversible, and the equilibrium often lies unfavorably. To drive the reaction towards the desired product, several strategies are employed:

  • Use of a large excess of the amine donor. [18]

  • Removal of the ketone byproduct. For example, when isopropylamine is the donor, the volatile acetone byproduct can be removed by sparging or vacuum.[17]

  • Coupling with a second enzyme. When L-alanine is the donor, lactate dehydrogenase (LDH) can be used to reduce the pyruvate byproduct to lactate, pulling the equilibrium forward.[18]

Case Study: Synthesis of Sitagliptin

The landmark industrial application of a TAm is Merck's synthesis of the antidiabetic drug Sitagliptin.[16] The original process involved a rhodium-catalyzed asymmetric hydrogenation.[3] The biocatalytic route, developed through extensive protein engineering of a transaminase, allows for the direct amination of a prositagliptin ketone.[16] This process uses a large excess of isopropylamine as the amine donor, runs at high substrate loading, and results in a 10-13% increase in overall yield and a 19% reduction in total waste compared to the chemical process.[3][16]

TAm_Workflow cluster_half1 Half-Reaction 1 cluster_half2 Half-Reaction 2 TAm_PLP Transaminase (PLP form) TAm_PMP Transaminase (PMP form) TAm_PLP->TAm_PMP Amino Group Transfer KetoneByproduct Ketone Byproduct (e.g., Acetone) TAm_PLP->KetoneByproduct TAm_PMP->TAm_PLP Regeneration ChiralAmine Chiral Amine Product TAm_PMP->ChiralAmine AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->TAm_PLP KetoneSubstrate Prochiral Ketone KetoneSubstrate->TAm_PMP

Protocol 2: General Procedure for TAm-Mediated Asymmetric Amination

This protocol describes a general method for the asymmetric synthesis of a chiral amine from a prochiral ketone.

Materials:

  • Transaminase (TAm) enzyme (e.g., from a screening kit)

  • Pyridoxal-5'-phosphate (PLP)

  • Amine donor (e.g., Isopropylamine or L-Alanine)

  • Triethanolamine (TEA) or borate buffer (100 mM, pH 8.5-9.5)

  • Substrate: Prochiral ketone

  • Cosolvent (e.g., DMSO)

  • Extraction solvent (e.g., Methyl tert-butyl ether (MTBE))

  • Reaction vessels

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 M stock solution of isopropylamine in the chosen buffer.

    • Prepare a 100 mM stock solution of the ketone substrate in DMSO.

    • Prepare a 20 mM stock solution of PLP in the chosen buffer.

  • Reaction Setup (1 mL Scale):

    • To a 4 mL vial, add 10-20 mg of the TAm lyophilizate.

    • Add 500 µL of buffer.

    • Add 50 µL of the 20 mM PLP stock solution (final concentration: 1 mM).

    • Add 350 µL of the 1 M isopropylamine stock solution (final concentration: 350 mM).

    • Allow the enzyme to dissolve/rehydrate for 15 minutes.

    • Initiate the reaction by adding 100 µL of the 100 mM substrate stock solution (final concentration: 10 mM).

  • Reaction Incubation:

    • Seal the vial tightly and incubate at a controlled temperature (e.g., 35-45°C) with vigorous shaking for 24 hours.

  • Workup and Extraction:

    • Adjust the pH of the reaction mixture to >10 using 1 M NaOH to ensure the amine product is in its free base form.

    • Add 1 mL of MTBE to the vial.

    • Vortex vigorously for 1 minute.

    • Separate the organic layer. Repeat the extraction of the aqueous layer with a fresh 1 mL portion of MTBE.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the dried organic extract via chiral GC or HPLC to determine conversion and enantiomeric excess. Derivatization of the amine may be necessary for analysis.

Explanation of Causality:

  • Alkaline pH: Transaminase activity is often optimal at slightly alkaline pH (8.5-9.5), which also helps maintain the stability of the PLP cofactor.

  • PLP Cofactor: PLP is the essential catalytic component that acts as the temporary carrier of the amino group. Its addition is crucial for enzyme activity.[14]

  • Excess Amine Donor: Using a large molar excess of the amine donor (isopropylamine) is a key strategy to push the reaction equilibrium towards product formation, in accordance with Le Châtelier's principle.[18]

  • Basification before Extraction: The chiral amine product is a base. Raising the pH ensures it is deprotonated (R-NH2), making it more soluble in the organic extraction solvent (MTBE) and less soluble in the aqueous phase, thus enabling efficient recovery.

Section 3: Hydrolases - Precision Tools for Kinetic Resolution

Hydrolases, particularly lipases and esterases, are robust and versatile enzymes widely used in the pharmaceutical industry.[19][20] One of their most powerful applications is in the kinetic resolution of racemic mixtures.[19][21] In a kinetic resolution, the enzyme selectively acts on one enantiomer of a racemic substrate, converting it to a product while leaving the other enantiomer unreacted. The differing chemical properties of the product and the unreacted substrate then allow for their easy separation.

Causality in Lipase-Mediated Kinetic Resolution

Lipases catalyze the hydrolysis of ester bonds.[22] When presented with a racemic ester, the enzyme's chiral active site preferentially binds and hydrolyzes one enantiomer much faster than the other. This results in a mixture containing one enantiomer as an alcohol and the other as the unreacted ester. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. This method is highly effective for producing enantiopure alcohols, acids, and esters that are valuable API intermediates.[23] These reactions are often performed in biphasic systems (water-organic solvent) or in non-aqueous media, where lipases are known to be particularly stable and active.[10]

Protocol 3: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Ester

This protocol outlines the resolution of a racemic secondary alcohol via enzymatic acylation.

Materials:

  • Immobilized lipase (e.g., Candida antarctica Lipase B (CALB) on acrylic resin)

  • Racemic alcohol substrate

  • Acylating agent (e.g., Vinyl acetate)

  • Organic solvent (e.g., Toluene, Heptane)

  • Molecular sieves (optional, for anhydrous conditions)

  • Reaction vessel

Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry flask, add the racemic alcohol (e.g., 10 mmol).

    • Add 50 mL of an appropriate organic solvent (e.g., Toluene).

    • Add the acylating agent. For vinyl acetate, use a slight excess (e.g., 1.2 equivalents, 12 mmol).

    • Add the immobilized lipase (typically 1-10% by weight of the substrate, e.g., 100-200 mg).

    • If strictly anhydrous conditions are required, add activated molecular sieves.

  • Reaction Incubation:

    • Seal the flask and place it in a temperature-controlled shaker (e.g., 40°C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.

  • Workup and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.[6]

    • Remove the solvent from the filtrate under reduced pressure (rotary evaporation).

    • The resulting mixture contains the acetylated product (one enantiomer) and the unreacted alcohol (the other enantiomer). These can be separated by standard techniques such as column chromatography or distillation due to their different polarities.

  • Analysis:

    • Determine the enantiomeric excess of the separated ester and alcohol fractions using a chiral GC or HPLC column.

Explanation of Causality:

  • Immobilized Enzyme: Immobilization dramatically improves the practical utility of the enzyme. It allows for easy removal from the reaction mixture by simple filtration, prevents protein contamination of the product, and enables cost-effective recycling of the biocatalyst.[24][25]

  • Organic Solvent: Many lipases are highly active and stable in non-aqueous environments. The solvent choice can also influence enzyme selectivity.

  • Irreversible Acylating Agent: Vinyl acetate is often used as an "irreversible" acyl donor. The acylation produces vinyl alcohol, which rapidly tautomerizes to acetaldehyde, effectively preventing the reverse reaction (transesterification) and driving the process to completion.

  • Stopping at 50% Conversion: In an ideal kinetic resolution, the highest enantiomeric excess for both the unreacted starting material and the product is achieved at exactly 50% conversion. Proceeding beyond this point will begin to consume the less-favored enantiomer, reducing the e.e. of the remaining starting material.

Section 4: Data Summary and Process Considerations

The successful implementation of biocatalysis on an industrial scale hinges on rigorous process development and optimization.[26] Key parameters that are fine-tuned include enzyme selection, substrate loading, temperature, pH, and downstream processing.[27][28]

ParameterKRED (Ketone Reduction)TAm (Asymmetric Amination)Lipase (Kinetic Resolution)
Typical Substrate Prochiral KetoneProchiral KetoneRacemic Ester or Alcohol
Key Product Chiral AlcoholChiral AmineEnantiopure Ester & Alcohol
Cofactor NAD(P)H (requires regeneration)PLPNone
Typical Yield >95%>90%~50% (for each enantiomer)
Selectivity (e.e.) Often >99%Often >99.5%Often >99% (at 50% conv.)
Key Process Driver Efficient cofactor regenerationShifting reaction equilibriumStopping reaction near 50% conv.
Industrial Example Montelukast Intermediate[8]Sitagliptin[16]Various chiral intermediates[19]

References

  • Recent Advances in Biocatalysis for Drug Synthesis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Enzymes in the Pharmaceutical Industry: Challenges, Enzyme Types, and Applications. (2024, October 1). Biotech Focus. [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021, November 30). ACS Chemical Reviews. [Link]

  • Pharmaceutical Enzymes In Drug Development. (n.d.). Infinita Biotech. [Link]

  • Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. (n.d.). MDPI. [Link]

  • Biocatalysis: Case Studies. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • How Pharmaceutical Enzymes Are Transforming the APIs Industry. (2025, March 28). Specialty Enzymes & Probiotics. [Link]

  • (PDF) Enzyme-Catalyzed Synthesis in Pharmaceutical Manufacturing. (n.d.). ResearchGate. [Link]

  • Going Green with Biocatalysis. (2016, August 2). Pharmaceutical Technology. [Link]

  • Biocatalysis and Biotransformation: Green Chemistry Approaches in Drug Synthesis. (2025, March 7). Omics Online. [Link]

  • Biocatalysis: An Indispensable Tool for Synthesis of Active Pharmaceutical Ingredients. (2021, September 30). DCAT. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclopropanation Reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing cyclopropane rings—a motif of increasing importance in medicinal chemistry and materials science.[1][2][3] Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just solutions, but also the underlying principles to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues observed during cyclopropanation reactions.

Issue 1: Low or No Product Yield

Question: My cyclopropanation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

This is a multifaceted problem that can stem from several factors, ranging from reagent quality to the intrinsic reactivity of your substrate. Let's break down the potential culprits and their solutions.

Potential Cause A: Inactive Catalyst or Reagent

The heart of many cyclopropanation reactions is a reactive carbenoid or a metal catalyst.[1][4] If these are compromised, the reaction will fail.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Simmons-Smith Reagents: For classic Simmons-Smith reactions, the activation of zinc is crucial.[5] If using a zinc-copper couple, ensure it is freshly prepared and activated. For Furukawa's modification (Et₂Zn and CH₂I₂), use high-purity reagents as trace moisture can quench the organozinc species.[5][6]

    • Diazo Compounds: These are often thermally and chemically sensitive.[7] Use freshly prepared diazo compounds and consider purification if impurities are suspected. Acidic impurities, in particular, can lead to decomposition.[7]

    • Metal Catalysts: For metal-catalyzed reactions (e.g., with Rhodium or Copper), verify the catalyst's source, age, and storage conditions.[7][8] Some catalysts may require pre-activation before use.[7]

  • Optimize Catalyst/Reagent Loading:

    • Insufficient catalyst or reagent will naturally lead to low conversion. Incrementally increase the loading (e.g., from 1 mol% to 5 mol% for a catalyst) to see if the yield improves.[7] Be mindful that excessive amounts can sometimes lead to side reactions.

Potential Cause B: Poor Substrate Reactivity

The electronic and steric properties of your alkene substrate play a significant role in its reactivity towards cyclopropanation.

Troubleshooting Steps:

  • Assess Electronic Effects:

    • Electron-rich alkenes are generally more nucleophilic and react more readily with electrophilic carbenoids generated in many cyclopropanation reactions.[7][9]

    • Electron-deficient alkenes can be challenging substrates due to the electrophilic nature of many metal-bound carbenes.[10][11][12][13] For these, consider alternative catalytic systems. Cobalt and ruthenium-based catalysts have shown promise in these cases.[10][14]

  • Evaluate Steric Hindrance:

    • Highly substituted or sterically hindered alkenes will react more slowly.[7][15] In such cases, increasing the reaction time or temperature may be necessary. However, be cautious as higher temperatures can also lead to decomposition of sensitive reagents like diazo compounds. A general reactivity trend for some cyclopropanations is: monosubstituted > 1,1-disubstituted > (Z)-1,2-disubstituted > (E)-1,2-disubstituted > trisubstituted alkenes. Tetrasubstituted alkenes are often unreactive under standard conditions.[15]

Potential Cause C: Suboptimal Reaction Conditions

The choice of solvent, temperature, and concentration can dramatically impact reaction efficiency.

Troubleshooting Steps:

  • Solvent Selection: The solvent can influence the reactivity of the cyclopropanating agent.

    • For Simmons-Smith reactions, non-basic and relatively nonpolar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.[6] The rate of reaction decreases as the basicity of the solvent increases.[6]

    • In metal-catalyzed reactions, solvent polarity can affect the stability of intermediates and transition states. A screening of solvents with varying polarities is often beneficial.[16]

  • Temperature Control:

    • Many cyclopropanation reactions are exothermic. Maintaining the recommended temperature is crucial. For reactions involving unstable species like diazo compounds, slow addition using a syringe pump at a controlled temperature can prevent unwanted side reactions such as dimerization.[7]

Issue 2: Poor Diastereoselectivity

Question: My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity of my cyclopropanation?

Controlling diastereoselectivity is a common challenge, especially when creating multiple stereocenters. The key is to exploit steric and electronic directing effects.

Potential Cause A: Lack of a Directing Group

In substrates containing a coordinating group, such as a hydroxyl or ether group, near the double bond, this group can direct the cyclopropanating agent to a specific face of the alkene.

Troubleshooting Steps:

  • Leverage Directing Groups: If your substrate has a hydroxyl group, for instance, it can coordinate with the zinc reagent in a Simmons-Smith reaction, leading to cyclopropanation on the same face as the hydroxyl group (syn-directing).[15][17] This effect is often enhanced in the Furukawa modification.[15]

  • Substrate Modification: If your substrate lacks a directing group, consider temporarily installing one to guide the stereochemical outcome.

Potential Cause B: Inappropriate Reagent or Catalyst Choice

The steric bulk of the cyclopropanating agent or the catalyst ligand can influence which diastereomer is formed.

Troubleshooting Steps:

  • Vary the Carbene Source: Using a bulkier carbene precursor can enhance facial selectivity based on steric hindrance.

  • Ligand Screening (for metal-catalyzed reactions): The ligands on the metal catalyst create a specific chiral environment. Screening different ligands with varying steric and electronic properties is a powerful way to tune diastereoselectivity.

Potential Cause C: Unoptimized Reaction Temperature

Troubleshooting Step:

  • Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher selectivity for the thermodynamically favored product.[7][15]

Issue 3: Low Enantioselectivity (for Asymmetric Cyclopropanation)

Question: I am performing an asymmetric cyclopropanation, but the enantiomeric excess (ee) of my product is low. What factors influence enantioselectivity?

Achieving high enantioselectivity requires a well-defined chiral environment around the reacting species.

Potential Cause A: Suboptimal Chiral Ligand or Catalyst

The choice of the chiral ligand is the most critical factor for high enantioselectivity in metal-catalyzed reactions.[7]

Troubleshooting Steps:

  • Ligand Screening: A systematic screening of different classes of chiral ligands is essential. For copper-catalyzed reactions, bis(oxazoline) (BOX) ligands are common, while pyridine-bis(oxazoline) (Pybox) ligands are often used with rhodium.[7]

  • Catalyst-to-Ligand Ratio: The stoichiometry of the metal precursor to the chiral ligand can affect the structure of the active catalyst. Optimizing this ratio is often necessary.[7]

Potential Cause B: Solvent Effects

The solvent can influence the conformation of the chiral catalyst and the transition state energies.

Troubleshooting Step:

  • Screen a range of solvents with varying polarities and coordinating abilities. Non-polar, non-coordinating solvents often give higher enantioselectivity.[16] In some cases, polar solvents can stabilize an early transition state where the alkene is far from the chiral catalyst, resulting in lower ee.[16]

Potential Cause C: Catalyst Poisoning

Trace impurities can interfere with the chiral catalyst and erode enantioselectivity.

Troubleshooting Step:

  • Ensure all reagents and solvents are of high purity. Lewis basic impurities like water, amines, or alcohols can coordinate to the metal center and disrupt the chiral environment.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main types of cyclopropanation reactions?

A1: There are several major approaches to cyclopropanation:

  • Carbenoid-based reactions: The most well-known is the Simmons-Smith reaction, which uses a zinc carbenoid.[1][18]

  • Metal-catalyzed reactions: These typically involve the decomposition of diazo compounds by transition metals like rhodium, copper, or ruthenium to form a metal carbene intermediate.[4][19]

  • Reactions with ylides: The Corey-Chaykovsky reaction, for example, uses sulfur ylides to cyclopropanate electron-deficient alkenes.[2][20]

  • Intramolecular cyclizations: These involve the formation of a cyclopropane ring from a linear precursor through an intramolecular reaction.[1]

Q2: How do I choose the right cyclopropanation method for my substrate?

A2: The choice depends on several factors:

  • Functional group tolerance: The Simmons-Smith reaction is known for its excellent functional group tolerance.[5]

  • Desired stereochemistry: For diastereoselective synthesis, directed methods like the Simmons-Smith reaction with allylic alcohols are powerful.[21] For enantioselective synthesis, metal-catalyzed reactions with chiral ligands are the go-to approach.

  • Alkene electronics: For electron-deficient alkenes, methods like the Corey-Chaykovsky reaction or specific metal-catalyzed systems are more suitable.[2][10]

Q3: My diazo compound is decomposing before it can react. What can I do?

A3: Diazo compound decomposition is a common issue. To mitigate this:

  • Use a syringe pump for the slow, controlled addition of the diazo compound to the reaction mixture at the appropriate temperature.[7] This keeps the instantaneous concentration of the diazo compound low, minimizing side reactions.

  • Ensure your reaction setup is free of acidic impurities, which can catalyze decomposition.[7]

  • Work at the lowest effective temperature for the reaction.

Q4: What is the role of the copper in the Simmons-Smith reaction's "zinc-copper couple"?

A4: In the classic Simmons-Smith reaction, the zinc-copper couple is used to generate the active zinc carbenoid from diiodomethane. The copper helps to activate the zinc surface, facilitating the oxidative addition of zinc into the carbon-iodine bond.

Q5: Can I perform cyclopropanation reactions under flow conditions?

A5: Yes, continuous-flow chemistry has been successfully applied to cyclopropanation reactions, particularly the Simmons-Smith reaction.[22] Flow chemistry can offer advantages in terms of safety (especially when handling hazardous reagents), improved heat and mass transfer, and scalability.[22]

Data and Protocols

Table 1: Solvent Effects on Cyclopropanation

The choice of solvent can significantly impact both the rate and selectivity of cyclopropanation reactions. The following table provides a general guide for solvent selection in Simmons-Smith type reactions.

Solvent PropertyEffect on Simmons-Smith ReactionRecommended SolventsSolvents to Avoid
Basicity Increasing basicity decreases the reaction rate by coordinating to the electrophilic zinc carbenoid.[6]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Toluene[6]Ethers (e.g., THF, Diethyl ether), Amines
Polarity Higher polarity can sometimes stabilize transition states, but for asymmetric reactions, it may lead to lower enantioselectivity.[16]Non-polar aprotic solvents generally favored for high selectivity.Highly polar solvents like DMF, DMSO
Experimental Protocol: General Procedure for a Rhodium-Catalyzed Cyclopropanation

This protocol provides a general starting point for the cyclopropanation of an alkene using a rhodium catalyst and a diazo compound. Note: This is a general guideline and must be optimized for your specific substrate and catalyst.

  • Preparation:

    • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the rhodium catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%).

    • Add the desired anhydrous solvent (e.g., dichloromethane).

    • Add the alkene substrate (1.0 equivalent).

  • Reaction:

    • Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1-1.5 equivalents) in the same anhydrous solvent.

    • Using a syringe pump, add the diazo compound solution to the reaction mixture over a period of 2-4 hours at the desired temperature (often room temperature). The slow addition is critical to prevent dimerization of the carbene.[7]

  • Work-up and Purification:

    • Once the reaction is complete (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.

    • The crude product can then be purified by silica gel column chromatography to isolate the desired cyclopropane.

Visualizing the Workflow

Troubleshooting Logic for Low Yield in Cyclopropanation

The following diagram illustrates a decision-making workflow for troubleshooting low-yield cyclopropanation reactions.

Troubleshooting_Low_Yield start Low or No Yield check_reagents Check Reagent/Catalyst Activity start->check_reagents reagent_ok Reagents Active? check_reagents->reagent_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_substrate Evaluate Substrate Reactivity substrate_ok Substrate Reactive? check_substrate->substrate_ok replace_reagents Use Fresh/Purified Reagents & Catalyst reagent_ok->replace_reagents No optimize_loading Optimize Loading reagent_ok->optimize_loading Yes conditions_ok->check_substrate Yes optimize_solvent Optimize Solvent conditions_ok->optimize_solvent No optimize_temp Adjust Temperature/Addition Rate conditions_ok->optimize_temp No modify_substrate Modify Substrate or Change Method substrate_ok->modify_substrate No success Yield Improved substrate_ok->success Yes replace_reagents->check_reagents optimize_loading->check_conditions optimize_solvent->check_conditions optimize_temp->check_conditions modify_substrate->success

Caption: A decision tree for troubleshooting low-yield cyclopropanation reactions.

References

  • Modern Cyclopropanation via Non-Traditional Building Blocks. (n.d.). ResearchGate. Retrieved from [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). MDPI. Retrieved from [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). RSC Publishing. Retrieved from [Link]

  • Optimization of the reaction conditions for the mechanochemical... (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of continuous-flow Simmons-Smith cyclopropanation conditions[a]. (n.d.). ResearchGate. Retrieved from [Link]

  • Stereoselective Cyclopropanation Reactions. (2003). ACS Publications. Retrieved from [Link]

  • Cyclopropanation. (n.d.). Wikipedia. Retrieved from [Link]

  • Stereoselective Cyclopropanation Reactions. (n.d.). Docentes FCT NOVA. Retrieved from [Link]

  • Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. (2017). Journal of the American Chemical Society. Retrieved from [Link]

  • Reactions of nucleophilic cyclopropanes: Kinetics and mechanisms. (n.d.). ProQuest. Retrieved from [Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2022). PMC - NIH. Retrieved from [Link]

  • Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. (n.d.). NIH. Retrieved from [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. (n.d.). NIH. Retrieved from [Link]

  • Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. (2023). Wiley Online Library. Retrieved from [Link]

  • Effect of solvent on the ring-opening reactions of cyclopropanated... (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclopropanation Strategies in Recent Total Syntheses. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. (2019). ACS Publications. Retrieved from [Link]

  • Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. (2024). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. (2019). PubMed. Retrieved from [Link]

  • Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. (n.d.). ETH Zürich. Retrieved from [Link]

  • Cyclopropanation: the mechanism of the Simmons–Smith reaction. (2014). Henry Rzepa's Blog. Retrieved from [Link]

  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. (2019). University of Rochester. Retrieved from [Link]

  • Metal-catalyzed cyclopropanations. (n.d.). Wikipedia. Retrieved from [Link]

  • Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. (n.d.). ChemRxiv. Retrieved from [Link]

  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. (n.d.). PubMed Central. Retrieved from [Link]

  • Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. (n.d.). Wordpress. Retrieved from [Link]

  • Regioselectivity and solvent effects in cyclopropanation of alkadienes. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • 11.3.5 Cyclopropanation of Alkenes. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Cyclopropanation & Simmons-Smith Reaction Problem Set. (n.d.). Studylib. Retrieved from [Link]

  • What Is Catalyst Deactivation?. (2025). YouTube. Retrieved from [Link]

  • Simmons Smith Cyclopropanation Reaction | Stereoselectivity | Problem | Question | Solved | Solution. (2024). YouTube. Retrieved from [Link]

  • Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. (n.d.). PMC - NIH. Retrieved from [Link]

  • Catalytic Cyclopropanation Reactions. (n.d.). ResearchGate. Retrieved from [Link]

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stability issues of 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered under acidic conditions during experimental work. We will delve into the fundamental chemistry of this molecule, providing troubleshooting advice and practical experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its key structural features?

This compound is a dicarboxylic acid derivative featuring a cyclopropane ring.[1] Its structure includes a carboxylic acid moiety and a methyl ester on a cyclopropane ring. The stereochemistry is defined as (1S,2R), which is crucial for its intended biological activity and overall properties. The strained three-membered cyclopropane ring and the two carbonyl functionalities are the key determinants of its chemical reactivity and stability.

Q2: I am observing a loss of my starting material when working with this compound in an acidic medium. What are the likely reasons for this instability?

Under acidic conditions, two primary degradation pathways can lead to the loss of this compound:

  • Acid-Catalyzed Hydrolysis of the Methyl Ester: The methyl ester functional group is susceptible to hydrolysis in the presence of acid and water, which will convert it to a carboxylic acid, yielding the corresponding dicarboxylic acid. This reaction is reversible, but in the presence of excess water, the equilibrium will favor the hydrolysis products.[2][3][4]

  • Acid-Catalyzed Ring-Opening of the Cyclopropane Ring: The cyclopropane ring is strained and can undergo ring-opening reactions under acidic conditions.[5][6][7] This process is often initiated by protonation, leading to a carbocation intermediate that can be attacked by nucleophiles present in the reaction mixture. The exact products of ring-opening can vary depending on the reaction conditions and the specific structure of the molecule.

Q3: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, consider the following strategies:

  • pH Control: Maintain the pH of your solution as close to neutral as possible, unless acidic conditions are required for your reaction.

  • Temperature Management: Perform reactions at the lowest effective temperature to slow down the rate of degradation reactions.

  • Anhydrous Conditions: If water is not a reactant, using anhydrous solvents and reagents can prevent ester hydrolysis.

  • Limited Exposure Time: Minimize the time the compound is exposed to harsh acidic conditions.

Q4: Are there any analytical techniques you recommend for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the stability of this compound.[8][9] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.[10][11] Other useful techniques include:

  • Mass Spectrometry (MS): To identify the mass of the parent compound and any degradation products.[8][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of any new compounds formed during degradation.[8]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Appearance of a new, more polar peak in HPLC analysis. Ester Hydrolysis: The carboxylic acid product is more polar than the methyl ester.- Confirm the identity of the new peak by MS and/or by spiking with a standard of the diacid, if available.- To avoid this, use anhydrous conditions or limit the exposure to aqueous acidic media.
Appearance of multiple new peaks, some of which may be less polar. Cyclopropane Ring-Opening: Ring-opening can lead to a variety of products with different polarities.- Characterize the new peaks using MS and NMR to understand the degradation pathway.- If possible, modify the reaction conditions to use a milder acid or a lower temperature.
Overall loss of material with no distinct new peaks. Complex Decomposition or Formation of Non-UV Active Products. - Use a more universal detection method like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) with your HPLC.- Consider performing a forced degradation study to intentionally generate and identify degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[13][14][15][16]

Objective: To investigate the degradation of this compound under acidic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • HPLC system with a suitable C18 column and UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • In a separate experiment, repeat with 1 M HCl for more aggressive stress.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed sample (time 0). Calculate the percentage of degradation and identify any major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase it to elute more non-polar compounds. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have good absorbance (e.g., 210 nm).

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[10][11] Specificity is demonstrated by showing that the method can separate the main peak from degradation products generated during forced degradation studies.

Visualizing Degradation Pathways

Potential Degradation Pathways

G cluster_hydrolysis Pathway 1: Ester Hydrolysis cluster_ring_opening Pathway 2: Ring Opening A This compound B 2-((1S,2R)-2-carboxycyclopropyl)acetic acid (Diacid) A->B + H₂O, H⁺ C This compound D Ring-Opened Products (e.g., unsaturated esters/acids) C->D H⁺, Nu⁻

Caption: Potential degradation pathways under acidic conditions.

Experimental Workflow for Stability Assessment

G A Prepare Stock Solution of Compound B Perform Forced Degradation (Acidic Conditions, Heat) A->B C Withdraw Samples at Time Points B->C D Neutralize Samples C->D E Analyze by Stability-Indicating HPLC Method D->E F Identify and Quantify Degradation Products E->F G Assess Stability Profile F->G

Caption: Workflow for assessing acidic stability.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. [Link]

  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. [Link]

  • Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. [Link]

  • Ester hydrolysis. [Link]

  • Acid Catalyzed Hydrolysis of Esters. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]

  • hydrolysis of esters. [Link]

  • Acid-catalyzed ester hydrolysis. [Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. [Link]

  • Analytical Techniques In Stability Testing. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Analytical Techniques for the Assessment of Drug Stability. [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]

  • 2-(1-Methylcyclopropyl)acetic acid. [Link]

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  • Stability Indicating Analytical Method Development and Validation. [Link]

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  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. [Link]

  • 2-(2-methylcyclopentyl)acetic Acid. [Link]

  • Cyclopropanecarboxylic acid. [Link]

  • 21.S: Carboxylic Acid Derivatives (Summary). [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. [Link]

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Technical Support Center: Troubleshooting Multicomponent Reactions for API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Multicomponent Reactions (MCRs) in Active Pharmaceutical Ingredient (API) Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MCRs, offering in-depth troubleshooting advice and answers to frequently asked questions. MCRs are powerful tools in medicinal chemistry, enabling the rapid assembly of complex molecules from three or more starting materials in a single step, which is highly beneficial for efficiency and atom economy in API synthesis.[1][2][3][4] However, their one-pot nature can also present unique challenges. This guide provides expert insights and actionable protocols to help you overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Yield and Selectivity

Question 1: My MCR is resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in MCRs for API synthesis are a frequent challenge and can stem from several factors, including suboptimal reaction conditions, reactant purity, and the occurrence of side reactions.[5][6] A systematic approach to troubleshooting is crucial for identifying the root cause and improving the yield.

Causality and Experimental Choices:

Multicomponent reactions are a delicate balance of multiple simultaneous and sequential reaction pathways.[7] The desired product formation pathway must be favored kinetically and thermodynamically over competing side reactions. Factors such as reaction temperature, solvent polarity, and catalyst choice can significantly influence these pathways.[8][9]

Troubleshooting Protocol:

  • Re-evaluate Starting Material Quality: Impurities in your starting materials can act as catalyst poisons or participate in undesired side reactions, significantly reducing the yield of your target API.[5]

    • Action: Verify the purity of all reactants using appropriate analytical techniques (e.g., NMR, LC-MS). Repurify starting materials if necessary.

  • Optimize Reaction Temperature: Temperature can have a profound impact on reaction rates and selectivity. Some MCRs require heating to overcome activation energy barriers, while others may benefit from lower temperatures to suppress side reactions.[8]

    • Action: Screen a range of temperatures (e.g., from room temperature to the boiling point of the solvent) to find the optimal balance for your specific reaction.

  • Solvent Selection: The solvent plays a critical role in MCRs by influencing reactant solubility, stabilizing intermediates, and affecting the reaction pathway.[6] A change in solvent polarity can dramatically alter the course of a reaction.[9] For instance, polar solvents are often preferred for reactions involving ionic intermediates, such as the Ugi reaction.[1]

    • Action: Conduct a solvent screen with a variety of solvents covering a range of polarities. (See Table 1 for examples). In some cases, solvent-free conditions with microwave irradiation have been shown to dramatically increase yields.[6][10]

  • Catalyst Optimization: Many MCRs are catalyst-dependent. The choice of catalyst (e.g., Lewis acid vs. Brønsted acid) can be critical.[6] Catalyst loading is another important parameter to optimize.

    • Action: If using a catalyst, screen different types and loadings. For example, in the Biginelli reaction, a Lewis acid catalyst may be preferable to a strong Brønsted acid to minimize Knoevenagel condensation side products.[6]

  • Order of Reagent Addition: In some cases, the order in which you add the reactants can influence the outcome. Pre-forming an intermediate before adding the final component can sometimes lead to a cleaner reaction and higher yield.[8]

Data Presentation:

Table 1: Effect of Solvent on a Hypothetical Passerini Reaction Yield

SolventDielectric Constant (approx.)Reaction Yield (%)
Dichloromethane9.145
Tetrahydrofuran7.562
Acetonitrile37.578
Methanol32.785
Water80.120 (due to hydrolysis)

Visualization:

G cluster_start Low Yield Diagnosis cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield Observed reagents Check Starting Material Purity start->reagents Step 1 temp Optimize Temperature reagents->temp Step 2 solvent Screen Solvents temp->solvent Step 3 catalyst Optimize Catalyst solvent->catalyst Step 4 addition Vary Order of Addition catalyst->addition Step 5 outcome Improved Yield addition->outcome

Caption: Troubleshooting workflow for low MCR yield.

Question 2: I am observing the formation of multiple products (poor selectivity). How can I improve the selectivity of my reaction?

Answer:

Poor selectivity is a common issue in MCRs, where multiple reactive species are present and can potentially follow different reaction pathways.[8] Enhancing selectivity requires careful control of reaction parameters to favor the formation of the desired product.

Causality and Experimental Choices:

Selectivity in MCRs is governed by the relative rates of competing reactions. For example, in the Biginelli reaction, the desired three-component condensation can compete with the Knoevenagel condensation between the aldehyde and the β-ketoester.[6] The choice of catalyst, temperature, and even the order of reagent addition can influence which pathway predominates.[8]

Troubleshooting Protocol:

  • Optimize Reaction Temperature: As with yield, temperature is a critical parameter for selectivity. Lowering the temperature can sometimes suppress the formation of undesired byproducts by favoring the reaction pathway with the lower activation energy. Conversely, in some cases, a higher temperature may be needed to drive the desired reaction to completion before side reactions occur.[8]

  • Change the Order of Reagent Addition: Pre-forming a key intermediate can be a highly effective strategy to improve selectivity. For instance, pre-reacting the amine and aldehyde to form the imine before adding the other components can prevent side reactions involving the free aldehyde.[8][11]

  • Modify the Catalyst: The catalyst can have a profound effect on selectivity. For example, using a milder catalyst might prevent the decomposition of sensitive starting materials or products. Chiral catalysts or auxiliaries can be employed to control stereoselectivity in the synthesis of chiral APIs.[1][12]

  • Adjust Stoichiometry: Carefully controlling the stoichiometry of the reactants can help to minimize side reactions. Using a slight excess of one reactant might be beneficial, but a large excess could lead to the formation of byproducts.

Visualization:

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products A Component A desired Desired MCR Pathway A->desired side1 Side Reaction 1 A->side1 B Component B B->desired B->side1 side2 Side Reaction 2 B->side2 C Component C C->desired C->side2 product Target API desired->product byproduct1 Byproduct 1 side1->byproduct1 byproduct2 Byproduct 2 side2->byproduct2

Caption: Competing reaction pathways in an MCR.

Category 2: Reaction Monitoring and Analysis

Question 3: How can I effectively monitor the progress of my multicomponent reaction?

Answer:

Effective reaction monitoring is crucial for troubleshooting and optimizing MCRs. It allows you to identify when a reaction is complete, detect the formation of intermediates and byproducts, and gather kinetic data.[5]

Causality and Experimental Choices:

Given the complexity of MCRs, a single analytical technique may not provide a complete picture. A combination of techniques is often most effective. The choice of method depends on the specific reaction, the properties of the reactants and products, and the information you need to obtain.[13]

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the consumption of starting materials and the formation of the product.[5] It can provide quantitative data when calibrated with appropriate standards.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent technique for both separation and identification of reaction components.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for obtaining structural information about the product and any major byproducts.[15] In-situ NMR can provide real-time kinetic data.

  • Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used for real-time monitoring of catalytic intermediates and reaction progress.[15] Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) in multiple reaction monitoring (MRM) mode offers high sensitivity and specificity for quantifying multiple components simultaneously.[16]

Experimental Protocol: Reaction Monitoring by HPLC

  • Method Development: Develop an HPLC method that provides good separation of all starting materials, the desired product, and any expected byproducts.

  • Standard Preparation: Prepare standard solutions of known concentrations for all starting materials and the purified product to create calibration curves for quantitative analysis.

  • Sampling: At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further transformation. This can be done by rapid cooling or by adding a suitable quenching agent.

  • Sample Preparation: Dilute the quenched aliquot with a suitable solvent and filter it before injection into the HPLC system.

  • Analysis: Analyze the sample and use the calibration curves to determine the concentration of each component over time.

Category 3: Purification and Scale-Up

Question 4: I am struggling to purify my MCR product. What are some effective purification strategies?

Answer:

Purification of MCR products can be challenging due to the potential for a complex mixture of unreacted starting materials, intermediates, and structurally similar side products.[6]

Causality and Experimental Choices:

The choice of purification method depends on the physical and chemical properties of your target API and the impurities present. A multi-step purification strategy may be necessary.

Purification Techniques:

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. A careful solvent screen is necessary to find a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Column Chromatography: This is a versatile technique for separating complex mixtures.[6] Normal-phase or reverse-phase chromatography can be used depending on the polarity of your compound.

  • Solid-Phase Extraction (SPE): SPE can be a useful tool for sample cleanup and removal of certain classes of impurities before a final purification step.[17]

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative HPLC can be employed.

Question 5: What are the key challenges when scaling up an MCR for API synthesis from the lab to a pilot plant?

Answer:

Scaling up an MCR is not a linear process and presents several challenges that can affect yield, purity, and safety.[18][19] What works well in a small laboratory flask may not be directly transferable to a large reactor.[20]

Key Scale-Up Challenges:

  • Heat Management: Exothermic reactions pose a greater risk at larger scales. Inefficient heat removal can lead to temperature gradients, the formation of byproducts, or even dangerous runaway reactions.[21][22]

    • Mitigation: Implement efficient cooling systems and monitor the internal reaction temperature closely.

  • Mixing and Mass Transfer: Achieving uniform mixing is more difficult in large reactors. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in incomplete reactions and increased side product formation.[20][21]

    • Mitigation: Optimize reactor design and agitation strategies to ensure efficient mass transfer.

  • Impurity Amplification: Minor side reactions that were insignificant at the lab scale can become major issues during scale-up, leading to a significant decrease in product purity and yield.[20][22]

    • Mitigation: Thoroughly identify and characterize all byproducts at the lab scale and develop strategies to minimize their formation.

  • Process Safety: Handling larger quantities of potentially hazardous materials requires a thorough safety assessment and implementation of robust safety protocols.[22]

Visualization:

G lab Lab Scale (mg-g) pilot Pilot Plant (kg) lab->pilot Scale-Up Challenges: - Heat Transfer - Mixing - Impurity Profile commercial Commercial (tons) pilot->commercial Further Optimization: - Process Control - Safety - Cost

Caption: Key stages and challenges in MCR scale-up.

References
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025). HWS Labortechnik.
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  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed. (2019). PubMed.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (n.d.). MDPI.
  • Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis - Benchchem. (2025). BenchChem.
  • From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up... - YouTube. (2025). YouTube.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (n.d.). ChemCatBio.
  • What Is Catalyst Deactivation? - Chemistry For Everyone - YouTube. (2025). YouTube.
  • Why Do Catalysts Stop Working In Reactions? - Chemistry For Everyone - YouTube. (2025). YouTube.
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  • Effect of solvent on the rate of the reaction and yield of the product. a | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - NIH. (n.d.). NIH.
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  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - MDPI. (n.d.). MDPI.
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  • Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Multiple Reaction Monitoring-Based Multi-Component Analysis of Bangkeehwangkee-Tang: Method Development, Validation, and Application to Quality Evaluation - MDPI. (n.d.). MDPI.
  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024).
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avoiding epimerization during synthesis of N-terminal modified peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. As Senior Application Scientists, we understand that maintaining chiral integrity is paramount to the success of your research, particularly when synthesizing peptides with N-terminal modifications. Epimerization—the unwanted inversion of stereochemistry at a chiral center—can compromise the purity, structure, and biological activity of your final product.[1][2][3][4]

This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to help you diagnose, resolve, and proactively avoid epimerization during the critical step of coupling an N-terminal modifying group or a modified N-terminal amino acid.

Troubleshooting Guide: Diastereomer Formation in N-Terminal Modified Peptides

This section addresses the common observation of an unexpected diastereomeric peak in the analytical data (HPLC, LC-MS) of your synthesized peptide.

Symptom / Observation Probable Cause Recommended Solution & Protocol
Unexpected peak next to the main product peak in HPLC/LC-MS, often with identical mass. 1. Inappropriate Coupling Reagent/Additive Combination: Highly reactive coupling reagents, especially when used without racemization-suppressing additives, can accelerate the formation of an oxazolone intermediate, the primary pathway for epimerization.[1][5] Carbodiimides like DCC or EDC are more prone to this side reaction than modern uronium/aminium or phosphonium reagents.[1][6]Solution:Switch to a modern coupling reagent: Utilize reagents known for low epimerization rates, such as HATU, HCTU, or COMU.[7][8][9] These reagents incorporate a 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) moiety, which are superior to 1-hydroxybenzotriazole (HOBt) in suppressing epimerization.[5][10][11] • Always use an additive with carbodiimides: If using DCC or DIC, always include an additive like Oxyma Pure or HOAt to form an active ester intermediate that is less susceptible to epimerization.[5][10][12]
2. Incorrect Base Selection: The base used during coupling plays a crucial role. Strong, non-sterically hindered bases can directly abstract the α-proton of the activated amino acid, leading to enolization and subsequent epimerization.[1][13][14]Solution:Use a sterically hindered, weaker base: Replace common bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) with a more sterically hindered and/or weaker base such as 2,4,6-collidine or N-methylmorpholine (NMM).[10][13] This disfavors α-proton abstraction.[1] • Optimize base equivalents: Use the minimum number of base equivalents necessary for the reaction. For uronium/aminium reagents, 2 equivalents of base are typically sufficient, while carbodiimide couplings may require less.
3. Suboptimal Reaction Conditions (Solvent & Temperature): Polar aprotic solvents like DMF can stabilize the charged intermediates involved in epimerization pathways.[6] Elevated temperatures, while increasing reaction rates, also significantly accelerate the rate of epimerization.[6][15][16]Solution:Consider alternative solvents: If feasible, less polar solvents like dichloromethane (DCM) or mixtures like chloroform/trifluoroethanol can suppress epimerization.[6] • Lower the reaction temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). While this may require longer reaction times, it is a very effective method for minimizing epimerization.[6][12]
4. Prolonged Pre-activation Time: Allowing the carboxylic acid and coupling reagent to mix for an extended period before adding the amine component increases the concentration of the highly reactive, epimerization-prone activated intermediate.[13]Solution:Minimize pre-activation: Add the amine component to the reaction as soon as possible after the carboxylic acid has been activated. • Use in situ activation: Add the coupling reagent to a mixture of the carboxylic acid and the amine. This ensures that the activated species is consumed as it is formed, keeping its concentration low.[13]
5. Inherently Sensitive Amino Acid Residue: Certain amino acid residues are naturally more prone to epimerization. These include histidine (His) and cysteine (Cys).[17][18] Amino acids with electron-withdrawing groups in their side chains, such as phenylglycine, are also highly susceptible.[1] Glycosylated amino acids can also show enhanced epimerization.[19][20]Solution:Employ specialized protocols: For Cys and His, use coupling conditions specifically designed to minimize racemization, such as DIC/Oxyma Pure, which can be performed under base-free conditions.[10] • Use copper(II) chloride: The addition of anhydrous CuCl₂ along with HOBt has been shown to be effective in suppressing racemization, particularly in solution-phase couplings.[17][21]
Experimental Protocol: Standard Low-Epimerization Coupling for N-Terminal Modification (SPPS)

This protocol is designed for coupling a modified amino acid or an acyl group to the N-terminus of a resin-bound peptide.

  • Resin Preparation:

    • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.

    • Perform N-terminal Fmoc-deprotection using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).[22]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve the N-terminally modified amino acid (3 eq.) and an additive such as Oxyma Pure (3 eq.) in a minimal amount of DMF.

    • Add a sterically hindered base, such as 2,4,6-collidine (4 eq.), to the amino acid/additive solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the coupling reagent (e.g., DIC, 3 eq.) to this mixture. Crucially, add this activation mixture to the resin immediately. Do not allow it to stand.[23]

    • Allow the coupling reaction to proceed at 0 °C for 30 minutes and then let it slowly warm to room temperature. Let it react for a total of 2-4 hours.

  • Monitoring and Work-up:

    • Take a small sample of resin beads and perform a Kaiser test or other appropriate test to monitor for reaction completion.

    • Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum before proceeding to cleavage or further steps.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of epimerization during peptide coupling?

Epimerization during amide bond formation primarily occurs through two mechanisms, with the first being the most significant for N-acyl amino acids:

  • Oxazolone Formation: The activation of the N-acyl amino acid's carboxyl group makes the carbonyl carbon highly electrophilic. The neighboring amide oxygen can then perform an intramolecular nucleophilic attack, forming a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and is readily abstracted by a base. The resulting achiral enolate intermediate is then reprotonated from either face upon reaction with the amine nucleophile, leading to a mixture of L- and D-isomers (epimerization).[1][17] This is the most predominant pathway for racemization during peptide synthesis.[1]

  • Direct Enolization (Hα Abstraction): A strong base can directly abstract the α-proton from the activated amino acid intermediate before it has a chance to cyclize into an oxazolone. This also forms an achiral enolate, which leads to epimerization upon quenching.[1] This pathway is more significant for amino acids with particularly acidic α-protons.[1]

Epimerization_Mechanism cluster_main Oxazolone-Mediated Epimerization Pathway L_AA L-Amino Acid (N-Acyl protected) Activated Activated Intermediate (e.g., O-Acylisourea) L_AA->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Oxazolone->Enolate + Base (- H+) Enolate->Oxazolone + H+ L_Peptide Desired L-Peptide Enolate->L_Peptide + Amine (Nu:) (Protonation from one face) D_Peptide Epimerized D-Peptide Enolate->D_Peptide + Amine (Nu:) (Protonation from other face)

Caption: Primary mechanism of epimerization via oxazolone formation.

Q2: How do I choose the right coupling reagent and additives to minimize epimerization?

The choice of coupling reagent is critical.[13] They can be broadly categorized, with different inherent risks of epimerization.

Reagent Class Examples Epimerization Risk Mechanism & Mitigation
Carbodiimides DCC, DIC, EDC[8][10]High (without additives) Forms a highly reactive O-acylisourea intermediate prone to oxazolone formation.[5][24] Mitigation: ALWAYS use with an additive like HOBt, HOAt, or preferably Oxyma Pure.[5][10][12] The additive intercepts the O-acylisourea to form a more stable, less epimerization-prone active ester.
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, TSTU, COMU[7][8][25]Low to Very Low These reagents directly form the active ester with the corresponding additive (HOBt or HOAt/Oxyma) already incorporated or formed in situ. Reagents containing HOAt or its derivatives (HATU, HCTU, COMU) are superior to HOBt-based ones (HBTU, TBTU) in suppressing epimerization.[7][11] COMU is considered one of the most efficient and safest options.[9][10]
Phosphonium Salts BOP, PyBOP, PyAOP[7][8]Low to Very Low Similar to aminium salts, they form active esters efficiently. PyAOP, the phosphonium analogue of HATU, is highly reactive and effective for difficult couplings with low epimerization.[7] A key advantage is they do not cause guanidinylation of the N-terminus, a side reaction possible with aminium salts.[5][17]
Other DEPBT, T3P[5][7]Very Low DEPBT is noted for its ability to couple easily epimerized amino acids with minimal side reactions.[7] T3P is an efficient reagent with easily removable, water-soluble byproducts and low epimerization potential.[5]

Recommendation Workflow:

Coupling_Strategy Start Starting Synthesis of N-Terminally Modified Peptide Check_AA Is the N-terminal AA known to be sensitive? (e.g., Cys, His, Phg) Start->Check_AA Standard_Protocol Use standard high-performance protocol: HATU or COMU + Collidine/NMM in DMF at RT Check_AA->Standard_Protocol No Special_Protocol Use specialized, low-temp protocol: DIC/Oxyma at 0°C (base-free if possible) or DEPBT Check_AA->Special_Protocol Yes Analyze Analyze product by chiral HPLC or LC-MS Standard_Protocol->Analyze Special_Protocol->Analyze Check_Epimer Is epimerization > 2%? Analyze->Check_Epimer Success Synthesis Successful Check_Epimer->Success No Troubleshoot Troubleshoot: 1. Lower Temperature to 0°C 2. Change Base (e.g., DIPEA -> Collidine) 3. Change Solvent (e.g., DMF -> DCM) Check_Epimer->Troubleshoot Yes Troubleshoot->Analyze

Caption: Decision workflow for selecting a low-epimerization strategy.

Q3: Are there alternative synthesis strategies that inherently avoid epimerization?

Yes. One powerful alternative is the use of Urethane-Protected N-Carboxyanhydrides (UNCAs) .

UNCAs are stable, crystalline derivatives of amino acids (e.g., Fmoc-AA-NCA or Boc-AA-NCA).[26] They react directly and rapidly with the N-terminal amine of a peptide.[27]

  • Key Advantages:

    • Epimerization-Free: The coupling mechanism does not involve activation of the carboxylic acid in the same way as traditional methods, thus bypassing the oxazolone formation pathway.

    • Clean Reaction: The only byproduct of the coupling reaction is carbon dioxide (CO₂).[26]

    • Fast Kinetics: The reactions are often complete in minutes.

    • No Coupling Reagents or Base Needed: This simplifies the reaction and purification process significantly.

This method is particularly valuable for introducing the first N-terminal modified amino acid or for segment condensations where epimerization risk is high.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of Coupling Reagents in Modern Peptide Synthesis.
  • Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Unknown Author. (n.d.). Epimerization of Peptide. SlideShare Presentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 134(12), 5456–5459. Available from: [Link]

  • Fuller, W. D., et al. (1990). Urethane protected amino acid N-carboxyanhydrides and their use in peptide synthesis. Journal of the American Chemical Society, 112(20), 7414–7416. Available from: [Link]

  • Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(12), 5456-5459. Available from: [Link]

  • Mide-pharma. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Epimerisation mechanism using carbodiimide coupling agent. Retrieved from [Link]

  • ResearchGate. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Available from: [Link]

  • OUCI. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Fuller, W. D., et al. (1990). Urethane-Protected Amino Acid N-Carboxy Anhydrides and Their Use in Peptide Synthesis. Journal of the American Chemical Society, 112(20), 7414-7416. Available from: [Link]

  • Waki, M., & Meienhofer, J. (1977). Efficient preparation of N.alpha.-formylamino acid tert-butyl esters. The Journal of Organic Chemistry, 42(11), 2019-2020. Available from: [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Epimerization in peptide synthesis. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). N-Terminal Modifications. Retrieved from [Link]

  • Tsubogo, T., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 14, 6808. Available from: [Link]

  • ResearchGate. (n.d.). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

  • Li, W., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available from: [Link]

  • MIT. (n.d.). Some less common modifications for Peptide Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Cheng, J., & Deming, T. J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois. Retrieved from [Link]

  • Goodman, M. (Ed.). (1998). N-urethane protected carboxyanhydrides (UNCAs) in amino acid and peptide chemistry. Springer. Available from: [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541. Available from: [Link]

  • ResearchGate. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Retrieved from [Link]

  • Research Science Alliance. (2022, June 3). Peptide Hand Synthesis Part 3: Deprotection [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Cyclopropane-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropane-containing peptides. The introduction of a cyclopropane ring into a peptide backbone is a powerful strategy for inducing conformational rigidity, which can lead to enhanced enzymatic stability, receptor selectivity, and cell permeability. However, this same rigidity can introduce significant solubility challenges, often leading to aggregation and complicating experimental workflows.

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in the principles of peptide chemistry and formulation science. Our goal is to equip you with the knowledge to systematically overcome solubility hurdles and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why are cyclopropane-containing peptides often difficult to dissolve?

The primary reason lies in the interplay between conformational rigidity and hydrophobicity. The cyclopropane ring is a non-polar, hydrocarbon moiety that increases the peptide's overall hydrophobicity. Unlike flexible linear peptides that can adopt various conformations to maximize solvation, the cyclopropane ring "locks" the peptide backbone into a more defined shape. If this fixed conformation exposes hydrophobic surfaces, it can promote intermolecular self-association and aggregation over interaction with aqueous solvents, leading to poor solubility.

Q2: What is the first step I should take before attempting to dissolve my peptide?

Before adding any solvent, you must characterize your peptide's physicochemical properties. This foundational step will guide your entire solubilization strategy.

  • Determine the Net Charge at Neutral pH: Count the number of acidic residues (Asp, Glu, and C-terminal -COOH) and basic residues (Arg, Lys, His, and N-terminal -NH2).

    • Basic Peptide: More basic residues than acidic ones.

    • Acidic Peptide: More acidic residues than basic ones.

    • Neutral Peptide: Equal numbers of acidic and basic residues.

  • Calculate the Grand Average of Hydropathicity (GRAVY): A positive GRAVY score indicates a hydrophobic peptide, while a negative score suggests a hydrophilic one. Multiple online tools can calculate this from your sequence. Peptides with a high proportion of non-polar amino acids often have limited solubility in aqueous solutions.

Q3: My peptide is predicted to be hydrophobic. Does this mean I must use an organic solvent?

Not necessarily, but it is the most common starting point. The primary strategy for hydrophobic peptides is to first dissolve them in a minimal amount of a suitable organic solvent before carefully diluting with an aqueous buffer. This process is detailed in the troubleshooting guide below. However, for peptides with sufficient charge, pH modification of the aqueous buffer can sometimes be effective on its own.

Q4: Can I sonicate my peptide to help it dissolve?

Yes, sonication can be a useful physical method to break up solid peptide particles and enhance dissolution. However, it should be used cautiously. Apply sonication in short bursts in an ice bath to prevent localized heating, which could degrade the peptide. If the solution remains cloudy or forms a gel after sonication, the peptide is likely suspended, not dissolved, and a stronger solvent system is required.

Troubleshooting Guide: A Systematic Approach to Solubilization

This guide presents a tiered strategy for systematically tackling solubility issues with your cyclopropane-containing peptide.

Workflow for Selecting a Solubilization Strategy

The following diagram outlines a decision-making process for choosing the right starting point for your solubilization experiments.

G cluster_0 Initial Peptide Characterization cluster_1 Solubilization Path Selection cluster_2 Recommended Protocols cluster_3 Verification start Start: Lyophilized Peptide calc_pi Calculate Net Charge (pH 7) & GRAVY Score start->calc_pi decision Peptide Properties calc_pi->decision acidic_path Acidic Peptide (Net Charge < 0) decision->acidic_path Acidic basic_path Basic Peptide (Net Charge > 0) decision->basic_path Basic hydrophobic_path Neutral/Hydrophobic (Net Charge ≈ 0 or GRAVY > 0) decision->hydrophobic_path Hydrophobic/ Neutral proto_acidic Protocol 1: Use Dilute Basic Buffer (e.g., Ammonium Bicarbonate) acidic_path->proto_acidic proto_basic Protocol 2: Use Dilute Acidic Buffer (e.g., Acetic Acid) basic_path->proto_basic proto_hydrophobic Protocol 3: Use Organic Co-Solvent (e.g., DMSO, DMF) hydrophobic_path->proto_hydrophobic verify Assess Solubility (Visual, TSA) proto_acidic->verify proto_basic->verify proto_hydrophobic->verify

Caption: Decision tree for selecting a peptide solubilization strategy.

Issue: My cyclopropane peptide is predicted to be basic and won't dissolve in water.

Cause: Basic peptides carry a net positive charge at neutral pH. While this often aids solubility, strong intermolecular hydrophobic interactions, exacerbated by the peptide's fixed conformation, can prevent dissolution in neutral water.

Solution: Protocol 1 - Dissolution in a Dilute Acidic Solvent

By lowering the pH, you ensure that all basic groups (Lys, Arg, His, N-terminus) are fully protonated, maximizing the peptide's net positive charge and promoting electrostatic repulsion between peptide molecules.

Step-by-Step Methodology:

  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

  • Initial Dissolution: Add a small volume of 10% aqueous acetic acid to the vial to create a concentrated stock solution. Start with just enough to cover the peptide powder.

  • Mixing: Gently vortex or sonicate the vial for 10-20 seconds.

  • Observation: Visually inspect the solution. If particulates remain, add a very small amount of additional acidic solvent and repeat the mixing step.

  • Dilution: Once the peptide is fully dissolved, slowly add the concentrated stock solution dropwise into your desired aqueous buffer while gently stirring. This gradual dilution is critical to prevent the peptide from precipitating out of solution.

  • Final Check: Always centrifuge the final solution to pellet any undissolved peptide before use in downstream applications.

Issue: My cyclopropane peptide is predicted to be acidic and insoluble in aqueous buffers.

Cause: Acidic peptides carry a net negative charge at neutral pH. Similar to basic peptides, conformational rigidity and hydrophobic forces can lead to aggregation despite the presence of charge.

Solution: Protocol 2 - Dissolution in a Dilute Basic Solvent

By raising the pH, you ensure all acidic groups (Asp, Glu, C-terminus) are fully deprotonated, maximizing the net negative charge and increasing solubility through electrostatic repulsion.

Step-by-Step Methodology:

  • Preparation: Equilibrate the lyophilized peptide to room temperature.

  • Initial Dissolution: Add a small amount of a dilute basic solution, such as 0.1M ammonium bicarbonate or 1% aqueous ammonia, to the peptide.

  • Mixing: Gently vortex or sonicate to dissolve the peptide.

  • Dilution: Slowly pipette the dissolved peptide stock into your stirred aqueous buffer.

  • pH Adjustment & Final Check: Ensure the final pH of your solution is compatible with your experiment. Centrifuge before use.

    • Caution: Peptides containing free Cysteine residues should be dissolved in degassed acidic buffers, as thiol groups will rapidly oxidize at a pH greater than 7.

Issue: My peptide is neutral, highly hydrophobic (GRAVY > 0), and forms a suspension in all aqueous buffers.

Cause: This is the most common and challenging scenario for cyclopropane-containing peptides. The lack of net charge and the presence of dominant hydrophobic forces, combined with a rigid structure, strongly favor aggregation in water.

Solution: Protocol 3 - The Organic Co-Solvent Approach

This method uses a small amount of a strong organic solvent to disrupt the hydrophobic interactions and dissolve the peptide before dilution into an aqueous system.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate organic solvent. See the table below for guidance. Dimethyl sulfoxide (DMSO) is a powerful and common first choice.

  • Initial Dissolution: Add a minimal volume of the chosen organic solvent (e.g., 20-50 µL of DMSO) to the lyophilized peptide to create a high-concentration stock.

  • Mixing: Vortex or sonicate thoroughly to ensure complete dissolution. The solution should be perfectly clear.

  • Crucial Dilution Step: This is the most critical step. Add the organic stock solution very slowly and dropwise to the vigorously stirring aqueous buffer. Rapid addition will cause localized high concentrations of the peptide, leading to immediate precipitation.

  • Troubleshooting Precipitation: If the peptide precipitates during dilution, the solubility limit in the final aqueous solution has been exceeded. You can try:

    • Reducing the final concentration of the peptide.

    • Increasing the percentage of the organic co-solvent in the final solution (note: check the tolerance of your assay, as many biological systems are sensitive to >1% DMSO).

    • Using denaturing agents like guanidine hydrochloride or urea, which disrupt hydrogen bonding networks that can contribute to aggregation.

Table 1: Comparison of Common Organic Co-Solvents for Hydrophobic Peptides

SolventAdvantagesDisadvantages & Considerations
DMSO Excellent solubilizing power for most hydrophobic peptides.Can oxidize peptides containing Cysteine (Cys) or Methionine (Met) residues. Keep final concentration low for cell-based assays (<1%).
DMF / DMA Good alternatives to DMSO, less likely to cause oxidation.Can be toxic; handle with appropriate safety measures.
Acetonitrile (ACN) Effective solvent, commonly used in HPLC, so compatible with analytical work.Can be less effective than DMSO for extremely hydrophobic peptides.
Isopropanol / Ethanol Less harsh than other organic solvents.Generally weaker solubilizing power.

Advanced Solutions & Analytical Verification

Q5: I've tried all the standard protocols, but my peptide still has poor solubility. What else can I do?

If standard methods fail, you may need to consider more advanced formulation or chemical modification strategies.

  • Solubility-Enhancing Tags: For peptides produced recombinantly, fusing a hydrophilic polypeptide tag (e.g., polyarginine) can significantly improve solubility by increasing the net charge and preventing aggregation.

  • PEGylation: Attaching polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide, dramatically increasing its water solubility.

  • Formulation with Excipients: Specialized formulation agents can improve solubility. For example, hyaluronic acid (HA) nanogels have been shown to encapsulate and solubilize water-insoluble cyclic peptides without the need for organic solvents. Similarly, cyclodextrins can form inclusion complexes with hydrophobic moieties, increasing their aqueous solubility.

Q6: How can I quantitatively measure the solubility of my peptide?

Visual inspection is subjective. A quantitative method is essential for robust formulation development and ensuring reproducible experimental results.

Protocol 4: Turbidimetric Solubility Assay (TSA)

The TSA is a rapid and material-sparing method to determine a peptide's solubility limit.

Experimental Workflow Diagram:

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_stock 1. Prepare high-concentration peptide stock in a strong solvent (e.g., 10 mg/mL in DMSO) add_peptide 4. Add a small, fixed amount of peptide stock to each well to create a concentration gradient prep_stock->add_peptide prep_buffers 2. Prepare serial dilutions of test buffers (e.g., pH 4, 7.4, 9) dispense 3. Dispense buffers into a 96-well plate prep_buffers->dispense dispense->add_peptide incubate 5. Incubate plate (e.g., 2h at RT) to allow equilibrium add_peptide->incubate read_plate 6. Measure absorbance (turbidity) at a non-absorbing wavelength (e.g., 600 nm) incubate->read_plate plot_data 7. Plot Absorbance vs. Peptide Concentration read_plate->plot_data determine_sol 8. The inflection point of the curve indicates the solubility limit plot_data->determine_sol

Caption: Workflow for a Turbidimetric Solubility Assay (TSA).

Brief Methodology:

  • A concentrated stock of the peptide is prepared in a solvent where it is highly soluble (e.g., DMSO).

  • This stock is added in increasing amounts to a series of wells containing the aqueous buffer of interest.

  • The plate is incubated to allow the system to equilibrate.

  • The turbidity (measured as absorbance at a wavelength where the peptide does not absorb, e.g., 600 nm) is read using a plate reader.

  • As long as the peptide is soluble, the turbidity remains low. When the solubility limit is exceeded, the peptide precipitates, causing a sharp increase in turbidity. The concentration at this inflection point is the measured solubility.

This method allows for rapid screening of various buffers, pH conditions, and co-solvents to identify the optimal conditions for your cyclopropane-containing peptide.

References

  • GenScript. Peptide Solubilization. [Link]

  • JPT Peptide Technologies. Peptide Characterization & Analytics. [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • sb-PEPTIDE. Peptide solubility testing. [Link]

  • Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development. [Link]

  • Martin, S. L., & Mak-Yuen, P. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. The Journal of Physical Chemistry B, 126(49), 10323–10332. [Link]

  • Ueda, S., et al. (2017). Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. Chemistry, 23(13), 3034-3041. [Link]

  • Discovery On Target. Constrained Peptides and Macrocyclics. [Link]

  • Dougherty, P. G., et al. (2019). Constrained Peptides in Drug Discovery and Development. Accounts of Chemical Research, 52(11), 3249–3258. [Link]

  • Ho, D. K., et al. (2017). Peptide Formulation: Challenges and Strategies. Pharmaceutical Technology, 41(6), 34-47. [Link]

  • Toniolo, C. (1990). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. International Journal of Peptide and Protein Research, 35(4), 287-300. [Link]

  • Ramirez, A. C., et al. (2022). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. The Journal of Organic Chemistry, 87(17), 11467–11477. [Link]

  • Shishkin, V. N., et al. (2021). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. International Journal of Molecular Sciences, 22(20), 11053. [Link]

  • Chugunova, A., et al. (2021). How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. Journal of Pharmaceutical Sciences, 110(1), 53-56. [Link]

  • Gaugaz, F. Z., et al. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem, 9(10), 2227-2232. [Link]

Technical Support Center: Optimization of Biocatalytic Synthesis of Adipic Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research in the biocatalytic synthesis of adipic acid and its precursors. Adipic acid is a critical platform chemical, primarily used in the production of nylon-6,6.[1][2] Traditional chemical synthesis routes from petrochemicals are effective but pose significant environmental concerns, notably the emission of nitrous oxide, a potent greenhouse gas.[3][4][5] As a result, developing sustainable, bio-based production routes from renewable feedstocks like glucose or lignin derivatives is a major goal in green chemistry.[2][6][7]

This guide is structured to provide practical, field-tested insights into the common challenges and optimization strategies you may encounter. We will move from high-level frequently asked questions to in-depth troubleshooting scenarios and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that researchers often have when starting or optimizing their experimental workflow.

Q1: What are the primary biocatalytic pathways for producing adipic acid precursors?

A1: There are two main strategies. The first is a hybrid approach where a precursor like cis,cis-muconic acid (ccMA) or glucaric acid is produced via fermentation from sugars, which is then chemically hydrogenated to yield adipic acid.[2][8][9] The second is a complete fermentation route, where the host microorganism is engineered with a full pathway to produce adipic acid directly.[10][11] The most commonly engineered pathway starts from glucose, proceeds through the shikimate pathway to produce protocatechuic acid (PCA), which is then converted to ccMA.[12][13][14]

Q2: Which microorganisms are typically used as hosts for these pathways?

A2: The most common microbial chassis are Escherichia coli, Saccharomyces cerevisiae (yeast), and Pseudomonas putida.[12][15]

  • E. coli is favored for its rapid growth and well-established genetic tools.

  • S. cerevisiae is robust and often shows higher tolerance to acidic conditions, which is beneficial as the final product is an acid.[8][15]

  • P. putida is notable for its natural ability to metabolize aromatic compounds, making it a strong candidate for pathways starting from lignin-derived feedstocks.[12]

Q3: What are the key heterologous enzymes required to produce cis,cis-muconic acid from glucose?

A3: The core pathway diverts from the host's native shikimate pathway. Starting from the intermediate 3-dehydroshikimate (3-DHS), three key heterologous enzymes are required[13][14][16]:

  • 3-DHS Dehydratase (AroZ): Converts 3-DHS to protocatechuic acid (PCA).

  • Protocatechuic Acid (PCA) Decarboxylase (AroY): Converts PCA to catechol. This enzyme is often a major bottleneck.[17]

  • Catechol 1,2-Dioxygenase (CatA): Performs ring cleavage on catechol to form cis,cis-muconic acid.

Core Biocatalytic Pathway Visualization

Biocatalytic_Pathway cluster_host Host Metabolism (e.g., E. coli, S. cerevisiae) cluster_heterologous Engineered Heterologous Pathway Glucose Glucose Shikimate Shikimate Pathway Glucose->Shikimate DHS 3-Dehydroshikimate (3-DHS) Shikimate->DHS PCA Protocatechuic Acid (PCA) DHS->PCA AroZ (3-DHS Dehydratase) Catechol Catechol PCA->Catechol AroY (PCA Decarboxylase) ccMA cis,cis-Muconic Acid (ccMA) Catechol->ccMA CatA (Catechol 1,2-Dioxygenase) AdipicAcid Adipic Acid ccMA->AdipicAcid Enoate Reductase or Chemical Hydrogenation

Caption: Core enzymatic steps in the engineered pathway from glucose to adipic acid.

Q4: I've heard product toxicity is a major challenge. Why does this occur?

A4: Yes, product toxicity is a significant hurdle.[15] Adipic acid and its precursors are dicarboxylic acids. At the low pH required for an efficient downstream recovery process, the protonated form of the acid can diffuse across the cell membrane.[8] Inside the neutral cytoplasm, it dissociates, releasing protons and acidifying the cell's interior, which disrupts cellular functions and can lead to cell death. This limits the maximum achievable titer.[8][15]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments. The causality behind each issue is explained to empower you to make informed decisions.

Q: My engineered strain is growing, but I'm seeing very low or no final product. What should I investigate?

A: This is a common and multifaceted problem. A systematic approach is required to pinpoint the bottleneck.

Potential Cause 1: Sub-optimal Enzyme Expression or Activity The functionality of heterologous enzymes in a new host is not guaranteed. Low expression levels or poor specific activity can halt the pathway.

  • Causality: Mismatched codon usage between the source organism of the enzyme and your production host can lead to poor translation and low protein levels. The enzyme itself may also have low intrinsic activity or stability.

  • Troubleshooting Steps:

    • Verify Protein Expression: Run an SDS-PAGE or Western blot on cell lysates post-induction to confirm that your enzymes are being produced.

    • Codon Optimization: Synthesize your genes with codons optimized for your specific host (E. coli, S. cerevisiae, etc.).[18] This is a standard and highly effective step.

    • Screen Enzyme Orthologs: The same enzymatic function can be performed by different proteins from various organisms. Sourcing and testing several orthologs of AroZ, AroY, and CatA can identify one that performs better in your chassis.[10][14]

    • In Vitro Assays: Test the activity of individual enzymes in cell-free lysates to confirm they are functional before assembling the full pathway in vivo.[11]

Potential Cause 2: Precursor or Cofactor Limitation High-yield production places a significant metabolic demand on the host cell, which can deplete essential precursors or cofactors.

  • Causality: The shikimate pathway requires phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).[13] The final reduction step to adipic acid often requires NADH or NADPH.[9] If these molecules are being diverted to other cellular processes, your pathway will starve.

  • Troubleshooting Steps:

    • Metabolic Engineering: Implement genetic modifications to channel more carbon toward your precursors. For example, knocking out genes that consume PEP or overexpressing genes in the pentose phosphate pathway to boost E4P can increase flux into the shikimate pathway.[16]

    • Cofactor Regeneration: Overexpress enzymes that regenerate the required cofactors. For instance, overexpressing a glucose-6-phosphate dehydrogenase can increase the NADPH pool.

Potential Cause 3: Plasmid Instability and Metabolic Burden Expressing multiple large enzymes from a high-copy plasmid imposes a severe metabolic burden on the cell, diverting resources from essential functions. This can lead to plasmid loss in the population over time, especially in the absence of antibiotic selection pressure in a large-scale fermenter.[19][20]

  • Causality: Cells that spontaneously lose the production plasmid can grow faster than plasmid-bearing cells, eventually dominating the culture and causing productivity to plummet.

  • Troubleshooting Steps:

    • Genomic Integration: Integrate the expression cassettes for your pathway enzymes directly into the host chromosome. This reduces the metabolic burden and ensures stability, albeit often at the cost of lower expression levels compared to high-copy plasmids.[21]

    • Use Plasmid Stabilization Systems: Employ antibiotic-free plasmid maintenance systems, which are more suitable for industrial scale-up.[19][20]

    • Optimize Induction: Use tunable promoter systems. A weaker induction or delaying induction until the culture reaches a higher cell density can balance growth with production, reducing the overall metabolic stress.

Q: My HPLC analysis shows a large peak for protocatechuic acid (PCA), but almost no cis,cis-muconic acid. What's the problem?

A: This is a classic sign of a bottleneck at the PCA decarboxylase (AroY) step. The accumulation of intermediates like PCA can also be toxic to the cells, further reducing overall productivity.[17]

  • Causality: The PCA decarboxylase from Klebsiella pneumoniae (KpAroY), one of the most commonly used variants, is a complex enzyme that can be sensitive to oxygen and may require accessory proteins for proper function or assembly.[12][16] If its activity is lower than the upstream enzyme (AroZ), PCA will accumulate.

  • Troubleshooting Steps:

    • Co-express Subunits: Ensure you are expressing all necessary subunits or accessory proteins for your chosen AroY. For some variants, co-expression of specific chaperones or partner proteins dramatically enhances activity.[12][17]

    • Screen AroY Variants: Test PCA decarboxylases from different microbial sources. Recent research has identified more robust and oxygen-tolerant variants that can significantly alleviate this bottleneck.[16]

    • Control Dissolved Oxygen: Some AroY enzymes have shown improved activity under micro-aerobic or oxygen-limited conditions.[16] This can be controlled in a bioreactor, but it presents a challenge as the upstream CatA enzyme requires oxygen.[22] This process constraint is a key area of ongoing research.

Troubleshooting Workflow for Low Product Titer

Troubleshooting_Workflow start Low or No Product Titer check_growth Is cell growth normal? start->check_growth check_expression Verify enzyme expression (SDS-PAGE / Western Blot) check_growth->check_expression Yes cause_toxicity Potential Cause: Metabolic Burden or Product/Intermediate Toxicity check_growth->cause_toxicity No check_intermediates Analyze supernatant for intermediates (HPLC) check_expression->check_intermediates Expression OK cause_expression Potential Cause: Poor Enzyme Expression or Activity check_expression->cause_expression No Expression cause_bottleneck Potential Cause: Pathway Bottleneck check_intermediates->cause_bottleneck Intermediate Peak High cause_precursor Potential Cause: Precursor Limitation check_intermediates->cause_precursor No Intermediates sol_toxicity Solution: - Use tolerant host - Optimize induction - In situ product recovery cause_toxicity->sol_toxicity sol_expression Solution: - Codon optimization - Screen enzyme orthologs - Use stronger promoters cause_expression->sol_expression sol_bottleneck Solution: - Overexpress bottleneck enzyme - Screen for more active variants (e.g., different AroY) cause_bottleneck->sol_bottleneck sol_precursor Solution: - Engineer host metabolism to increase precursor supply cause_precursor->sol_precursor

Caption: A decision tree for systematically troubleshooting low product titers.

Q: My yields are inconsistent, especially when using biomass-derived feedstocks. What could be the cause?

A: Feedstock variability is a major challenge when moving from purified glucose to more sustainable, complex feedstocks like lignocellulosic hydrolysates.[8]

  • Causality: These feedstocks contain not only sugars but also a variety of other compounds generated during the pretreatment process, such as furfural, 5-hydroxymethylfurfural (HMF), and various phenolic compounds.[23][24] These compounds can be potent inhibitors of both cell growth and enzyme activity, leading to inconsistent fermentation performance.[25]

  • Troubleshooting Steps:

    • Feedstock Analysis: Characterize your feedstock to identify and quantify potential inhibitors before fermentation.

    • Detoxification: Implement a detoxification step for your hydrolysate (e.g., overliming or activated carbon treatment) to remove inhibitors before use.

    • Use a Robust Host: Some microbial strains are naturally more tolerant to these inhibitors. Screening different host organisms or using adaptive laboratory evolution can develop more robust production strains.[8]

Section 3: Key Experimental Protocols

Adherence to validated protocols is essential for reproducibility. Here are step-by-step methodologies for key workflows.

Protocol 1: Analytical Method for Adipic Acid and Precursors by HPLC

Accurate quantification of substrates, intermediates, and products is critical for optimization. High-Performance Liquid Chromatography (HPLC) is the standard method.

  • Rationale: This method allows for the separation and quantification of various organic acids in the fermentation broth, enabling you to track the conversion process and identify bottlenecks.

  • Materials:

    • HPLC system with a UV detector

    • Reversed-phase C18 column or a dedicated organic acid analysis column

    • Mobile Phase: Isocratic elution with an acidic aqueous solution (e.g., 5 mM Sulfuric Acid or 10 mM Phosphoric Acid). A small percentage of acetonitrile or methanol (3-5%) can be added to improve peak shape.[26][27]

    • Standards: High-purity standards of glucose, PCA, catechol, cis,cis-muconic acid, and adipic acid.

    • 0.22 µm syringe filters

  • Procedure:

    • Sample Preparation: a. Withdraw 1 mL of culture from the fermenter. b. Centrifuge at >12,000 x g for 5 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • HPLC Setup: a. Column: C18 or Organic Acid Column (e.g., Rezex ROA-Organic Acid H+).[28] b. Mobile Phase: 5 mM H₂SO₄ in HPLC-grade water. c. Flow Rate: 0.5 - 1.0 mL/min. d. Column Temperature: 50-60°C (for organic acid columns). e. Injection Volume: 10-20 µL. f. Detection: UV at 210 nm for organic acids.[27] Muconic acid also has a strong absorbance around 260 nm. A photodiode array (PDA) detector is ideal for monitoring multiple wavelengths.

    • Calibration: a. Prepare a series of standards of known concentrations for each analyte in the expected range of your samples. b. Run the standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Analysis: a. Run your prepared samples. b. Identify peaks by comparing their retention times to the standards. c. Quantify the concentration of each compound using the calibration curve.

Protocol 2: Whole-Cell Biocatalysis for Precursor Synthesis

This protocol provides a general framework for a batch fermentation experiment to test your engineered strain.

  • Rationale: This procedure establishes a baseline for production under controlled conditions, allowing for systematic optimization of parameters like temperature, pH, and induction strategy.

  • Materials:

    • Engineered microbial strain (e.g., E. coli)

    • Defined growth medium (e.g., M9 minimal medium) supplemented with glucose (e.g., 20 g/L) and any necessary auxotrophic requirements.

    • Appropriate antibiotic for plasmid maintenance (if applicable).

    • Inducer (e.g., IPTG for lac-based promoters).

    • Shake flasks or a benchtop bioreactor.

  • Procedure:

    • Inoculum Preparation: a. Inoculate a single colony of your strain into 5 mL of starter culture medium (e.g., LB broth with antibiotic). b. Grow overnight at 37°C with shaking (200-250 rpm).

    • Production Culture: a. Inoculate 50 mL of defined production medium in a 250 mL shake flask with the overnight culture to a starting OD₆₀₀ of ~0.05. b. Grow at 37°C with shaking until the culture reaches an OD₆₀₀ of 0.6-0.8 (mid-log phase).

    • Induction: a. Add the inducer to the final desired concentration (e.g., 0.1 - 1 mM IPTG). b. If required by the pathway, reduce the temperature to 25-30°C to improve protein folding and reduce metabolic stress.

    • Fermentation: a. Continue incubation with shaking for 24-72 hours. b. Take samples aseptically at regular time points (e.g., 0, 12, 24, 48, 72 hours) to measure OD₆₀₀ and for HPLC analysis of the supernatant.

    • Analysis: a. Analyze the samples via HPLC as described in Protocol 1 to determine the concentration of substrate, intermediates, and final product over time. b. Calculate titer (g/L), yield (g product / g substrate), and productivity (g/L/hr).[17]

Section 4: Quantitative Data Summary

The performance of biocatalytic processes can vary widely based on the host, pathway, and fermentation conditions. The table below provides a representative range of reported values to serve as a benchmark.

ParameterRepresentative RangeKey Influencing Factors
Titer (g/L) 1 - 50+ g/LHost tolerance, pathway efficiency, fermentation strategy (batch vs. fed-batch), in situ product recovery.[8][17][29]
Yield (% theoretical) 10 - 50%Pathway efficiency, carbon flux to byproducts, precursor supply.[16][17]
Productivity (g/L/hr) 0.05 - 1.0+ g/L/hrCell density, specific activity of enzymes, fermentation conditions (pH, temp, oxygen).[17][29]

References

  • Sun, Z., Li, M., & Liu, Z. (2022). Sustainable Routes for the Synthesis of Renewable Adipic Acid from Biomass Derivatives. ChemSusChem, 15(1), e202101531. [Link]

  • Doyon, T. J., et al. (2024). Sustainable biocatalytic synthesis of substituted muconic acids. Organic & Biomolecular Chemistry. [Link]

  • Doyon, T. J., et al. (2024). Sustainable Biocatalytic Synthesis of Substituted Muconic Acids. The Royal Society of Chemistry. [Link]

  • Zhang, H., et al. (2020). Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts. Frontiers in Chemistry. [Link]

  • Park, J., et al. (2025). Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide. Taylor & Francis Online. [Link]

  • Park, S. H., Kim, H. U., & Lee, S. Y. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. International Journal of Molecular Sciences, 21(17), 6088. [Link]

  • SIELC Technologies. Adipic Acid. SIELC. [Link]

  • Johnson, C. W., et al. (2016). Enhancing muconic acid production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity. Metabolic Engineering Communications, 3, 111-119. [Link]

  • Rødsrud, G., et al. (2019). Biobased adipic acid – The challenge of developing the production host. Biotechnology Advances, 37(6), 107412. [Link]

  • Polen, T., et al. (2013). Toward biotechnological production of adipic acid and precursors from biorenewables. Journal of Biotechnology, 167(1), 75-84. [Link]

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  • ResearchGate. The current biocatalytic synthesis of adipic acid from glucose requires... ResearchGate. [Link]

  • Le, T. K., et al. (2024). Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. ACS Synthetic Biology. [Link]

  • Weber, C., et al. (2018). expanded enzyme toolbox for production of cis, cis-muconic acid and other shikimate pathway derivatives in Saccharomyces cerevisiae. FEMS Yeast Research, 18(4). [Link]

  • Zhang, Y., et al. (2020). Research Progress on the Construction of Artificial Pathways for the Biosynthesis of Adipic Acid by Engineered Microbes. Molecules, 25(22), 5348. [Link]

  • Bell, H. D., et al. (2023). Microbial Upcycling of Waste PET to Adipic Acid. ACS Central Science. [Link]

  • Le, T. K., et al. (2020). Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ACS Synthetic Biology, 9(3), 608-618. [Link]

  • ResearchGate. (2025). Influence of Feedstock Purity on Methanol Production Efficiency. ResearchGate. [Link]

  • Teleky, A., et al. (2017). Adipic acid tolerance screening for potential adipic acid production hosts. AMB Express, 7(1), 34. [Link]

  • Edinburgh Innovations. (2025). Efficient adipic acid biosynthesis from sustainable sources. Edinburgh Innovations. [Link]

  • Reddit. (2018). Adipid Acid determining purity method HPLC HELP. r/chemistry. [Link]

  • ResearchGate. (2022). Improving precursor supply for adipic acid production. ResearchGate. [Link]

  • Weber, C., et al. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(23), 8421-8430. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Adipic Acid Production: Processes, Challenges, and Sustainable Alternatives. Phrm-sourcing.com. [Link]

  • AMS Laurea. (2020). Chimica Industriale Catalysts study of adipic acid synthesis from 1,6- hexanediol. [Link]

  • Zhang, T., et al. (2024). Plasmid-Stabilizing Strains for Antibiotic-Free Chemical Fermentation. bioRxiv. [Link]

  • ChemAnalyst. (2025). Understanding the Production Process of Adipic Acid. [Link]

  • ResearchGate. (2023). Industrial chemical and designed biocatalytic processes for adipic acid... ResearchGate. [Link]

  • Teles, J. H., et al. (2013). A critical review on the progress and challenges to a more sustainable, cost competitive synthesis of adipic acid. Green Chemistry. [Link]

  • Pragolab. Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. [Link]

  • Zhang, T., et al. (2024). Plasmid-Stabilizing Strains for Antibiotic-Free Chemical Fermentation. bioRxiv. [Link]

  • Yu, J. L., et al. (2014). Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli. Biotechnology Journal, 9(12), 1553-1560. [Link]

  • Hodge, D. B., et al. (2010). Effect of varying feedstock-pretreatment chemistry combinations on the formation and accumulation of potentially inhibitory degradation products in biomass hydrolysates. Biotechnology and Bioengineering, 107(4), 631-641. [Link]

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strategies to reduce byproducts in cyclopropylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclopropylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We understand that minimizing byproducts is critical for achieving high yields, ensuring product purity, and streamlining downstream applications.

This document moves beyond standard protocols to provide in-depth, field-tested insights into common challenges. We will explore the causality behind byproduct formation and offer robust, validated strategies to mitigate these issues, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My analysis shows significant ring-opened byproducts (e.g., pentenoic acid isomers). What causes this, and how can I prevent it?

A1: Root Cause Analysis & Mitigation

The primary cause of ring-opened byproducts is the inherent strain of the cyclopropyl ring, which makes it susceptible to cleavage under harsh reaction conditions.[1] This vulnerability is most pronounced during steps involving strong acids, strong bases, or high temperatures.[2]

Underlying Mechanisms:

  • Acid-Catalyzed Opening: Protic acids can protonate the cyclopropane ring, leading to a carbocation intermediate that rearranges to a more stable, open-chain alkene.

  • Base-Mediated Elimination/Rearrangement: In certain contexts, strong bases can promote elimination reactions or rearrangements that compromise the three-membered ring.

  • Thermal Stress: High temperatures provide the activation energy needed to overcome the ring strain, leading to thermal decomposition or rearrangement.

Strategic Solutions:

  • Employ Milder Hydrolysis Conditions: If your synthesis involves the saponification of an ester precursor (e.g., from a malonic ester or Favorskii rearrangement route), avoid aggressive conditions like refluxing in concentrated NaOH or H₂SO₄.

  • Maintain Strict Temperature Control: For all reaction steps, particularly during the addition of reagents or exothermic processes, maintain the recommended temperature. Use an ice-salt bath for sub-zero temperatures and ensure efficient stirring to dissipate localized heat.

  • Purification via Acid-Base Extraction: This classic technique is highly effective for separating the target carboxylic acid from neutral or non-acidic byproducts.[3]

Protocol: Optimized Acid-Base Extraction for Purification
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The cyclopropylacetic acid will convert to its sodium salt and move to the aqueous layer, while neutral byproducts remain in the organic layer.

  • Separate the aqueous layer. Repeat the extraction on the organic layer 2-3 times to ensure complete recovery.

  • Combine all aqueous layers and cool in an ice bath.

  • Slowly acidify the aqueous solution with cold 2M HCl until the pH is ~2-3. The cyclopropylacetic acid will precipitate or form an oil.

  • Extract the purified acid back into an organic solvent (2-3 times).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[3]

Q2: I'm using the malonic ester synthesis, but my yield is low due to a significant dialkylated byproduct. How can I improve selectivity for the desired mono-alkylated product?

A2: Enhancing Selectivity in Malonic Ester Synthesis

This is a classic challenge in malonic ester synthesis.[4] The mono-alkylated intermediate's remaining alpha-proton is still acidic and can be removed by the base, leading to a second, undesired alkylation.[5]

Causality: The formation of the dialkylated product is a competing reaction. Its rate depends on the relative concentrations of the base, the starting malonic ester, and the mono-alkylated product.

Strategic Solutions:

  • Control Stoichiometry: Use a slight excess of the malonic ester relative to the base and the cyclopropylmethyl halide. This ensures the base is consumed preferentially by the more acidic starting material.[6]

  • Match Base to Ester: To prevent transesterification (which introduces another set of byproducts), always use a base corresponding to the ester's alcohol group (e.g., sodium ethoxide for diethyl malonate).[4][5]

  • Optimize Reaction Conditions: Lower temperatures generally favor the kinetic product (mono-alkylation) over the thermodynamic product.

Workflow for Minimizing Dialkylation

The following diagram illustrates a logical workflow to troubleshoot and optimize the reaction.

G cluster_0 Problem Identification cluster_1 Mitigation Strategy cluster_2 Analysis & Refinement Problem Low yield of mono-alkylated product. High level of dialkylated byproduct. Stoichiometry Adjust Stoichiometry (Use 1.1 eq. malonic ester) Problem->Stoichiometry Primary Action Temp Lower Reaction Temp (e.g., 0°C to RT) Stoichiometry->Temp If still suboptimal Addition Change Addition Order (Add base to ester/halide mix) Temp->Addition Further Optimization Analysis Analyze Product Ratio (GC-MS or 1H NMR) Addition->Analysis Refine Refine Conditions or Proceed to Purification Analysis->Refine

Caption: Troubleshooting workflow for malonic ester synthesis.

Q3: My synthesis via the Favorskii rearrangement is inefficient, with several unidentified byproducts. What are the critical parameters to control?

A3: Mastering the Favorskii Rearrangement

The Favorskii rearrangement is a powerful method but requires precise control. It involves the base-mediated conversion of an α-halo ketone to a rearranged carboxylic acid derivative.[7][8] The key intermediate is a highly strained cyclopropanone.[9] Byproducts often arise from competing reactions like direct substitution or elimination if the cyclopropanone formation is not favored.

Critical Control Parameters:

  • Base Choice and Stoichiometry: The base's role is to deprotonate the α-carbon to form an enolate, which then cyclizes.[8][9] Hydroxide (e.g., NaOH, KOH) is used to yield the carboxylic acid directly.[8] Using exactly one equivalent of base for the enolate formation is crucial; excess base can promote side reactions.

  • Solvent: The solvent must be able to dissolve the reactants and stabilize the intermediates without interfering. Protic solvents like ethanol or water are common.

  • Temperature: This reaction is often sensitive to temperature. Low temperatures can slow down desired enolate formation, while high temperatures can promote byproduct formation.

Table: Impact of Parameters on Favorskii Rearrangement
ParameterSub-Optimal ConditionConsequenceOptimized Approach
Base Strong, bulky base (e.g., t-BuOK)May favor elimination (enol ether formation) over rearrangement.Use NaOH or KOH for the acid; NaOMe for the methyl ester.[8][9]
Temperature Too high (> 80°C)Increased rate of side reactions, potential for ring-opening of product.Maintain moderate temperature (e.g., 50-70°C) with careful monitoring.
Substrate α-halo ketone has no α'-protonsReaction proceeds via a different mechanism (quasi-Favorskii), which can be less efficient.[9]Ensure substrate has at least one proton on the carbon alpha to the carbonyl, away from the halogen.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally considered the most robust for producing high-purity cyclopropylacetic acid?

A: While success depends heavily on process optimization, routes that involve forming the carboxylic acid group on a pre-existing cyclopropane skeleton tend to be more direct and have fewer isomerization byproducts. Two such reliable methods are:

  • Grignard Reaction: The reaction of cyclopropylmethyl magnesium bromide with dry carbon dioxide (CO₂) is a very direct and clean method.[10]

  • Nitrile Hydrolysis: The hydrolysis of cyclopropylacetonitrile provides a direct path to the acid. Careful control of hydrolysis conditions is necessary to prevent ring opening.[11][12]

The Malonic Ester Synthesis and Favorskii Rearrangement are also very effective but require more stringent control to manage potential dialkylation and rearrangement byproducts, respectively.[4][9]

Q: What are the best analytical techniques for identifying and quantifying byproducts in my reaction mixture?

A: A multi-pronged analytical approach is always best for robust impurity profiling.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and isomers by comparing their fragmentation patterns and retention times. This is often the primary tool for detecting ring-opened isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The unique signals of the cyclopropyl ring protons (typically in the 0.2-1.5 ppm range in ¹H NMR) are easily distinguished from the signals of alkene or alkane protons in ring-opened byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is the workhorse for quantifying the purity of the final product and tracking the disappearance of starting materials.[13] Developing a method that separates the main product from key impurities is crucial for process control.

Q: How can I effectively remove residual starting materials, like cyclopropyl methyl ketone, from my final product?

A: If your synthesis involves the oxidation of cyclopropyl methyl ketone (CPMK), residual CPMK can be a common impurity.

  • Drive the Reaction to Completion: Ensure sufficient oxidant and reaction time. Monitor the reaction by TLC or GC to confirm the disappearance of the starting ketone.

  • Bisulfite Adduct Formation: Ketones and aldehydes can be selectively removed by forming a solid bisulfite adduct. Wash the crude product (dissolved in a solvent like ether) with a saturated sodium bisulfite solution. The CPMK will react and move into the aqueous phase, while the carboxylic acid will not.

  • Fractional Distillation: Cyclopropylacetic acid has a boiling point of approximately 86-87°C at 9 mmHg, while CPMK boils at a different temperature.[11] Distillation under reduced pressure can effectively separate the two if a significant amount of starting material remains.

Diagram: General Impurity Mitigation Pathway

G A Synthesize Crude Product B Analytical Screening (GC-MS, NMR, HPLC) A->B C Impurity Identified? B->C D Characterize Impurity (Structure & Quantity) C->D Yes H Final Product (Meets Purity Specs) C->H No E Hypothesize Formation Path D->E F Optimize Reaction (Temp, Reagents, Time) E->F G Develop Purification Strategy (Extraction, Distillation, Chromatography) E->G F->A Re-run Synthesis G->H

Caption: A systematic approach to identifying and mitigating impurities.

References

  • US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.
  • Cyclopropylacetic acid 5239-82-7 wiki . Chemical Search. [Link]

  • CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof.
  • CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.
  • Favorskii Rearrangement . NROChemistry. [Link]

  • Favorskii Rearrangement . Chemist Wizards. [Link]

  • Malonic ester synthesis . Wikipedia. [Link]

  • Malonic Ester Synthesis . Organic Chemistry Portal. [Link]

  • cyclopropanecarboxylic acid . Organic Syntheses Procedure. [Link]

  • Favorskii rearrangement . Wikipedia. [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis . University of Calgary. [Link]

  • Favorskii rearrangement----Sir Khalid (Organic) . SlideShare. [Link]

  • Malonic ester synthesis . L.S.College, Muzaffarpur. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis . Master Organic Chemistry. [Link]

  • CN1994996A - Process for preparing cyclopropyl methyl ketone.
  • General procedures for the purification of Carboxylic acids . Chempedia - LookChem. [Link]

  • Conversion of cyclopropyl ketone and corresponding acetate and... . ResearchGate. [Link]

  • Ketone, cyclopropyl methyl . Organic Syntheses Procedure. [Link]

  • A Proven Approach to Impurity Control Across API and RSM Synthesis . W.R. Grace. [Link]

  • Techniques for Purification of Glacial Acetic Acid from Mixtures . Patsnap Eureka. [Link]

  • Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods . PMC - NIH. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility . PMC - PubMed Central. [Link]

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Validation & Comparative

A Researcher's Guide to Stereoisomers: A Comparative Analysis of 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid and its (1R,2S) Enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality

In the landscape of modern drug discovery and materials science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological, toxicological, and physiological properties. The seemingly subtle difference in spatial orientation can dictate whether a molecule is a potent therapeutic or an inert, or even harmful, substance.

This guide provides an in-depth comparison of 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid and its enantiomer, (1R,2S)-2-(methoxycarbonyl)cyclopropyl)acetic acid. These molecules incorporate a rigid cyclopropane ring, a structural motif increasingly valued in medicinal chemistry for its ability to confer metabolic stability, reduce off-target effects, and lock molecules into bioactive conformations[1][2][3]. As a chiral building block, this molecule is a valuable intermediate in the synthesis of complex targets like antiviral agents and enzyme inhibitors[4].

Here, we move beyond a simple catalog of properties. We will explore the causality behind experimental choices for synthesis, resolution, and characterization, providing field-proven protocols and the scientific rationale necessary for researchers to apply these techniques with confidence.

Physicochemical Properties: A Tale of Two Mirror Images

Enantiomers share identical physical properties in an achiral environment. For the (1S,2R) and (1R,2S) enantiomers of 2-(methoxycarbonyl)cyclopropyl)acetic acid (Formula: C₇H₁₀O₄, Molecular Weight: 158.15 g/mol [5]), properties such as melting point, boiling point, and solubility in solvents like water or ethanol are identical. The key distinguishing feature is their interaction with plane-polarized light.

Property(1S,2R)-enantiomer(1R,2S)-enantiomer
Molecular Formula C₇H₁₀O₄C₇H₁₀O₄
Molecular Weight 158.15158.15
Optical Rotation [α] Equal in magnitude, opposite in sign (e.g., +x°)Equal in magnitude, opposite in sign (e.g., -x°)
Solubility (achiral solvents) IdenticalIdentical
NMR Spectra (achiral solvent) IdenticalIdentical

The most fundamental difference lies in their optical activity. One enantiomer will rotate plane-polarized light to the right (dextrorotatory, +), while its mirror image will rotate it to the left (levorotatory, -) by an equal magnitude. This property is the cornerstone of their analytical differentiation.

Chemoenzymatic Synthesis and Chiral Resolution

Obtaining enantiomerically pure compounds is a central challenge in organic synthesis. While asymmetric synthesis can build a specific enantiomer from the ground up, the resolution of a racemic mixture is a robust and widely used alternative. A chemoenzymatic approach, which combines traditional organic synthesis with the exquisite stereoselectivity of enzymes, offers a powerful and green strategy.

Here, we outline a workflow for producing both enantiomers from a common racemic precursor, based on the highly enantioselective enzymatic hydrolysis of a diamide derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid[6][7]. The logic behind this choice is that enzymes can operate under mild conditions with unparalleled selectivity, often surpassing traditional chiral resolving agents.

G cluster_0 Chemical Synthesis cluster_1 Enzymatic Resolution cluster_2 Chemical Workup racemate Racemic Diethyl Ester (±)-trans-diethyl cyclopropane-1,2-dicarboxylate diamide Racemic Diamide racemate->diamide Ammonolysis enzyme Enzymatic Hydrolysis (e.g., Rhodococcus rhodochrous amidase) diamide->enzyme unreacted (1R,2S)-Diamide (Unreacted) enzyme->unreacted product (1S,2R)-Amido-acid enzyme->product hydrolysis1 Acid Hydrolysis unreacted->hydrolysis1 hydrolysis2 Acid Hydrolysis product->hydrolysis2 esterification Esterification (MeOH, H+) hydrolysis1->esterification enant2 Final Product: (1S,2R)-Enantiomer hydrolysis2->enant2 enant1 Final Product: (1R,2S)-Enantiomer esterification->enant1

Figure 1: Chemoenzymatic workflow for enantiomer resolution.
Experimental Protocol: Enantioselective Hydrolysis

This protocol is adapted from methodologies proven for resolving trans-cyclopropane dicarboxylic acid derivatives[6][7].

Step 1: Synthesis of Racemic (±)-trans-1,2-Bis(carbamoyl)cyclopropane

  • To a solution of (±)-trans-diethyl cyclopropane-1,2-dicarboxylate (1 equiv.) in methanol, add a saturated solution of ammonia in methanol.

  • Seal the reaction vessel and stir at room temperature for 48-72 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diester is consumed.

  • Concentrate the mixture under reduced pressure. The resulting white solid, the racemic diamide, is often of sufficient purity for the next step.

Step 2: Enantioselective Enzymatic Hydrolysis

  • Prepare a phosphate buffer solution (100 mM, pH 7.5).

  • Suspend the racemic diamide (e.g., 10 g/L) in the buffer.

  • Add whole cells of Rhodococcus rhodochrous (IFO 15564) or a purified amidase preparation. The optimal enzyme loading must be determined empirically.

  • Incubate the suspension at 30°C with gentle agitation.

  • Monitor the reaction progress by chiral HPLC. The goal is to reach ~50% conversion, where the concentration of the desired (1S,2R)-amido-acid is maximized and the remaining substrate is predominantly the (1R,2S)-diamide.

  • Once ~50% conversion is reached, terminate the reaction by centrifuging to remove the bacterial cells.

Step 3: Separation and Final Synthesis

  • Acidify the supernatant from Step 2.6 to pH 2 with 1M HCl. This protonates the carboxylic acid group of the product.

  • Extract the aqueous layer with ethyl acetate. The (1S,2R)-amido-acid product will move to the organic phase, while the unreacted (1R,2S)-diamide remains in the aqueous phase.

  • For the (1S,2R)-enantiomer:

    • Take the organic extract containing the (1S,2R)-amido-acid and hydrolyze under acidic conditions (e.g., reflux in 6M HCl) to convert the amide to a carboxylic acid.

    • Following hydrolysis, perform a Fischer esterification (reflux in methanol with a catalytic amount of sulfuric acid) to selectively esterify the less-hindered carboxylic acid, yielding the final product, this compound.

  • For the (1R,2S)-enantiomer:

    • Take the aqueous phase from Step 3.2 containing the (1R,2S)-diamide.

    • Perform a full acid hydrolysis (reflux in 6M HCl) to convert both amide groups to carboxylic acids, yielding (1R,2S)-cyclopropane-1,2-dicarboxylic acid.

    • Perform a Fischer esterification as above to yield the target molecule.

Orthogonal Analytical Characterization

Confirming the identity and enantiomeric purity of the final products requires multiple, independent (orthogonal) analytical techniques. This approach ensures a self-validating system, a hallmark of robust scientific practice.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers is most effectively achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as Chiralcel® OD, are highly effective for resolving trans-1,2-disubstituted cyclopropanes[8][9]. The separation mechanism relies on differential transient diastereomeric interactions (e.g., hydrogen bonding, π-π interactions) between each enantiomer and the chiral selector on the stationary phase.

Protocol: Chiral HPLC Separation

  • Instrument: Standard HPLC system with UV detector.

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol, IPA). A typical starting ratio is 90:10 (v/v)[7]. Add 0.1% trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid group, which sharpens peaks and improves resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in the mobile phase and filter through a 0.45 µm filter.

ParameterExpected OutcomeRationale
Resolution (Rs) > 1.5A resolution value > 1.5 indicates baseline separation between the two enantiomer peaks, allowing for accurate quantification.
Retention Times tR1 for (1S,2R), tR2 for (1R,2S)The two enantiomers will have distinct retention times. The elution order depends on the specific column and conditions.
Enantiomeric Excess (% ee) > 99%For use as a chiral building block, a very high enantiomeric excess is required. Calculated as `(
B. NMR Spectroscopy with Chiral Shift Reagents

While the ¹H and ¹³C NMR spectra of two enantiomers are identical in a standard achiral solvent, they can be resolved by adding a chiral shift reagent (CSR). These are typically lanthanide complexes, such as tris[3-(trifluoromethylhydroxymethylene)-d-camphorato] europium(III) (Eu(tfc)₃), which form transient diastereomeric complexes with the analyte[10]. These diastereomeric complexes have slightly different magnetic environments, leading to the separation of corresponding proton signals in the NMR spectrum.

Protocol: NMR with Chiral Shift Reagent

  • Dissolve a precise amount of the enantiomerically pure sample (e.g., 10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add a small, sub-stoichiometric amount of the chiral shift reagent (e.g., 0.1 equivalents) to the NMR tube.

  • Re-acquire the ¹H NMR spectrum. The signals will shift (typically downfield).

  • To analyze a racemic or partially resolved mixture, the once-single peaks for each proton will split into two distinct peaks, one for each enantiomer. The ratio of the integrals of these separated peaks can be used to determine the enantiomeric excess.

C. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the gold standard for confirming the absolute configuration of a chiral molecule in solution[11][12]. It measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra. The specific absorption pattern, known as the Cotton effect, is characteristic of the molecule's stereochemistry. For the target molecule, the carboxylic acid and ester carbonyl groups are the primary chromophores that will give rise to CD signals. While predicting the exact spectrum ab initio is complex, experimental data will show a distinct positive or negative Cotton effect for each enantiomer, providing definitive proof of its absolute configuration.

Comparative Biological Significance: A Case Study in Enzyme Inhibition

While specific comparative biological data for this compound is not widely published, its structural motifs are present in potent enzyme inhibitors. The rigid cyclopropane scaffold acts as a stable platform to orient functional groups—the carboxylic acid and the methoxycarbonylmethyl group—into precise three-dimensional space. This precision is critical for interaction with the highly defined active site of an enzyme.

A compelling analogue can be found in the development of cyclopropane-based inhibitors for the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication[13]. In these inhibitors, the cyclopropane ring positions key pharmacophores to interact with specific amino acid residues in the enzyme's active site.

Let's consider a hypothetical scenario where our enantiomers target a protease. The (1S,2R) enantiomer might position its carboxylic acid to form a critical hydrogen bond with a lysine residue in the S1 binding pocket, while the rest of the molecule fits snugly into a hydrophobic groove. Its mirror image, the (1R,2S) enantiomer, would be unable to achieve this optimal binding. Its carboxylic acid would point in a different direction, clashing with the protein backbone or failing to make the key interaction, resulting in a dramatic loss of potency.

G cluster_0 Enzyme Active Site cluster_1 Binding Comparison cluster_good (1S,2R) Enantiomer - High Affinity cluster_bad (1R,2S) Enantiomer - Low Affinity pocket1 S1 Pocket (H-Bond Donor) pocket2 Hydrophobic Pocket p1 p2 mol1_cooh COOH mol1_cooh->pocket1 Strong H-Bond mol1_body [Cyclopropyl-Ester Tail] mol1_body->pocket2 Good Fit mol2_cooh COOH mol2_cooh->pocket2 Steric Clash / No H-Bond mol2_body [Cyclopropyl-Ester Tail]

Figure 2: Differential binding of enantiomers to a hypothetical enzyme active site.

This stereochemical dependence would be reflected in quantitative bioassay data.

Parameter(1S,2R)-enantiomer(1R,2S)-enantiomerRationale
Enzyme Inhibition (IC₅₀) e.g., 15 nMe.g., > 10,000 nMThe (1S,2R) enantiomer fits the active site optimally, leading to potent inhibition. The (1R,2S) enantiomer fits poorly, resulting in a significant loss of activity.
Cellular Potency (EC₅₀) e.g., 100 nM> 50 µMThe difference in enzyme inhibition translates directly to a difference in activity in a cell-based assay.
In-vivo Efficacy ActiveInactiveOnly the potent enantiomer would be expected to show a therapeutic effect in an animal model.

Conclusion

The comparison of this compound and its (1R,2S) enantiomer serves as a powerful illustration of the principles of stereochemistry. While identical in their basic chemical formula and physical properties in an achiral setting, their distinct three-dimensional structures lead to divergent interactions with other chiral entities, from analytical columns to biological macromolecules.

This guide has provided a comprehensive framework for their synthesis, resolution, and characterization, emphasizing the importance of orthogonal, self-validating analytical methods. The hypothetical case study in enzyme inhibition underscores the ultimate purpose of such rigorous analysis: to isolate the specific stereoisomer with the desired biological activity. For any researcher in drug development, understanding and applying these principles is not merely an academic exercise—it is a prerequisite for the rational design of safe and effective medicines.

References

  • Sala, F. D. et al. (2018). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]

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  • Cianciosi, S. J. et al. (1990). Synthesis and gas-phase vibrational circular dichroism of (+)-(S,S)-cyclopropane-1,2-2H2. Journal of the American Chemical Society. Available at: [Link]

  • Li, G. L., & Wu, X. L. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se Pu. Available at: [Link]

  • Hattori, S. I. et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Journal of Medicinal Chemistry. Available at: [Link]

  • SpringerLink. (2021). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Available at: [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. Available at: [Link]

  • Akasaka, K. et al. (1996). Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities. PubMed. Available at: [Link]

  • AKJournals. (n.d.). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Available at: [Link]

  • Heintz, V. J., & Keiderling, T. A. (1981). Vibrational circular dichroism of optically active cyclopropanes. Experimental results. Journal of the American Chemical Society. Available at: [Link]

  • Hugentobler, K. G., & Rebolledo, F. (2014). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, Z. J. et al. (2021). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Process for The Separation of the (Dl) Cis- Trans- 2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. Available at: [Link]

  • ResearchGate. (2014). (PDF) ChemInform Abstract: Enantioselective Bacterial Hydrolysis of Amido Esters and Diamides Derived from (.+-.)-trans-Cyclopropane-1,2-dicarboxylic Acid. ResearchGate. Available at: [Link]

  • University of Rochester. (n.d.). An Enzymatic Platform for the Highly Enantioselective and Stereodivergent Construction of Cyclopropyl‐δ‐lactones. Available at: [Link]

  • Pescitelli, G., & Di Bari, L. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available at: [Link]

  • Cooley, R. B. et al. (2021). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis. Available at: [Link]

  • JETIR. (2019). DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. Available at: [Link]

  • University of Rochester. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Available at: [Link]

  • Google Patents. (n.d.). Method of synthesis of trans-2-phenylcyclopropylamine.
  • Bordeaux, M. et al. (2020). An Enzymatic Platform for the Highly Enantioselective and Stereodivergent Construction of Cyclopropyl-δ-lactones. PubMed. Available at: [Link]

  • Bio-Resource. (2023). Principle and Applications of Circular Dichroism. YouTube. Available at: [Link]

  • Souter, R. W. (1986). (1)H NMR spectral simplification with achiral and chiral lanthanide shift reagents. Tranylcypromine, trans-2-phenylcyclopropanamine. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Chemistry For Everyone. (2024). What Is Circular Dichroism Spectroscopy?. YouTube. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Available at: [Link]

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  • MySkinRecipes. (n.d.). (1S,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylicacid. Available at: [Link]

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A Comparative Guide to the Biological Activity of Cyclopropane Carboxylic Acids as Carboxypeptidase A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting Metalloenzymes with Constrained Scaffolds

Metalloenzymes, a ubiquitous class of proteins, are critical for a vast array of physiological processes and represent a significant cohort of therapeutic targets.[1] Within this class, zinc-dependent proteases, such as Carboxypeptidase A (CPA), have been extensively studied for their roles in digestion, wound healing, and cancer progression.[2] The active site of these enzymes, featuring a catalytic zinc ion, offers a prime target for small molecule inhibitors.[3] The design of such inhibitors often revolves around moieties capable of coordinating this zinc ion, with carboxylic acids being a prominent example.[4]

The incorporation of rigid structural motifs into inhibitor design is a well-established strategy to enhance binding affinity and selectivity by reducing the entropic penalty upon binding. The cyclopropane ring, with its unique stereochemical and electronic properties, serves as an excellent constrained scaffold in this regard.[5] This guide provides a comparative analysis of the biological activity of 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid, a representative cyclopropane-containing dicarboxylic acid, and its analogues as inhibitors of Carboxypeptidase A. While direct experimental data for this specific parent compound is not extensively available in public literature, we will extrapolate from established structure-activity relationships (SAR) for similar inhibitors of CPA to provide a cogent comparative framework.

Comparative Analysis of Inhibitory Potency: A Structure-Activity Relationship (SAR) Study

The inhibitory potency of small molecules against a target enzyme is exquisitely sensitive to their three-dimensional structure and the nature of their functional groups. For inhibitors of Carboxypeptidase A, two key interaction points are the catalytic zinc ion and a hydrophobic pocket (the S1' subsite) that accommodates the C-terminal residue of the substrate.[2] Effective inhibitors typically possess a zinc-binding group (ZBG), such as a carboxylate or hydroxamate, and a hydrophobic moiety that can favorably interact with the S1' pocket.

In our analysis, we consider this compound as our lead compound. The two carboxylic acid groups have the potential to interact with the active site, with one likely coordinating the zinc ion. The cyclopropane ring enforces a rigid conformation, which can be advantageous for binding. We will now explore how systematic modifications to this scaffold can be expected to influence its inhibitory activity against Carboxypeptidase A.

Table 1: Comparative Biological Activity of this compound and Hypothetical Analogues against Carboxypeptidase A

Compound IDStructureModification from LeadPredicted Kᵢ (nM)Rationale for Predicted Activity
Lead-01 This compound-500The presence of two carboxylic acid groups provides a strong zinc-binding motif. The cyclopropane scaffold imparts rigidity.
Ana-02 2-((1S,2R)-2-carboxycyclopropyl)acetic acidHydrolysis of the methyl ester250The presence of a second free carboxylic acid could lead to stronger chelation of the zinc ion or additional hydrogen bonding interactions within the active site, potentially increasing potency.
Ana-03 2-((1S,2R)-2-(benzyloxycarbonyl)cyclopropyl)acetic acidEsterification with a benzyl group800The bulky benzyl group may introduce steric hindrance in the active site, potentially reducing binding affinity compared to the smaller methyl ester.
Ana-04 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)propanoic acidAddition of a methyl group on the acetic acid side chain400The additional methyl group could provide a favorable hydrophobic interaction if it can be accommodated in a small pocket near the active site, potentially increasing potency slightly.
Ana-05 (1S,2R)-2-(methoxycarbonyl)cyclopropane carboxylic acidRemoval of the acetic acid side chain>1000The loss of the second carboxylic acid group would likely weaken the interaction with the active site, significantly reducing inhibitory potency.
Ana-06 2-((1S,2R)-2-(aminomethyl)cyclopropyl)acetic acidReplacement of the methoxycarbonyl with an aminomethyl group>2000The removal of a key zinc-binding group would drastically reduce the inhibitory activity.

Mechanism of Action: Inhibition of Carboxypeptidase A

Carboxypeptidase A is a zinc-dependent exopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides.[2] The catalytic mechanism involves the activation of a water molecule by the active site zinc ion.

The key players in the active site are:

  • Zn²⁺ ion: Coordinated by His69, Glu72, and His196, it acts as a Lewis acid to polarize the carbonyl group of the scissile peptide bond and to activate a coordinated water molecule.

  • Glu270: Acts as a general base to deprotonate the zinc-bound water molecule, generating a potent nucleophile (hydroxide ion).

  • Arg145: Forms a salt bridge with the C-terminal carboxylate of the substrate, anchoring it in the active site.

  • Tyr248: Undergoes an induced-fit conformational change upon substrate binding, closing over the active site and contributing to substrate recognition.

Inhibitors like this compound are thought to exert their effect by directly interacting with the catalytic zinc ion. The carboxylate group(s) of the inhibitor can displace the activated water molecule and coordinate with the zinc, thus preventing the catalytic cycle from proceeding. The rigid cyclopropane scaffold likely positions the carboxylic acid groups optimally for this interaction.

G cluster_0 Carboxypeptidase A Active Site cluster_1 Inhibitor Zn2+ Zn2+ Glu270 Glu270 Arg145 Arg145 His69 His69 His69->Zn2+ His196 His196 His196->Zn2+ Glu72 Glu72 Glu72->Zn2+ Inhibitor Cyclopropane Dicarboxylic Acid Analogue Carboxylate1 COO- Inhibitor->Carboxylate1 possesses Carboxylate2 COO- Inhibitor->Carboxylate2 possesses Carboxylate1->Zn2+ Coordinates Carboxylate2->Arg145 Forms salt bridge with

Caption: Proposed interaction of a cyclopropane dicarboxylic acid inhibitor with the active site of Carboxypeptidase A.

Experimental Protocols: In Vitro Inhibition Assay for Carboxypeptidase A

To determine the inhibitory potency (typically as an IC₅₀ or Kᵢ value) of the cyclopropane carboxylic acid analogues, a continuous spectrophotometric assay is commonly employed. This assay monitors the hydrolysis of a chromogenic substrate in real-time.

Materials and Reagents:
  • Bovine pancreatic Carboxypeptidase A (CPA)

  • Substrate: N-(4-Methoxyphenylazoformyl)-L-phenylalanine (MAPP) or Hippuryl-L-phenylalanine

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 500 mM NaCl

  • Inhibitor stock solutions (in DMSO or buffer)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 350 nm (for MAPP)

Experimental Workflow:

G start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prep_reagents plate_setup Set up 96-well plate with serial dilutions of inhibitor prep_reagents->plate_setup add_enzyme Add Carboxypeptidase A to each well plate_setup->add_enzyme pre_incubate Pre-incubate for 10 min at 25°C add_enzyme->pre_incubate add_substrate Initiate reaction by adding substrate pre_incubate->add_substrate read_absorbance Monitor absorbance at 350 nm over time in a microplate reader add_substrate->read_absorbance data_analysis Calculate initial reaction rates and determine IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro inhibition assay of Carboxypeptidase A.

Step-by-Step Protocol:
  • Prepare Reagents:

    • Prepare the Tris-HCl buffer and dissolve the substrate to a final concentration of 1 mM.

    • Prepare a stock solution of Carboxypeptidase A in cold buffer (e.g., 1 mg/mL).

    • Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM) and perform serial dilutions in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of the serially diluted inhibitor solutions to the respective wells. Include a control well with 10 µL of buffer (or DMSO, if used as a solvent for the inhibitor).

    • Add 20 µL of the Carboxypeptidase A solution to each well.

  • Pre-incubation:

    • Mix the contents of the wells by gentle shaking and pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

    • Immediately place the microplate in a pre-warmed microplate reader (25°C).

    • Measure the increase in absorbance at 350 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance versus time plot.

    • Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the biological activity of this compound and its analogues as potential inhibitors of Carboxypeptidase A. Based on established SAR principles, modifications to the carboxylic acid moieties and the overall steric and electronic profile of the molecule are predicted to have a significant impact on inhibitory potency. The detailed experimental protocol provided offers a robust method for empirically determining these activities.

Future research should focus on the synthesis and in vitro testing of the proposed analogues to validate these predictions. Further structural studies, such as X-ray crystallography of inhibitor-enzyme complexes, would provide invaluable insights into the precise binding modes and guide the rational design of next-generation inhibitors with enhanced potency and selectivity.

References

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Comparative Validation Guide: 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic Acid as a Conformationally Constrained Peptide Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigidity in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a highly attractive modality due to their specificity and potency. However, their therapeutic potential is often hampered by inherent flexibility, which leads to poor metabolic stability and low cell permeability. The introduction of conformational constraints into a peptide's backbone is a well-established strategy to overcome these limitations.[1][2] By pre-organizing the peptide into a bioactive conformation, we can significantly enhance its affinity for a target receptor, improve its resistance to enzymatic degradation, and optimize its physicochemical properties.[2]

Among the various strategies to induce rigidity, the incorporation of cyclopropane rings into amino acid structures is particularly powerful.[3][4] The unique structural and electronic nature of the cyclopropane ring—often termed "cyclopropylic strain"—severely restricts bond rotation, acting as a rigid scaffold that can dictate the local and global conformation of a peptide chain.[5][6] This guide provides a comprehensive validation of 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid , a novel dipeptide isostere, and compares its performance against other common conformationally constrained building blocks.

Featured Building Block: this compound

This building block is a trans-disubstituted cyclopropane derivative designed to replace a dipeptide unit within a peptide sequence. Its specific stereochemistry (1S,2R) is critical, as it orients the entry and exit points of the peptide backbone in a well-defined, extended conformation. This precise geometric control is a key advantage for rational peptide design.

IUPAC Name: this compound[7] Molecular Formula: C7H10O4[7] Molecular Weight: 158.15 g/mol [7]

The core hypothesis is that incorporating this building block will enforce a rigid, extended peptide conformation, potentially enhancing properties such as cell permeability and metabolic stability.

Comparative Analysis of Constrained Building Blocks

The choice of a constraining element is a critical decision in peptidomimetic design. The following table compares this compound with other widely used building blocks.

Building BlockType of ConstraintInduced Secondary StructureKey AdvantagesPotential Drawbacks
This compound Cyclopropane Backbone MimicExtended, Turn-like[8]High rigidity, precise stereochemical control, potential for enhanced cell permeability.[3]Synthesis can be complex; may not be suitable for all desired secondary structures.
Proline & Analogues (e.g., Fluoroproline) Five-membered Ringβ-turn, Polyproline II Helix[9][10]Commercially available, well-understood conformational effects, modulates cis/trans isomerism.[10]Less rigid than cyclopropane; limited to turn or helical structures.
Norbornene-based Amino Acids Bicyclic Alkeneβ-sheet, β-turn mimics[4]Induces stable sheet-like structures, synthetically accessible.[4]Can be bulky; may disrupt native peptide-receptor interactions.
α,α-Dialkyl Glycines (e.g., Aib) Steric HindranceHelical (3₁₀ or α)Promotes helical structures, increases metabolic stability.Limited to helix induction; can reduce solubility.
Lactam Bridges ('Stapled Peptides') Covalent Side-chain Bridgeα-HelixStabilizes helical structures, improves cell permeability and target affinity.[11]Requires specific placement of reactive residues; adds synthetic complexity.[11]

Experimental Validation Workflows & Protocols

To validate the utility of this compound, a series of standardized experiments must be performed. The following sections provide detailed, field-tested protocols.

Diagram: Overall Validation Workflow

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Biophysical & Functional Analysis SPPS 1. Solid-Phase Peptide Synthesis (Incorporate Building Block) Cleavage 2. Cleavage from Resin SPPS->Cleavage Purification 3. RP-HPLC Purification Cleavage->Purification Characterization 4. Mass Spectrometry (Verify Identity) Purification->Characterization NMR 5. Conformational Analysis (2D NMR Spectroscopy) Characterization->NMR Validated Peptide Permeability 7. Permeability Assay (e.g., PAMPA) Characterization->Permeability Validated Peptide CD 6. Secondary Structure (Circular Dichroism) NMR->CD Stability 8. Stability Assay (vs. Proteases) Permeability->Stability

Caption: High-level workflow for the validation of a novel peptide building block.

Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Causality: This protocol utilizes a standard HBTU/HOBt activation chemistry, which is highly efficient for coupling sterically demanding or unusual amino acids, minimizing the risk of incomplete reactions or racemization. The use of Fmoc-based chemistry is standard and allows for orthogonal deprotection strategies.[12]

Methodology:

  • Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Drain DMF, add 20% piperidine in DMF, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM, 3x), and DMF (3x).

  • Building Block Coupling:

    • In a separate vial, dissolve 3 equivalents of this compound, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in a minimal volume of DMF.

    • Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated mixture to the deprotected resin.

    • Agitate at room temperature for 2-4 hours. Monitor coupling completion with a Kaiser test.[13]

  • Washing: Once the Kaiser test is negative (colorless), drain the coupling solution and wash the resin as in step 2.

  • Chain Elongation: Repeat steps 2 and standard amino acid coupling protocols until the desired peptide sequence is assembled.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

    • Add the cocktail to the resin and agitate for 3 hours at room temperature.

  • Peptide Precipitation & Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

    • Purify the peptide using reverse-phase HPLC (RP-HPLC) with a water/acetonitrile gradient.

    • Confirm the mass of the purified peptide via LC-MS.

Protocol 2: Conformational Analysis by 2D NMR Spectroscopy

Causality: Two-dimensional NMR, specifically ROESY or NOESY experiments, allows for the detection of through-space correlations between protons that are close in proximity (<5 Å). This data is essential for determining the three-dimensional fold of the peptide that is induced by the cyclopropane building block.

Methodology:

  • Sample Preparation: Dissolve ~1-2 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O or CD₃CN/D₂O mixture) to a final concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire standard 1D ¹H spectra to identify proton resonances.

    • Acquire 2D TOCSY spectra to assign spin systems for each residue.

    • Acquire a 2D ROESY or NOESY spectrum with a mixing time of 200-400 ms.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Identify cross-peaks in the ROESY/NOESY spectrum, which indicate spatial proximity between protons.

    • Pay close attention to correlations between the peptide backbone protons (HN, Hα) and protons on the cyclopropane ring. These correlations will define the orientation of the backbone around the rigid building block.

  • Structure Calculation: Use the distance restraints derived from the NOE cross-peak intensities as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of low-energy structures consistent with the experimental data.

Protocol 3: Cell Permeability Assessment via PAMPA

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive membrane transport. It provides a rapid and cost-effective way to determine if the conformational rigidity imparted by the cyclopropane building block enhances the peptide's ability to cross a lipid bilayer, a key factor for oral bioavailability and intracellular targeting.

Methodology:

  • Reagent Preparation:

    • Prepare a donor solution by dissolving the peptide in a universal buffer at pH 7.4.

    • Prepare the artificial membrane by injecting a solution of 2% (w/v) lecithin in dodecane onto the filter of a 96-well donor plate.

  • Assay Setup:

    • Fill the wells of a 96-well acceptor plate with the buffer solution.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the artificial membrane separates the two chambers.

    • Add the peptide donor solution to the wells of the donor plate.

  • Incubation: Incubate the stacked plates at room temperature for 4-16 hours.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy).

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:

    • Pe = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / C_equilibrium)

    • Where V_D and V_A are volumes of donor/acceptor wells, A is the filter area, t is time, C_A(t) is the acceptor concentration at time t, and C_equilibrium is the concentration at equilibrium.

  • Data Comparison: Compare the Pe value of the cyclopropane-containing peptide to that of a flexible, non-constrained control peptide of a similar sequence. A significantly higher Pe value validates the beneficial effect of the building block on passive permeability.

Visualization of Mechanistic Principle

The primary hypothesis is that the rigid cyclopropane unit pre-organizes the peptide into a conformation that is favorable for binding to a biological target, reducing the entropic penalty upon binding compared to a flexible analogue.

Diagram: Principle of Conformational Pre-organization

Binding_Principle cluster_flexible Flexible Peptide cluster_rigid Constrained Peptide flex_unbound Unbound State (Multiple Conformations) flex_bound Bound State (Single Conformation) flex_unbound->flex_bound High Entropic Penalty (Binding Cost) receptor Receptor flex_bound->receptor rigid_unbound Unbound State (Pre-organized) rigid_bound Bound State (Single Conformation) rigid_unbound->rigid_bound Low Entropic Penalty (Favorable Binding) rigid_bound->receptor

Caption: Pre-organization by a rigid building block reduces the entropic cost of receptor binding.

Conclusion and Future Outlook

The experimental data derived from the workflows described above provides a robust system for validating this compound as a valuable tool in peptidomimetic chemistry. Its ability to enforce a specific, extended conformation offers a distinct advantage over more traditional constraining elements. By comparing its performance in standardized assays against flexible controls and alternative building blocks, researchers can make informed decisions to accelerate the development of next-generation peptide therapeutics with enhanced stability, permeability, and biological activity.

References

  • Ishida, H., et al. (2017). Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. PubMed.
  • O'Connor, M. J., et al. (n.d.). Helix-forming aliphatic homo-δ-peptide foldamers based on conformational restriction of cyclopropane. ChemRxiv.
  • North, M. (2000). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. J Pept Sci.
  • D'Souza, C., et al. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.
  • Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals Blog.
  • ResearchGate. (n.d.). (a) Conformational restriction by steric effects due to the structural... ResearchGate.
  • Horne, W. S., & Gellman, S. H. (2006). Synthesis of Conformationally Constrained Lysine Analogues. ACS Publications.
  • ResearchGate. (n.d.). (a) Conformational restriction by steric effects due to the structural... ResearchGate.
  • Reichelt, A., & Martin, S. F. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. PubMed - NIH.
  • Pons, A., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. PMC - NIH.
  • AChemBlock. (n.d.). 2-[trans-2-methoxycarbonylcyclopropyl]acetic acid 97%. AChemBlock.
  • Britton, W. J., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters - ACS Publications.
  • Martin, S. F., et al. (n.d.). Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues. PubMed.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

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Navigating the Mirror World: A Comparative Guide to Enantiomeric Purity Determination of Chiral Cyclopropane Acids

Author: BenchChem Technical Support Team. Date: January 2026

Chiral cyclopropane acids are foundational building blocks in modern drug discovery and development. Their rigid, three-membered ring structures introduce unique conformational constraints into molecules, making them invaluable for optimizing the pharmacological properties of active pharmaceutical ingredients (APIs). However, the synthesis of these chiral molecules often yields a mixture of enantiomers, mirror-image isomers that can exhibit profoundly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit harmful side effects. Consequently, the accurate determination of enantiomeric purity is a critical step in the development and quality control of pharmaceuticals containing these motifs.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of chiral cyclopropane acids. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

The Analytical Challenge: Resolving the Indistinguishable

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification a non-trivial task.[1] The core principle behind all enantioselective analytical techniques is the creation of a chiral environment that forces the enantiomers to interact differently, leading to distinguishable signals. This can be achieved through the use of chiral stationary phases in chromatography, chiral additives in electrophoresis, or chiral agents in spectroscopy.

Chromatographic Approaches: The Workhorses of Chiral Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most widely used methods for enantiomeric purity determination due to their high resolution and accuracy.[2][3][4]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and versatile technique that directly separates enantiomers using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® series), are particularly effective for a broad range of chiral compounds, including carboxylic acids.[5][6]

The Mechanism of Separation: The enantioseparation on polysaccharide-based CSPs is attributed to a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[7] The chiral selector, a polymer with a helical structure, creates chiral grooves and cavities. One enantiomer of the analyte fits more favorably into these chiral pockets, leading to a stronger interaction and thus a longer retention time on the column compared to the other enantiomer. For acidic analytes like cyclopropane carboxylic acids, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape and resolution.[8]

Experimental Protocol: Chiral HPLC of a Phenyl-Substituted Cyclopropane Carboxylic Acid

This protocol provides a general procedure for the analysis of a chiral cyclopropane acid using a polysaccharide-based CSP.

  • Instrumentation: Standard HPLC system with a UV or photodiode array (PDA) detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm (or the λmax of the analyte).

  • Sample Preparation: Dissolve the cyclopropane acid sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve Sample in Mobile Phase Filter Filter Sample (0.45 µm) Prep->Filter Inject Inject Sample Filter->Inject Separate Separation on Chiralcel OD-H Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Derivatize Derivatize to Methyl Ester Extract Extract Ester Derivatize->Extract Inject Inject Sample Extract->Inject Separate Separation on Chirasil-Dex Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Dissolve Dissolve Analyte in CDCl3 Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Acquire Acquire 1H NMR Spectrum Add_CSA->Acquire Identify Identify Split Signals Acquire->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate ee% Integrate->Calculate

Sources

A Comparative Guide to the Structure-Activity Relationship of Cyclopropyl-Containing KOR Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The kappa-opioid receptor (KOR) has emerged as a compelling target for the development of therapeutics for a range of central nervous system (CNS) disorders, including depression, anxiety, anhedonia, and substance use disorders.[1][2] Antagonism of the KOR can counteract the effects of the endogenous ligand dynorphin, which is often upregulated in response to stress and contributes to negative affective states.[1] A recurring structural motif in many potent and selective KOR antagonists is the N-cyclopropylmethyl group. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of cyclopropyl-containing KOR antagonists, offering a comparative overview of key compounds, their experimental evaluation, and the critical role of the cyclopropyl moiety in achieving high affinity and selectivity.

The Significance of the N-Cyclopropylmethyl Group

The incorporation of a cyclopropylmethyl group at the nitrogen atom is a well-established strategy in opioid pharmacology to impart antagonist properties or modulate the agonist/antagonist profile of a ligand.[3] In the context of KOR antagonists, this small, rigid carbocyclic ring plays a crucial role in optimizing the interaction with the receptor's binding pocket. While the precise mechanism is multifaceted, it is believed that the cyclopropylmethyl group:

  • Induces a Conformational Change: The unique stereoelectronic properties of the cyclopropyl group can influence the conformation of the ligand and, upon binding, induce a conformational state of the receptor that is incompatible with signal transduction, leading to antagonism.

  • Engages a Hydrophobic Pocket: The cyclopropyl group can occupy a specific hydrophobic sub-pocket within the KOR binding site, contributing to the overall binding affinity. Modeling studies of various opioid receptors suggest that N-substituents like the cyclopropylmethyl group can bind tightly within a pocket formed by specific residues.[4]

  • Enhances Selectivity: The precise fit of the cyclopropylmethyl group within the KOR binding pocket, which differs from that of the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), can contribute significantly to the ligand's selectivity for KOR.

Comparative Analysis of Key Cyclopropyl-Containing KOR Antagonists

The development of potent and selective KOR antagonists has led to several promising candidates. Below is a comparative analysis of two prominent examples, JDTic and BTRX-335140 (also known as CYM-53093), along with other relevant compounds.

JDTic and its Analogs

JDTic was a pioneering, highly potent, and selective non-peptidic KOR antagonist.[2] Its discovery spurred extensive SAR studies to understand the contributions of its various structural components.

Key SAR Insights for the JDTic Scaffold:

  • N-Substituent: The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine is a core pharmacophore.[5]

  • Methyl Groups: Interestingly, subsequent studies have shown that neither the 3-methyl nor the 3,4-dimethyl groups on the piperidine ring are essential for potent and selective KOR antagonism.[5] Analogs lacking these methyl groups retain sub-nanomolar potency.

  • Aromatic Group: Replacement of the 3-hydroxyphenyl ring with bioisosteres such as pyridine or thiophene can be well-tolerated, with some analogs maintaining high affinity and selectivity.[6] For instance, a 3-pyridyl analog (3b) exhibited a Ke of 0.18 nM at the KOR with excellent selectivity over MOR and DOR.[6]

BTRX-335140 (CYM-53093) and its Analogs

BTRX-335140 is a more recently developed, potent, and selective KOR antagonist with a favorable pharmacokinetic profile, including a shorter duration of action compared to long-acting antagonists like nor-BNI.[7][8]

Key SAR Insights for the BTRX-335140 Scaffold:

  • Quinoline Core: The 6-ethyl-8-fluoro-4-methylquinoline core is a key feature. SAR studies have shown that modifications to this core significantly impact potency and selectivity.[5][9] For example, the introduction of a 4-methyl group on the quinoline ring generally increases KOR potency but can decrease selectivity against MOR.[5]

  • Amine Tail: The nature of the amine tail is critical for selectivity. The use of a tetrahydro-2H-pyran-4-yl)piperidin-4-amine moiety in BTRX-335140 was the result of iterative optimization to enhance physicochemical properties for oral bioavailability and CNS penetration.[5]

  • Cyclopropylmethyl Group: While not directly part of the BTRX-335140 molecule itself, the principles of N-alkylation with small cyclic groups from other KOR antagonists informed its design lineage. The development of BTRX-335140 focused on a different chemical scaffold, but the importance of a properly sized and oriented substituent on the piperidine nitrogen for optimal receptor interaction is a shared principle.

Quantitative Comparison of Cyclopropyl-Containing KOR Antagonists

The following table summarizes the in vitro potency and selectivity of key cyclopropyl-containing KOR antagonists and related compounds.

CompoundKOR IC50 (nM)MOR IC50 (nM)DOR IC50 (nM)Selectivity (KOR vs. MOR)Selectivity (KOR vs. DOR)Reference
JDTic 0.006 (Ke)3.42 (Ke)>100 (Ke)~570-fold>16,600-fold[2][10]
BTRX-335140 (CYM-53093) 0.81106500138-fold>8000-fold[7][8]
CYM-50202 12.6340.23502.827-fold278-fold[7][8]
NFP 4.80 (Ki)0.36 (Ki)157 (Ki)0.075-fold32.7-fold[11]

Note: Data are presented as IC50 or Ke/Ki values as reported in the cited literature. Direct comparison should be made with caution due to potential variations in assay conditions.

Experimental Protocols

Reproducible and robust experimental data are the cornerstone of SAR studies. Below are detailed protocols for key in vitro assays used to characterize KOR antagonists.

Radioligand Binding Assay for KOR Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the KOR.

Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture CHO-K1 cells stably expressing human KOR prep2 Harvest and homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and store membranes at -80°C prep3->prep4 assay1 Incubate membranes with [3H]diprenorphine (radioligand) and varying concentrations of test compound prep4->assay1 assay2 Incubate at room temperature to reach equilibrium assay1->assay2 assay3 Separate bound from free radioligand by rapid filtration assay2->assay3 assay4 Wash filters to remove non-specific binding assay3->assay4 analysis1 Quantify radioactivity on filters using liquid scintillation counting assay4->analysis1 analysis2 Plot percent inhibition vs. log[test compound] analysis1->analysis2 analysis3 Calculate IC50 value analysis2->analysis3 analysis4 Calculate Ki using the Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for determining KOR binding affinity using a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in a suitable storage buffer containing a cryoprotectant.

    • Determine protein concentration using a standard method (e.g., BCA assay) and store aliquots at -80°C.

  • Competition Binding Assay:

    • In a 96-well plate, combine CHO-hKOR cell membranes (typically 10-20 µg of protein per well), a fixed concentration of the radioligand [3H]diprenorphine (e.g., 1 nM), and a range of concentrations of the unlabeled test compound.[12]

    • Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a non-radiolabeled KOR ligand (e.g., 10 µM naloxone).[12]

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for KOR Antagonism

This protocol describes how to measure the ability of a test compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a measure of functional KOR activity.

KOR Signaling and cAMP Inhibition

G KOR KOR Gi Gi/o Protein KOR->Gi Activates Agonist KOR Agonist (e.g., U-50,488) Agonist->KOR Activates Antagonist KOR Antagonist (Test Compound) Antagonist->KOR Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Forskolin Forskolin Forskolin->AC Activates

Caption: Simplified KOR signaling pathway illustrating the inhibition of cAMP production.

Step-by-Step Protocol:

  • Cell Preparation:

    • Seed CHO-hKOR cells into a 384-well plate and culture overnight.[12]

    • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist and Agonist Treatment:

    • Add varying concentrations of the test compound (the antagonist) to the wells and pre-incubate for a short period.

    • Add a fixed concentration of a KOR agonist (e.g., U-50,488) to all wells except the basal control.

    • To stimulate cAMP production, add forskolin to all wells. Forskolin directly activates adenylyl cyclase, and the inhibitory effect of the KOR agonist will be measured as a reduction in this forskolin-stimulated cAMP level.[12]

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

    • The antagonist's potency can be expressed as the IC50 value or converted to a Kb value using the Schild equation for competitive antagonists.

Conclusion

The N-cyclopropylmethyl group is a key structural feature in a significant class of KOR antagonists, contributing to their high affinity and selectivity. The detailed SAR studies of compounds like JDTic and the development of newer antagonists such as BTRX-335140 have provided valuable insights into the molecular requirements for effective KOR antagonism. By understanding these structure-activity relationships and employing robust in vitro and in vivo assays, researchers can continue to design and optimize novel KOR antagonists with improved therapeutic profiles for the treatment of CNS disorders. The comparative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working in this exciting and rapidly evolving field.

References

  • Carroll, F. I., et al. (2015). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents. Bioorganic & Medicinal Chemistry Letters, 25(19), 4132-4135.
  • Carroll, F. I., et al. (2016). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres. Journal of Medicinal Chemistry, 59(21), 9873-9881.
  • Guerrero, M., et al. (2019). Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). Journal of Medicinal Chemistry, 62(4), 1761-1777. [Link]

  • Guerrero, M., et al. (2019). Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). ACS Publications. [Link]

  • Muratspahić, E., et al. (2021). Development of a Selective Peptide κ-Opioid Receptor Antagonist by Late-Stage Functionalization with Cysteine Staples. Journal of Medicinal Chemistry, 64(15), 11463-11477.
  • Guerrero, M., et al. (2019). Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). PubMed Central. [Link]

  • Guerrero, M., et al. (2019). Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). PubMed. [Link]

  • Likar, M. D., et al. (2007). Orvinols with Mixed Kappa/Mu Opioid Receptor Agonist Activity. Journal of Medicinal Chemistry, 50(24), 5975-5985.
  • Wentland, M. P., et al. (2009). Probes for narcotic receptor mediated phenomena. 41. Unusual inverse μ-agonists and potent μ-opioid antagonists by modification of the N-substituent in enantiomeric 5-(3- hydroxyphenyl)morphans. Journal of Medicinal Chemistry, 52(23), 7422-7433.
  • Chavkin, C. (2011). The therapeutic potential of kappa-opioid receptor antagonists. Neuropsychopharmacology, 36(1), 369-370.
  • Carroll, F. I., et al. (2004). Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 311(3), 1049-1057.
  • Zheng, Y., et al. (2019). Pharmacological characterization of 17-cyclopropylmethyl-3,14-dihydroxy-4,5-epoxy-6-[(3′-fluoro-4′-pyridyl)acetamido]morphinan (NFP) as a dual selective MOR/KOR ligand with potential applications in treating opioid use disorder. European Journal of Pharmacology, 863, 172681.
  • Li, J. G., et al. (2016). Major Depressive Disorder and Kappa Opioid Receptor.

Sources

A Comparative In Vitro Cytotoxicity Analysis of N-(2-methoxy-2-methylpropyl)formamide and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of early-stage drug discovery and chemical safety assessment, the evaluation of a compound's cytotoxic potential is a critical gateway. This guide presents a comparative analysis of the in vitro cytotoxicity of N-(2-methoxy-2-methylpropyl)formamide, a compound of interest, alongside a rationally selected series of its structural analogues. The objective is to elucidate preliminary structure-activity relationships (SAR) that can inform future compound design and development.

This document is tailored for researchers, scientists, and drug development professionals, providing not only a comparative data summary but also the underlying experimental rationale and detailed protocols to ensure reproducibility and foster further investigation.

Introduction and Rationale for Analogue Selection

N-(2-methoxy-2-methylpropyl)formamide (LEAD-01) serves as our lead compound for this investigation. To probe the influence of its chemical structure on biological activity, a series of analogues were designed. These analogues feature targeted modifications to the N-substituent, allowing for an exploration of how alterations in steric bulk and electronic properties impact cytotoxicity.[1]

The selected analogues for this comparative study are:

  • ANA-02: N-(2-methoxypropyl)formamide

  • ANA-03: N-(2-ethoxy-2-methylpropyl)formamide

  • ANA-04: N-(2-methylpropyl)formamide

The rationale behind these selections is to systematically assess the contribution of the gem-dimethyl group, the methoxy moiety, and the presence of an ether linkage to the overall cytotoxic profile.

Comparative Cytotoxicity Data

The cytotoxic effects of the lead compound and its analogues were evaluated against the human colorectal carcinoma cell line, HCT116. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound that results in a 50% inhibition of cell growth, was determined using a standard MTT assay following a 48-hour incubation period.[1]

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a structure-activity relationship. It is not derived from actual experimental results.[1]

Compound IDIUPAC NameStructureIC₅₀ (µM) on HCT116 Cells
LEAD-01 N-(2-methoxy-2-methylpropyl)formamideC₆H₁₃NO₂78.5[1]
ANA-02 N-(2-methoxypropyl)formamideC₅H₁₁NO₂152.1[1]
ANA-03 N-(2-ethoxy-2-methylpropyl)formamideC₇H₁₅NO₂65.2[1]
ANA-04 N-(2-methylpropyl)formamideC₆H₁₃NO210.8[1]

Structure-Activity Relationship (SAR) Summary

  • Effect of N-substituent Bulk: A comparison between LEAD-01 (IC₅₀: 78.5 µM) and ANA-02 (IC₅₀: 152.1 µM) suggests that the increased steric bulk from the two methyl groups on the propyl chain in LEAD-01 may be favorable for its cytotoxic activity.[1]

  • Bioisosteric Replacement of the Methoxy Group: Replacing the methoxy group in LEAD-01 with a slightly bulkier ethoxy group (ANA-03, IC₅₀: 65.2 µM) resulted in a modest increase in hypothetical potency. This suggests that this position may tolerate larger substituents, potentially offering an avenue for further optimization.[1]

  • Importance of the Ether Linkage: The removal of the methoxy group, as seen in ANA-04 (IC₅₀: 210.8 µM), led to a significant decrease in cytotoxic activity compared to LEAD-01. This indicates that the ether oxygen may play a crucial role in the compound's biological activity, possibly through hydrogen bonding or by influencing the molecule's conformation and electronic properties.

Experimental Methodologies

The following sections provide detailed protocols for the in vitro cytotoxicity assays described in this guide. These protocols are designed to be self-validating and ensure a high degree of reproducibility.

Cell Culture
  • Cell Line: Human colorectal carcinoma cells (HCT116).

  • Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[1]

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: HCT116 cells were harvested and seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight in the incubator.[1]

  • Compound Preparation: Stock solutions of the test compounds (LEAD-01, ANA-02, ANA-03, and ANA-04) were prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Serial dilutions of the stock solutions were made in the complete culture medium to achieve the final desired concentrations for treatment. The final DMSO concentration in all wells was maintained below 0.5% to prevent solvent-induced cytotoxicity.[1]

  • Cell Treatment: The culture medium from the seeded plates was aspirated, and the cells were treated with the various concentrations of the compounds for 48 hours.[1]

  • MTT Incubation: After the 48-hour incubation period, the medium containing the compounds was replaced with fresh medium containing 0.5 mg/mL of MTT. The plates were then incubated for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: Following the MTT incubation, the medium was removed, and the insoluble formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Absorbance Reading: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Visualizations

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_seeding Seed HCT116 cells in 96-well plates compound_prep Prepare compound stock solutions in DMSO serial_dilution Perform serial dilutions in culture medium compound_prep->serial_dilution cell_treatment Treat cells with compounds for 48h serial_dilution->cell_treatment mtt_incubation Add MTT reagent and incubate for 4h cell_treatment->mtt_incubation solubilization Solubilize formazan crystals mtt_incubation->solubilization absorbance Read absorbance at 570 nm solubilization->absorbance data_analysis Calculate IC50 values absorbance->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.[1]

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Pro-Survival Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor (Pro-Survival) kinase2->transcription_factor apoptosis Apoptosis kinase2->apoptosis inhibition of this leads to cell_survival Cell Survival & Proliferation transcription_factor->cell_survival formamide Bioactive Formamide Derivative formamide->kinase2 Inhibition

Caption: Hypothetical inhibition of a pro-survival signaling pathway.[1]

References

Sources

A Researcher's Guide to the In Vitro Anti-inflammatory Activity of Carboxyxanthones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

As the quest for novel anti-inflammatory agents with improved efficacy and safety profiles continues, attention has increasingly turned to natural product scaffolds. Among these, xanthones, a class of oxygenated heterocyclic compounds, are considered a "privileged structure" in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This guide focuses on a specific, promising subclass: carboxyxanthones . The inclusion of a carboxylic acid group gives these molecules a structural resemblance to many non-steroidal anti-inflammatory drugs (NSAIDs), making them particularly attractive candidates for development.[3][4][5]

This document provides a technical comparison of the in vitro anti-inflammatory performance of several synthetic carboxyxanthones, contextualizes their activity against known drugs, and offers detailed protocols for researchers to conduct similar evaluations. We will delve into the mechanistic underpinnings of their action and the rationale behind the experimental designs used to validate their potential.

Comparative Efficacy: Inhibition of Key Pro-Inflammatory Mediators

The anti-inflammatory potential of a compound is often initially assessed by its ability to suppress the production of key mediators in a stimulated cellular model. A common and robust in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages, which mimics the inflammatory response to bacterial infection. Upon stimulation, these cells produce a cascade of pro-inflammatory molecules, including interleukin-6 (IL-6) and prostaglandin E2 (PGE2).

A recent study systematically evaluated a series of ten novel carboxyxanthones (designated 1-10) for their ability to inhibit IL-6 and PGE2 production in LPS-stimulated human macrophages.[3][4][5] The results highlight significant variations in activity based on the substitution patterns on the xanthone scaffold.

Inhibition of Interleukin-6 (IL-6) Production

IL-6 is a pleiotropic cytokine that plays a central role in acute and chronic inflammation.[6] The ability of the carboxyxanthone series to reduce its production was a key screening parameter. The data revealed that the type and position of substituents strongly influenced efficacy.

Table 1: Comparative Inhibition of IL-6 Production by Carboxyxanthones in LPS-Stimulated Macrophages

Compound IL-6 Reduction (%) at 25 µM Key Structural Features
Carboxyxanthone 3 ~60% Described as a novel synthesis
Carboxyxanthone 4 ~60% -
Carboxyxanthone 7 ~60% -
Carboxyxanthone 8 ~60% -
Carboxyxanthone 1 ~50% -
Carboxyxanthone 6 ~50% -
Carboxyxanthone 2 Minimal / No significant activity -
Carboxyxanthone 5 Minimal / No significant activity Described as a novel synthesis
Carboxyxanthone 9 Minimal / No significant activity -
Carboxyxanthone 10 Minimal / No significant activity -

Data synthesized from Pereira, R. F., et al. (2025).[3][4][5]

From this initial screening, carboxyxanthones 3, 4, 7, and 8 emerged as the most potent IL-6 inhibitors, demonstrating a significant reduction of approximately 60%.[3][5] This underscores the importance of specific structural arrangements for potent bioactivity.

Inhibition of Prostaglandin E2 (PGE2) Production

Following the IL-6 screen, the most promising candidates were advanced for molecular docking simulations with cyclooxygenase-2 (COX-2), the inducible enzyme responsible for producing pro-inflammatory prostaglandins like PGE2.[3][7] Based on these in silico predictions, select compounds were tested for their ability to inhibit PGE2 production.

Table 2: Comparative Inhibition of PGE2 Production by Selected Carboxyxanthones

Compound Activity Profile Comparison to Control
Carboxyxanthone 6 Potent and consistent inhibition of PGE2. At 100 µM, efficacy was comparable to the selective COX-2 inhibitor, Celecoxib .
Carboxyxanthone 3 Biphasic effect: Decreased PGE2 at lower concentrations (5-25 µM), but increased it at higher concentrations (50-100 µM). -
Carboxyxanthone 5 Biphasic effect: Decreased PGE2 at lower concentrations (5-25 µM), but increased it at higher concentrations (50-100 µM). -

Data synthesized from Pereira, R. F., et al. (2025).[3][4][5]

The standout performer was carboxyxanthone 6 , which not only showed potent and consistent inhibition of PGE2 but also demonstrated efficacy comparable to Celecoxib, a widely used prescription NSAID.[3][4] This finding is particularly significant as it positions carboxyxanthone 6 as a strong candidate for further development. The biphasic effect observed for compounds 3 and 5 is an interesting phenomenon that warrants further investigation to elucidate the underlying mechanism.

Mechanistic Insights: Targeting Inflammatory Signaling Pathways

To understand why these compounds work, we must look at the cellular signaling pathways they modulate. In our in vitro model, LPS from gram-negative bacteria binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This binding event triggers a downstream cascade that leads to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[8][9]

Activated NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including those for IL-6, TNF-α, and COX-2.[8][10] The COX-2 enzyme then converts arachidonic acid into prostaglandins, such as PGE2, which further amplify the inflammatory response. The anti-inflammatory activity of many xanthones has been linked to the inhibition of this NF-κB pathway and the suppression of COX-2 expression or activity.[6][8][11]

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB_Ac Active NF-κB (p65/p50) IkB->NFkB_Ac Releases NFkB_In Inactive NF-κB (p65/p50)-IκBα NFkB_In->IkB NFkB_Nuc NF-κB Translocation NFkB_Ac->NFkB_Nuc COX2_Enzyme COX-2 Enzyme PGE2 PGE2 COX2_Enzyme->PGE2 Produces AA Arachidonic Acid AA->COX2_Enzyme Substrate Gene_Exp Pro-inflammatory Gene Expression NFkB_Nuc->Gene_Exp Induces IL6_mRNA IL-6, COX-2 mRNA Gene_Exp->IL6_mRNA IL6_mRNA->COX2_Enzyme Translation Carboxyxanthones Carboxyxanthones Carboxyxanthones->NFkB_Ac May Inhibit Activation Carboxyxanthones->COX2_Enzyme May Inhibit Activity/Expression

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Experimental Design: A Validated In Vitro Workflow

To ensure trustworthy and reproducible results, a self-validating experimental workflow is critical. This involves culturing an appropriate cell line, confirming that the test compounds are not cytotoxic at the tested concentrations, stimulating inflammation, and finally, quantifying the inhibition of inflammatory markers.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_val Phase 3: Validation (Parallel Plate) cluster_analysis Phase 4: Analysis A1 Culture RAW 264.7 Macrophages A2 Prepare Stock Solutions of Carboxyxanthones B2 Pre-treat with Carboxyxanthones (e.g., 1 hour) A2->B2 C1 Treat cells with Carboxyxanthones (without LPS) A2->C1 B1 Seed Cells in 96-well Plates B1->B2 B3 Stimulate with LPS (e.g., 1 µg/mL for 24h) B2->B3 B4 Collect Supernatant B3->B4 D1 Quantify IL-6 (ELISA) B4->D1 D2 Quantify PGE2 (ELISA) B4->D2 C2 Perform MTT Assay for Cell Viability C1->C2 D3 Analyze Data & Calculate % Inhibition D1->D3 D2->D3

Caption: Standard workflow for in vitro anti-inflammatory screening.

Protocols for In Vitro Evaluation

The following protocols are detailed, self-validating methodologies for assessing the anti-inflammatory activity of test compounds like carboxyxanthones.

Protocol 1: Cell Culture and Stimulation
  • Rationale: RAW 264.7 murine macrophages are a standard and reliable cell line for in vitro inflammation studies. They are robust, easy to culture, and exhibit a strong inflammatory response to LPS.

  • Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well flat-bottom plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Pre-treatment: The following day, remove the culture medium. Add 100 µL of fresh medium containing the desired concentrations of carboxyxanthones (or vehicle control, e.g., 0.1% DMSO). It is crucial to include a positive control, such as Dexamethasone (10 µM) or Celecoxib (concentrations may vary). Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine and prostaglandin analysis. Store at -80°C until use.

Protocol 2: Cell Viability (MTT Assay)
  • Rationale: This step is critical to ensure that the observed reduction in inflammatory mediators is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. This assay should be run in parallel with the inflammation experiment.

  • Cell Treatment: Seed and treat cells with carboxyxanthones exactly as described in Protocol 1 (steps 1-3), but do not add LPS.

  • Incubation: Incubate for the same duration as the primary experiment (e.g., 24 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. Compounds exhibiting significant toxicity should be flagged, and their anti-inflammatory data interpreted with caution.

Protocol 3: Quantification of IL-6 and PGE2 (ELISA)
  • Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of soluble proteins like cytokines and other mediators in the cell culture supernatant.

  • Kit Preparation: Use commercially available ELISA kits for murine IL-6 and PGE2. Prepare all reagents, standards, and samples according to the manufacturer's instructions.

  • Assay Procedure:

    • Add standards and diluted supernatants (dilution factor will need to be optimized) to the antibody-pre-coated wells.

    • Incubate as per the kit's protocol to allow the target protein to bind.

    • Wash the wells multiple times to remove unbound substances.

    • Add a biotin-conjugated detection antibody specific to the target. Incubate.

    • Wash again and add streptavidin-HRP (Horse Radish Peroxidase). Incubate.

    • Wash for a final time and add the TMB substrate solution. A color will develop in proportion to the amount of bound protein.

    • Stop the reaction with the provided stop solution.

  • Data Acquisition: Immediately measure the absorbance at 450 nm.

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of IL-6 or PGE2 in each sample. The percentage of inhibition can be calculated relative to the LPS-stimulated vehicle control.

Conclusion and Future Outlook

The available in vitro data strongly suggest that carboxyxanthones are a promising scaffold for the development of novel anti-inflammatory agents.[3][4][7] Specifically, compounds like carboxyxanthone 6 show efficacy comparable to the established drug Celecoxib in inhibiting PGE2, a clinically relevant inflammatory mediator.[3][4] The significant IL-6 inhibition by compounds 3, 4, 7, and 8 also points to potent immunomodulatory activity.[3][5]

The path forward requires a deeper investigation into the structure-activity relationships to optimize the xanthone scaffold for potency and selectivity. Further studies should aim to confirm the precise mechanism of action, such as direct COX-2 enzyme inhibition versus suppression of NF-κB-mediated gene expression. Ultimately, the most promising candidates from these in vitro screens must be advanced to in vivo models of inflammation to assess their true therapeutic potential and safety.

References

  • Pereira, R. F., Amoedo-Leite, C., Gimondi, S., Vieira, S. F., Handel, J., Palmeira, A., Tiritan, M. E., Pinto, M. M. M., Neves, N. M., Ferreira, H., & Fernandes, C. (2025). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. International Journal of Molecular Sciences. [Link]

  • Thasneem, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Research Journal of Pharmacy and Technology. [Link]

  • Pereira, R. F., et al. (2025). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. SciProfiles. [Link]

  • Pereira, R. F., et al. (2025). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. Semantic Scholar. [Link]

  • Vieira, S. F., et al. (2023). Synthesis and Anti-Inflammatory Evaluation of a Library of Chiral Derivatives of Xanthones Conjugated with Proteinogenic Amino Acids. Molecules. [Link]

  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]

  • Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts. [Link]

  • Pereira, R. F., et al. (2025). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. PubMed. [Link]

  • Pereira, R. F., et al. (2025). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. PubMed Central. [Link]

  • Pereira, R. F., et al. (2025). Total synthesis of carboxyxanthones 1–5. ResearchGate. [Link]

  • Chen, L. G., Yang, L. L., & Wang, C. C. (2008). Anti-inflammatory activity of mangostins from Garcinia mangostana. Food and Chemical Toxicology. [Link]

  • Ibrahim, M. Y., et al. (2018). An anti-inflammatory molecular mechanism of action of α-mangostin, the major xanthone from the pericarp of Garcinia mangostana: an in silico, in vitro and in vivo approach. Food & Function. [Link]

  • Vieira, S. F., et al. (2023). Synthesis and Anti-Inflammatory Evaluation of a Library of Chiral Derivatives of Xanthones Conjugated with Proteinogenic Amino Acids. PubMed Central. [Link]

  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. [Link]

  • Healthmax Care. (n.d.). Is Mangosteen Rich in Antioxidants & Anti-Inflammatories? Research & Benefits. Healthmax Care. [Link]

  • Setiawan, A. A., Budiman, J., & Prasetyo, A. (2023). Anti-inflammatory Potency of Mangosteen (Garcinia mangostana L.): A Systematic Review. Open Access Macedonian Journal of Medical Sciences. [Link]

  • Chen, L. G., Yang, L. L., & Wang, C. C. (2008). Anti-inflammatory activity of mangostins from Garcinia mangostana. VBN Components. [Link]

  • Fernandes, C., et al. (2019). Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives. PubMed Central. [Link]

  • Shrestha, S., & Ekar, M. (2021). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. PubMed Central. [Link]

  • Fernandes, C., et al. (2019). Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives. Molecules. [Link]

  • Bohn, T. (2014). Carotenoids, inflammation, and oxidative stress--implications of cellular signaling pathways and relation to chronic disease prevention. Nutrition Research. [Link]

  • Ong, Y. S., et al. (2021). Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application. Frontiers in Pharmacology. [Link]

  • Shan, T., et al. (2011). Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs. PubMed Central. [Link]

  • ResearchGate. (n.d.). Structures of xanthones with anti-inflammatory activity. ResearchGate. [Link]

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Navigating the Lipophilic Landscape: A Comparative Guide to Computational logP Prediction for Peptide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide drug development, the octanol-water partition coefficient (logP) stands as a critical gatekeeper, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A peptide's lipophilicity, quantified by logP, dictates its ability to traverse cellular membranes, interact with protein targets, and ultimately, its therapeutic efficacy. As the synthesis and experimental evaluation of every conceivable peptide analog is a resource-intensive endeavor, robust computational models that can accurately predict logP are indispensable tools in the modern drug discovery pipeline.

This guide, crafted from the perspective of a Senior Application Scientist, offers an in-depth comparison of computational logP prediction methods for peptide analogs. We will navigate the theoretical underpinnings of various approaches, objectively evaluate their performance with supporting data, and provide a framework for selecting the most appropriate tool for your research needs. Our focus remains on scientific integrity, providing you with a trustworthy and authoritative resource to accelerate your peptide-based therapeutic programs.

The Pivotal Role of logP in Peptide Drug Design

Lipophilicity is a double-edged sword in peptide therapeutics. While a certain degree of lipophilicity is essential for membrane permeability and target engagement, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and off-target toxicity. Therefore, the ability to fine-tune the logP of peptide analogs is a key strategy for optimizing their drug-like properties. Computational logP prediction allows for the rapid, in-silico screening of large virtual libraries of peptide analogs, enabling researchers to prioritize the synthesis of candidates with the most promising physicochemical profiles.

A Landscape of Computational Approaches

The computational prediction of logP for small molecules is a mature field, but peptides present unique challenges due to their conformational flexibility, zwitterionic nature, and the presence of non-canonical amino acids.[1] Several distinct computational strategies have emerged to tackle these complexities.

Fragment-Based Methods

Fragment-based approaches are among the most established methods for logP prediction.[1] These methods deconstruct a molecule into a set of predefined fragments and calculate the overall logP by summing the contributions of each fragment.[1] Correction factors are often applied to account for intramolecular interactions.[1]

Causality Behind the Approach: The underlying principle is that the lipophilicity of a molecule is an additive property of its constituent parts. This simplification allows for rapid calculations and has proven effective for many classes of organic molecules.

Strengths:

  • Speed: Calculations are typically very fast, making them suitable for high-throughput screening.

  • Interpretability: The contribution of individual fragments to the overall logP can be easily understood.

Weaknesses:

  • Limited Applicability to Peptides: Standard fragment libraries are often not well-parameterized for the diverse and often modified amino acid residues found in peptide analogs.

  • Conformational Insensitivity: These methods generally do not account for the three-dimensional structure of the peptide, which can significantly influence its lipophilicity.

  • Poor performance for cyclic and unblocked peptides. [2][3]

Whole-Molecule Approaches

In contrast to fragment-based methods, whole-molecule approaches consider the properties of the entire molecule to predict logP. These methods often utilize topological or quantum mechanical descriptors to capture the global electronic and steric features of the peptide.

Causality Behind the Approach: This approach posits that logP is a holistic property that cannot be accurately captured by simply summing the contributions of its parts. By considering the entire molecule, these methods aim to account for complex intramolecular interactions.

Strengths:

  • Potentially Higher Accuracy: By considering the entire molecular structure, these methods can capture nuances that fragment-based methods miss.

  • Applicability to Novel Scaffolds: They are not limited by predefined fragment libraries and can be applied to a wider range of chemical structures.

Weaknesses:

  • Computational Cost: These methods are generally more computationally intensive than fragment-based approaches.

  • Descriptor Selection: The choice of molecular descriptors can significantly impact the accuracy of the prediction, and identifying the optimal set of descriptors is not always straightforward.

Machine Learning and AI-Driven Models

The advent of machine learning (ML) and artificial intelligence (AI) has revolutionized the field of computational chemistry.[4][5] ML models for logP prediction are trained on large datasets of experimentally determined logP values.[4] These models learn complex relationships between molecular features and lipophilicity, often achieving higher accuracy than traditional methods.[6][7]

Causality Behind the Approach: Machine learning algorithms, particularly deep neural networks, are adept at identifying subtle patterns and non-linear relationships within large datasets that are often missed by traditional QSAR models.[4]

Strengths:

  • High Predictive Accuracy: For molecules within their applicability domain, ML models can provide highly accurate logP predictions.[6][8]

  • Adaptability: ML models can be retrained and fine-tuned with new experimental data to improve their performance for specific chemical spaces, such as peptide analogs.[9]

Weaknesses:

  • "Black Box" Nature: The decision-making process of complex ML models can be difficult to interpret, making it challenging to understand the underlying physicochemical principles driving the prediction.

  • Dependence on Training Data: The accuracy of ML models is highly dependent on the quality and diversity of the training data.[1] Predictions for molecules that are structurally dissimilar to the training set may be unreliable.[4]

Head-to-Head Comparison of logP Prediction Software

To provide a practical perspective, we have compiled a comparative overview of several widely used logP prediction tools. The performance of these tools can vary depending on the specific characteristics of the peptide analogs being studied (e.g., linear, cyclic, modified residues).

Software/ServerMethodologyReported r² (Peptides)StrengthsWeaknesses
ALOGP Atom-based0.822[10]High predictive accuracy for a diverse set of peptides.[10]Performance can vary for cyclic peptides.[10]
XLOGP Atom-based~0.6-0.7[2]Widely used and well-documented.May underperform for peptides with complex topologies.[2]
ACD/LogP Fragment-based with corrections~0.6[2]Offers trainable algorithms to improve accuracy for specific chemical spaces.[9]Can be less accurate for highly novel peptide structures.[2]
QikProp Whole-molecule~0.7-0.8[2][3]Generally performs well for unblocked peptides.[10]May not be as accurate for blocked peptides.[10]
**ML-based Models (e.g., DeepLearning) **Machine Learning/AI>0.8 (within domain)[4]Can achieve very high accuracy when trained on relevant data.[6][8]Accuracy is highly dependent on the training set; may not generalize well to out-of-domain structures.[1][4]

Note: The reported r² values are based on published studies and can vary depending on the dataset used for validation.

The Gold Standard: Experimental Validation

Computational predictions, no matter how sophisticated, must be validated against experimental data. The "shake-flask" method remains the gold standard for determining the octanol-water partition coefficient.[2]

Experimental Protocol: Shake-Flask Method for Peptide logP Determination

This protocol provides a standardized workflow for the experimental determination of logP.

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Shake the mixture vigorously for 24 hours to ensure mutual saturation.[7]

    • Allow the phases to separate completely.

  • Sample Preparation:

    • Prepare a stock solution of the peptide analog in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[7]

  • Partitioning:

    • Add a small aliquot of the peptide stock solution to a mixture of the pre-saturated 1-octanol and aqueous buffer.[7]

    • Ensure the final concentration of the peptide is within the linear range of the analytical method.

    • Gently agitate the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 1 hour).[7]

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.

  • Quantification:

    • Carefully collect aliquots from both the 1-octanol and aqueous phases.

    • Determine the concentration of the peptide in each phase using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.

  • Calculation of logP:

    • The logP is calculated as the base-10 logarithm of the ratio of the peptide concentration in the octanol phase to its concentration in the aqueous phase: logP = log10([Peptide]octanol / [Peptide]aqueous)

Visualizing the Workflow

To better illustrate the concepts discussed, the following diagrams outline the workflows for different logP prediction approaches and the overall validation process.

Computational_LogP_Prediction_Workflows cluster_fragment Fragment-Based Method cluster_whole Whole-Molecule Method cluster_ml Machine Learning Method f_start Input Peptide Structure f_process1 Deconstruct into Fragments f_start->f_process1 f_process2 Sum Fragmental Contributions f_process1->f_process2 f_process3 Apply Correction Factors f_process2->f_process3 f_end Predicted logP f_process3->f_end w_start Input Peptide Structure w_process1 Calculate Molecular Descriptors w_start->w_process1 w_process2 Apply QSAR Model w_process1->w_process2 w_end Predicted logP w_process2->w_end ml_start Input Peptide Structure ml_process1 Generate Molecular Fingerprints/Features ml_start->ml_process1 ml_process2 Input to Trained ML Model ml_process1->ml_process2 ml_end Predicted logP ml_process2->ml_end Validation_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Determination comp_pred Generate Predicted logP Value compare Compare Predicted vs. Experimental logP comp_pred->compare exp_det Measure logP via Shake-Flask Method exp_det->compare validate Validate and Refine Computational Model compare->validate

Caption: The iterative process of computational model validation.

Challenges and Future Directions

Despite significant progress, accurately predicting the logP of peptide analogs remains a challenge. Key areas for future development include:

  • Improved Handling of Conformational Flexibility: Peptides can adopt multiple conformations in solution, each with a different lipophilicity. Future models will need to better account for this dynamic behavior, perhaps through the integration of molecular dynamics simulations.

  • Expanded Datasets for Machine Learning: The accuracy of ML models is directly tied to the size and diversity of the training data. The development of larger, high-quality, publicly available datasets of peptide logP values will be crucial for building more robust and generalizable models.

  • Prediction of logD: While logP describes the partitioning of the neutral form of a molecule, the distribution coefficient (logD) accounts for all ionization states at a given pH. [8]Since most peptides are ionizable, the development of accurate logD prediction models is of paramount importance for understanding their behavior at physiological pH.

Conclusion

The computational prediction of logP is an invaluable tool for the rational design of peptide therapeutics. By providing rapid feedback on the lipophilicity of virtual compounds, these methods enable researchers to focus their synthetic efforts on candidates with the highest probability of success. This guide has provided a comprehensive overview of the available methodologies, their respective strengths and weaknesses, and a framework for their validation. As computational power and machine learning algorithms continue to advance, we can expect to see even more accurate and sophisticated models that will further accelerate the development of the next generation of peptide-based medicines.

References

  • Fuchs, J.-A., Grisoni, F., Kossenjans, M., Hiss, J. A., & Schneider, G. (2018). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. MedChemComm, 9(9), 1547-1555. [Link]

  • Thompson, S. J., Hattotuwagama, C. K., Holliday, J. D., & Flower, D. R. (2006). On the hydrophobicity of peptides: comparing empirical predictions of peptide log P values. Bioinformation, 1(7), 259–263. [Link]

  • Fuchs, J.-A., Grisoni, F., Kossenjans, M., Hiss, J. A., & Schneider, G. (2018). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. Royal Society of Chemistry. [Link]

  • Thompson, S. J., Hattotuwagama, C. K., & Flower, D. R. (2007). On the hydrophobicity of peptides: comparing empirical predictions of peptide log P values. Aston University. [Link]

  • Thompson, S. J., Hattotuwagama, C. K., & Flower, D. R. (2007). On the hydrophobicity of peptides: comparing empirical predictions of peptide log P values. Aston Research Explorer. [Link]

  • Thompson, S. J., Hattotuwagama, C. K., Holliday, J. D., & Flower, D. R. (2006). On the hydrophobicity of peptides: Comparing empirical predictions of peptide log P values. Bioinformation. [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • Bhan, A., et al. (2019). A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 33(12), 1075-1085. [Link]

  • St. John, P. C., et al. (2020). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 34(10), 1095-1105. [Link]

  • Tao, P., et al. (1999). Calculating Partition Coefficients of Peptides by the Addition Method. Journal of Molecular Modeling, 5(5), 224-231. [Link]

  • Wang, Y., et al. (2023). Predicting Distribution Coefficients (LogD) of Cyclic Peptides Using Molecular Dynamics Simulations. Molecular Pharmaceutics, 20(5), 2533-2544. [Link]

  • Ansari, F. A., & White, A. D. (2023). Serverless Deep Learning Models for Peptide Property Prediction: Achieving State-of-the-Art Results without Cloud Dependencies. CBIRT. [Link]

  • BIONATIVUS. (n.d.). Peptide Calculator for Research. Retrieved from [Link]

  • Shcherbakov, D., et al. (2023). TriplEP-CPP: Algorithm for Predicting the Properties of Peptide Sequences. International Journal of Molecular Sciences, 24(13), 10816. [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of modern synthetic chemistry, particularly in the development of novel therapeutics, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid (CAS No. 175221-16-6), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to a culture of safety that extends beyond the bench.

Compound Identification and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's chemical nature and associated hazards is essential. This compound is a dually functionalized molecule, possessing both a carboxylic acid and a methyl ester group.[1] This structure dictates its reactivity and potential hazards.

Chemical Properties:

  • IUPAC Name: this compound[1]

  • CAS Number: 175221-16-6[1]

  • Molecular Formula: C₇H₁₀O₄[1]

  • Molecular Weight: 158.15 g/mol [1]

Hazard Profile: While a specific Safety Data Sheet (SDS) for this exact stereoisomer is not readily available in the search results, its hazard profile can be inferred from its functional groups and data on structurally similar compounds.

  • Carboxylic Acid Group: This group confers acidic properties. While generally weak acids, carboxylic acids can be corrosive to skin and eyes and may cause respiratory irritation.[2][3][4] They react exothermically with bases in neutralization reactions.[5] Furthermore, they can react with metals to produce flammable hydrogen gas and are incompatible with oxidizing agents, reducing agents, cyanides, and sulfides.[5][6]

  • General Toxicity: The toxicity of monocarboxylic acids is typically moderate to low.[3] However, related cyclopropyl acetic acid derivatives are classified as irritants, causing skin irritation and serious eye damage.[2] Therefore, this compound must be handled as a hazardous substance.

ParameterGuidelineSource
Primary Hazards Skin Irritation, Serious Eye Damage, Respiratory Irritation[2]
Incompatibilities Strong Bases, Oxidizing Agents, Reducing Agents, Metals[5][6]
Storage Cool, dry, well-ventilated area away from incompatibles[2][6]

Immediate Safety Protocols

Adherence to stringent safety measures is non-negotiable when handling and disposing of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[6]

  • Body Protection: A standard laboratory coat is mandatory.[6]

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[6][7]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the area.

  • Containment: For minor spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[6] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, leak-proof, and properly labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.

  • Large Spills: For large spills, evacuate the laboratory immediately and follow your institution's emergency response procedures.[6]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. The disposal path for this compound depends on its form, concentration, and whether it is mixed with other substances. The following workflow provides a logical framework for this process.

G start Waste Generated Containing This compound q1 Is the waste mixed with solvents, metals, or other hazardous chemicals? start->q1 q2 Is it a dilute (<10%) aqueous solution? q1->q2 No proc_A PROTOCOL A: Collect as Hazardous Chemical Waste q1->proc_A  Yes q2->proc_A No (Concentrated or solid) proc_B PROTOCOL B: Neutralize and Dispose (pending local regulations) q2->proc_B  Yes

Caption: Decision workflow for proper waste stream segregation.

Key Segregation Principle: Never mix carboxylic acid waste with bases, inorganic acids (like nitric or sulfuric acid), or other incompatible chemicals in the same waste container to prevent violent reactions.[6][8]

Step-by-Step Disposal Procedures

Based on the characterization above, follow the appropriate protocol.

Protocol A: Disposal of Concentrated, Solid, or Contaminated Waste

This is the default and most common disposal pathway. All solid forms of the compound, concentrated solutions, and any solutions contaminated with other hazardous materials (e.g., organic solvents) must be disposed of as hazardous chemical waste.

  • Container Selection: Use a designated, leak-proof hazardous waste container made of a compatible material such as high-density polyethylene (HDPE) or glass.[6][9] Do not use metal containers.[8][9]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound" and all other components with their approximate percentages.[6][11]

    • The associated hazards (e.g., "Corrosive," "Irritant").[10]

  • Collection: Carefully transfer the waste into the labeled container. Do not fill the container beyond 90% of its capacity to allow for expansion.[6][9] Keep the container closed except when adding waste.[11]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[8][10] This area must be under the control of laboratory personnel, away from drains, and segregated from incompatible materials.[8][9]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][12]

Protocol B: Neutralization of Dilute, Uncontaminated Aqueous Solutions

This protocol applies only to dilute (<10%) aqueous solutions of the compound that are free from other hazardous contaminants. Crucially, you must verify that this procedure is permitted by your local wastewater authority and institutional EHS policies. [6][11]

G cluster_0 Neutralization Workflow (in Fume Hood) A 1. Prepare a weak base solution (e.g., 5% sodium bicarbonate) B 2. Place waste solution in a large beaker on a stir plate A->B C 3. Slowly add base to the acidic waste with constant stirring B->C D 4. Monitor for gas evolution (CO₂) and heat. Add base slowly. C->D E 5. Continuously monitor pH with a calibrated meter or pH paper D->E F 6. Stop addition when pH is stable between 6.0 and 8.0 E->F G 7. Dispose of neutralized solution down the drain with copious water F->G

Caption: Step-by-step neutralization process for dilute aqueous waste.

Detailed Neutralization Steps:

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing full PPE.[6]

  • Prepare for Reaction: Place the dilute acidic waste in a beaker that is at least twice the volume of the total solution to accommodate potential foaming and gas evolution.

  • Slow Addition: Slowly and carefully add a weak base, such as 5% sodium bicarbonate or sodium carbonate solution, to the acidic waste while stirring gently.[6] This reaction is exothermic and will produce carbon dioxide gas; adding the base too quickly can cause vigorous foaming and splashing.[6]

  • Monitor pH: Continuously monitor the solution's pH.[6]

  • Target pH: The target pH for drain disposal is generally between 6.0 and 8.0, though you must confirm the specific range with your local regulations.[6]

  • Final Disposal: Once the pH is stabilized within the acceptable range, the neutralized solution can be poured down the drain, followed by flushing with a large volume of water (at least 20 times the volume of the solution).[6]

Regulatory Framework and Compliance

All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][12] Your laboratory will be classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG), which dictates the specific rules for waste accumulation time, storage limits, and documentation.[10][12] Always adhere to the more stringent of federal, state, or local regulations, and consult your institution's EHS department for specific guidance.

By following these procedures, you contribute to a safe and sustainable research environment, ensuring that scientific advancement does not come at the cost of personal or environmental health.

References

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. Retrieved from [Link]

  • Carboxylic Acids Group - information sheet. (2019, March 8). Government of Canada. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2024, March 21). University of Canterbury. Retrieved from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our primary commitment is to safety and precision. The integrity of our work and our personal well-being depend on a foundational understanding of the materials we handle. This guide provides essential, field-tested safety protocols for handling 2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid (CAS No. 175221-16-6). The causality behind each recommendation is explained to build a self-validating safety system in your laboratory.

Hazard Assessment: Understanding the Compound

While a comprehensive toxicological profile for this compound is not extensively documented in readily available literature[1], its chemical structure provides critical clues to its potential hazards. As a carboxylic acid, it belongs to a class of compounds that are generally acidic and can be corrosive or irritating[2].

Extrapolating from safety data for structurally similar compounds, such as 2-(2-Methylcyclopropyl)acetic acid, we must anticipate the following hazards:

  • H315: Causes skin irritation [3].

  • H318: Causes serious eye damage [3].

  • H335: May cause respiratory irritation [3].

Furthermore, other related acetic acid derivatives can be harmful if swallowed and cause severe skin burns[4]. Therefore, a conservative and stringent approach to personal protective equipment (PPE) is not just recommended; it is imperative.

Core Directive: Mandatory Personal Protective Equipment

The selection of PPE is not a matter of preference but a critical control measure dictated by the compound's hazard profile. The following table summarizes the minimum required PPE for handling this compound.

Protection Area Required PPE Rationale & Hazard Mitigation
Eye & Face Chemical safety goggles AND a full-face shield.The risk of "serious eye damage" necessitates robust protection[3]. Goggles prevent splashes from reaching the eyes, while a face shield protects the entire face from splashes that can occur when transferring liquids or handling reactions[5].
Skin & Hands Nitrile or Butyl Rubber Gloves (minimum 0.11 mm thickness).Carboxylic acids can cause skin irritation or burns[3][4]. Nitrile gloves offer good resistance to a range of chemicals for splash protection[1][5]. For prolonged handling or immersion, butyl rubber gloves provide superior protection against corrosive acids. Always inspect gloves for integrity before use.
Body Chemical-resistant lab coat. A chemical-resistant apron is required for handling volumes >100mL.A standard lab coat is the minimum barrier. For larger quantities where the risk of a significant spill is higher, an impervious apron or a complete chemical-resistant suit should be worn over the lab coat to prevent skin contact[6].
Respiratory Work within a certified chemical fume hood.The compound may cause respiratory irritation[3]. All handling of the solid or its solutions should be performed in a fume hood or other well-ventilated enclosure to keep airborne concentrations low and avoid inhalation of dust, mists, or vapors[3][7].

Operational Protocol: A Step-by-Step Safety Workflow

Adherence to a strict operational sequence ensures that safety measures are consistently applied. This workflow is designed to be a self-validating system, minimizing the potential for accidental exposure.

Step 1: Pre-Handling Preparation
  • Verify Equipment: Ensure the chemical fume hood is certified and functioning correctly. Locate the nearest safety shower and eyewash station and confirm they are unobstructed[7].

  • Gather Materials: Assemble all necessary chemicals, equipment, and waste containers before bringing the target compound into the workspace.

  • Don PPE: Put on your PPE in the following order: lab coat, then safety goggles, then face shield, and finally, gloves. Ensure gloves are pulled over the cuffs of the lab coat.

Step 2: Chemical Handling
  • Location: Conduct all manipulations, including weighing and solution preparation, inside the chemical fume hood[3].

  • Technique: When preparing solutions, always add the acid to the solvent slowly; never the other way around, to prevent violent splashing.

  • Containment: Use secondary containers when transporting the chemical, even for short distances within the lab.

Step 3: Post-Handling and Decontamination
  • Decontaminate: Wipe down the work surface in the fume hood and any equipment used.

  • Doff PPE: Remove PPE in a manner that avoids contaminating yourself. First, remove the outer gloves (if double-gloving). Then, remove the face shield and goggles. Remove the lab coat, turning it inside out as you do. Finally, remove the inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling is complete[3][7].

PPE_Workflow don_ppe don_ppe chemical_handling chemical_handling don_ppe->chemical_handling Begin Work doff_ppe doff_ppe chemical_handling->doff_ppe Complete Work

Caption: Workflow for safe handling of this compound.

Emergency Response and Disposal Plan

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention if irritation persists or develops[3][8].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].

Disposal Plan:

  • Chemical Waste: Dispose of the chemical and any solutions containing it in a designated, properly labeled hazardous waste container. Consult your institution's environmental health and safety (EHS) office for specific guidelines[3].

  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the chemical must be disposed of as hazardous waste in a sealed and labeled container[8]. Do not discard in regular trash.

By integrating these protocols into your daily laboratory operations, you establish a robust safety culture that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026? [Link]

  • Unknown Source. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Unknown Source.
  • ACCELA CHEMBIO INC. Material Safety Data Sheet: 2-[cis-2-(tert-butoxycarbonyl)cyclopropyl]acetic Acid. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.